molecular formula C13H10FNO B121771 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS No. 3382-63-6

4-[[(4-Fluorophenyl)imino]methyl]-phenol

Cat. No.: B121771
CAS No.: 3382-63-6
M. Wt: 215.22 g/mol
InChI Key: QVDWVRKNMDWNRU-UHFFFAOYSA-N
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Description

4-[[(4-Fluorophenyl)imino]methyl]-phenol, also known as this compound, is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNJGDYPPLXJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419857
Record name 4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one
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Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3382-63-6, 942485-62-3, 1429520-29-5
Record name 4-[[(4-Fluorophenyl)imino]methyl]phenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one
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Record name 4-(4-Hydroxy benzylidene) Fluoroaniline
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Record name 4-[(E)-((4-Fluorophenyl)imino)methyl]phenol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-[(Z)-[(4-Fluorophenyl)imino]methyl]phenol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol, a key intermediate in the pharmaceutical industry, notably in the production of the cholesterol-lowering drug Ezetimibe.[1] This document details established synthesis protocols, reaction conditions, and characterization data essential for laboratory and industrial applications. The core of this guide is a detailed experimental procedure for the synthesis of this Schiff base, supported by quantitative data and visualizations to ensure clarity and reproducibility.

Introduction

This compound, with the CAS number 3382-63-6, is a Schiff base formed through the condensation reaction of 4-fluoroaniline and 4-hydroxybenzaldehyde.[1] Its molecular structure, featuring a phenol ring linked to a 4-fluorophenyl group via an iminomethyl bridge, gives rise to a conjugated system that influences its chemical and physical properties.[2] This compound is a solid at room temperature, typically appearing as a pale yellow to off-white crystalline material.[3] Beyond its role in pharmaceutical synthesis, it also finds applications in coordination chemistry as a chelating ligand.[2]

Synthesis Protocols

The primary and most established method for synthesizing this compound is the condensation reaction between 4-hydroxybenzaldehyde and 4-fluoroaniline.[2] This reaction can be performed under various conditions, with modifications in solvent, temperature, and the use of catalysts to optimize yield and reaction time. A summary of different reaction conditions and their corresponding yields is presented in Table 1.

Solvent Temperature (°C) Reaction Time (h) Yield (%) Catalyst
Ethanol78-808-1090-95None
Methanol65-706-885-90None
Toluene110-11512-1575-80None
Solvent-Free130-1403-492None
EthanolReflux6Not SpecifiedNone
Anhydrous EthanolRefluxNot SpecifiedModerate to HighAcetic Acid

This table summarizes data from multiple sources.[2][3]

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound based on a commonly cited method.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • 4-fluoroaniline

  • Ethanol (40 mL)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline in 40 mL of ethanol.

  • The reaction mixture is then refluxed for approximately 6 hours.[1]

  • After the reaction is complete, the resulting solution is allowed to cool and then slowly evaporated at room temperature.

  • The crude product is isolated, often through recrystallization, to yield the final pure compound.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in Table 2.

Property Value
Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol [2]
Appearance Pale yellow to off-white solid[3]
Melting Point 179.0 to 183.0 °C[2]
Boiling Point 370.9 °C (Predicted)[2]
CAS Number 3382-63-6[3]

Characterization of the synthesized compound is crucial for confirming its identity and purity. While experimental spectra are the gold standard, predicted spectroscopic data provides a useful reference. Table 3 outlines the predicted NMR and key IR absorption peaks for this compound.

Spectroscopy Predicted Peak/Shift Corresponding Functional Group/Proton
¹H NMR ~13 ppmPhenolic proton (O-H) involved in intramolecular H-bond
¹³C NMR Not explicitly foundAromatic carbons, imine carbon (C=N)
IR (Infrared) ~1620-1600 cm⁻¹Imine (C=N) stretch
~3400-3200 cm⁻¹Phenolic (O-H) stretch
~1260-1000 cm⁻¹C-F stretch

Note: The NMR data is based on computational predictions for similar Schiff bases.[3] The IR data is based on characteristic absorption frequencies for the respective functional groups.

Reaction Workflow and Mechanism

The synthesis of this compound follows a straightforward condensation reaction pathway. The workflow and the underlying mechanism are illustrated in the diagrams below.

Synthesis_Workflow Reactants 4-Hydroxybenzaldehyde + 4-Fluoroaniline Solvent Ethanol Reactants->Solvent Dissolve Reaction Reflux (6h) Solvent->Reaction Product This compound Reaction->Product Condensation Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration A 4-Hydroxybenzaldehyde (Carbonyl Group) C Carbinolamine Intermediate A->C B 4-Fluoroaniline (Amine Group) B->C D Carbinolamine Intermediate E Water (H2O) D->E - H2O F Imine Product D->F

References

physical and chemical properties of 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-[[(4-Fluorophenyl)imino]methyl]-phenol (CAS No. 3382-63-6). This Schiff base, formed from the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline, is a key intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe. Furthermore, its structural motifs suggest potential applications in coordination chemistry and as an antimicrobial agent. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and characterization, and explores its role in relevant biological pathways through detailed diagrams. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties

This compound is a solid crystalline material, typically appearing as a white to pale yellow or off-white powder. Its core structure features a phenol ring linked via an iminomethyl bridge to a 4-fluorophenyl group, creating a conjugated system that dictates its chemical behavior.

Identification and General Properties
PropertyValueReference(s)
CAS Number 3382-63-6
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol
Appearance White to off-white or pale yellow powder/crystal
IUPAC Name 4-[(E)-[(4-fluorophenyl)imino]methyl]phenol
Synonyms N-(4-Hydroxybenzylidene)-4-fluoroaniline, Alpha-(4-fluorophenylimino)-p-cresol
Physical and Chemical Data
PropertyValueReference(s)
Melting Point 179-183 °C
Boiling Point 370.9 °C (Predicted)
Density 1.13 g/cm³ (Predicted)
pKa 8.56 ± 0.15 (Predicted)
Solubility Slightly soluble in DMSO and Methanol
Flash Point 178.1 °C

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NucleusChemical Shift (ppm)Assignment
¹H NMR ~13Phenolic proton (-OH), potentially involved in intramolecular H-bonding.
6.8-8.0Aromatic protons.
~8.5Imine proton (-CH=N-).
¹³C NMR ~160Imine carbon (>C=N).
115-150Aromatic carbons.
160-165 (d, ¹JCF ≈ 245 Hz)Carbon attached to Fluorine.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Vibrational Mode
3200-3400O-H stretch (phenolic)
3000-3100Aromatic C-H stretch
1600-1630C=N stretch (imine)
1500-1600Aromatic C=C stretch
1200-1300C-O stretch (phenol)
1150-1250C-F stretch
UV-Visible (UV-Vis) Spectroscopy (Predicted)
λmax (nm)Electronic Transition
~250-280π → π
~320-350n → π
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 215. Key fragmentation patterns would likely involve cleavage of the imine bond and fragmentation of the aromatic rings.

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the condensation reaction between 4-hydroxybenzaldehyde and 4-fluoroaniline.

Materials:

  • 4-hydroxybenzaldehyde

  • 4-fluoroaniline

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for approximately 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the solution to cool to room temperature.

  • The product will precipitate out of the solution. If not, slowly evaporate the solvent at room temperature.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain single crystals.

An in-depth technical guide on the physical and chemical properties of this compound is provided below.

Biological Activity and Signaling Pathways

Role as an Intermediate in Ezetimibe Synthesis

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Ezetimibe. Ezetimibe is a well-known lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine.

The mechanism of action of Ezetimibe involves the direct inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. NPC1L1 is essential for the uptake of dietary and biliary cholesterol. By binding to NPC1L1, Ezetimibe prevents the internalization of the NPC1L1/cholesterol complex, thereby reducing the amount of cholesterol that enters the enterocytes. This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.

Ezetimibe_Mechanism_of_Action cluster_enterocyte Enterocyte cluster_lumen Intestinal Lumen NPC1L1 NPC1L1 Cholesterol_Uptake Cholesterol Uptake NPC1L1->Cholesterol_Uptake Mediates Endocytosis Endocytosis Cholesterol_Uptake->Endocytosis Cholesterol_to_Liver Cholesterol to Liver Endocytosis->Cholesterol_to_Liver Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Dietary_Cholesterol Dietary & Biliary Cholesterol Dietary_Cholesterol->NPC1L1 Binds Antifungal_Mechanism Schiff_Base Schiff Base (Azomethine) Cell_Wall Microbial Cell Wall Penetration Schiff_Base->Cell_Wall Cell_Membrane Cell Membrane Disruption Cell_Wall->Cell_Membrane Intracellular_Targets Interaction with Intracellular Targets Cell_Membrane->Intracellular_Targets Enzyme_Inhibition Enzyme Inhibition Intracellular_Targets->Enzyme_Inhibition Protein_Synthesis_Disruption Protein Synthesis Disruption Intracellular_Targets->Protein_Synthesis_Disruption DNA_Replication_Inhibition DNA Replication Inhibition Intracellular_Targets->DNA_Replication_Inhibition Cell_Death Microbial Cell Death Enzyme_Inhibition->Cell_Death Protein_Synthesis_Disruption->Cell_Death DNA_Replication_Inhibition->Cell_Death

In-Depth Technical Guide on the Crystal Structure Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of the Schiff base, 4-[[(4-Fluorophenyl)imino]methyl]-phenol. This compound is of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmaceuticals like the cholesterol-lowering drug Ezetimibe.[1] This document details the synthetic procedures, methods for obtaining single crystals, and the instrumental techniques for crystal structure determination.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a condensation reaction between 4-hydroxybenzaldehyde and 4-fluoroaniline.[1][2] This reaction is a classic example of Schiff base formation, which involves the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).

Experimental Protocol: Synthesis

A representative procedure for the synthesis of this compound is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 50 mL of absolute ethanol. In a separate beaker, dissolve 4-fluoroaniline (1.11 g, 10 mmol) in 30 mL of absolute ethanol.

  • Reaction Mixture: Slowly add the ethanolic solution of 4-fluoroaniline to the stirring solution of 4-hydroxybenzaldehyde at room temperature.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux at approximately 80°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain a pale yellow crystalline solid.[2]

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. A common method for growing single crystals of Schiff bases is slow evaporation:

  • Saturated Solution Preparation: Prepare a saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of chloroform and methanol).

  • Slow Evaporation: Place the solution in a clean vial or beaker, cover it with a perforated lid (e.g., parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment at a constant, cool temperature.

  • Crystal Formation: Over a period of several days to weeks, the solvent will slowly evaporate, leading to the formation of single crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

Crystal Structure Analysis

While the specific crystal structure of this compound is not publicly available, the crystallographic data of analogous compounds provide valuable insights into the expected structural features. Below is a summary of the crystallographic data for two closely related Schiff bases.

Crystallographic Data of Analogous Compounds
Parameter4-chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol(E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol
Empirical Formula C₁₃H₉ClFNOC₁₃H₉FN₂O₃
Formula Weight 249.66 g/mol 260.22 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 4.5140(9)7.036(1)
b (Å) 20.560(4)8.245(2)
c (Å) 12.071(2)10.457(2)
α (°) 9081.19(1)
β (°) 94.15(2)73.23(1)
γ (°) 9069.45(1)
Volume (ų) 1117.4(4)545.8(2)
Z 42
Temperature (K) 293296
Radiation (λ, Å) MoKα (0.71073)MoKα (0.71073)
Data Source [3][3]
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following steps:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is often done using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final refined structure is assessed using parameters such as the R-factor.

Visualizations

To further illustrate the processes described in this guide, the following diagrams outline the synthetic pathway and the experimental workflow for crystal structure analysis.

Synthesis_Pathway Reactant1 4-Hydroxybenzaldehyde Reagent Ethanol, Acetic Acid (cat.) Reactant1->Reagent Reactant2 4-Fluoroaniline Reactant2->Reagent Product This compound Reagent->Product Reflux

Figure 1. Synthetic Pathway for this compound.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

References

An In-depth Technical Guide on the Solubility of 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the Schiff base, 4-[[(4-Fluorophenyl)imino]methyl]-phenol. Due to a lack of extensive research on its quantitative solubility in a wide range of organic solvents, this document focuses on the available qualitative data, established experimental protocols for solubility determination, and the synthesis of the compound.

Introduction

This compound, a Schiff base synthesized from 4-hydroxybenzaldehyde and 4-fluoroaniline, is a compound of interest in medicinal chemistry and materials science.[1] Its utility as an intermediate in the synthesis of pharmaceuticals and as a ligand in coordination chemistry necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents.[1] Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development.

Solubility Data

Currently, there is a notable absence of comprehensive quantitative solubility data for this compound in the scientific literature. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
MethanolSlightly Soluble[2]

This limited information suggests that the compound possesses some degree of polarity, allowing for partial dissolution in polar aprotic and protic solvents. Further experimental investigation is required to establish quantitative solubility values in a broader range of organic solvents.

Experimental Protocols

General Protocol for Qualitative Solubility Determination

A general and straightforward method to qualitatively assess the solubility of a compound in various solvents is as follows:

  • Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of small test tubes or vials.

  • Solvent Addition: A known volume of the selected organic solvent (e.g., 1 mL) is added to each tube.

  • Agitation: The mixtures are agitated vigorously at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: The samples are visually inspected for the presence of undissolved solid. The solubility is then categorized as "soluble," "partially soluble," or "insoluble."

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for the quantitative determination of solubility:

  • Sample Preparation: An excess amount of crystalline this compound is added to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a constant-temperature shaker bath. The samples are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand, permitting the undissolved solid to settle.

  • Sampling and Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles. The concentration of the dissolved compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The solubility is expressed in units such as mg/mL or mol/L.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-hydroxybenzaldehyde and 4-fluoroaniline.

General Synthesis Protocol
  • Reactant Dissolution: Equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline are dissolved in a suitable solvent, commonly ethanol.

  • Catalysis: A catalytic amount of a weak acid, such as acetic acid, is often added to the mixture to facilitate the reaction.

  • Reaction: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, which often results in the precipitation of the Schiff base product.

  • Purification: The crude product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then purified by recrystallization from a suitable solvent to obtain the final product with high purity.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the synthesis of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-72h) prep_solvent->equilibration separation Allow solid to settle equilibration->separation sampling Withdraw and filter supernatant separation->sampling analysis Determine concentration (e.g., HPLC, UV-Vis) sampling->analysis

Caption: Experimental workflow for quantitative solubility determination.

synthesis_workflow start Start reactants Dissolve 4-hydroxybenzaldehyde and 4-fluoroaniline in ethanol start->reactants catalyst Add catalytic amount of acetic acid reactants->catalyst reflux Reflux the mixture for several hours catalyst->reflux cool Cool to room temperature reflux->cool precipitate Precipitation of the Schiff base product cool->precipitate filter_wash Filter and wash the crude product precipitate->filter_wash recrystallize Recrystallize from a suitable solvent filter_wash->recrystallize end Pure this compound recrystallize->end

Caption: Synthesis workflow for this compound.

References

The Ascendant Role of Fluorinated Schiff Bases in Medicinal Chemistry: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into Schiff base scaffolds has unlocked a new frontier in the quest for potent therapeutic agents. This technical guide delves into the burgeoning field of fluorinated Schiff bases, offering a comprehensive overview of their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2] This guide aims to be an essential resource for researchers engaged in the design and development of novel pharmaceuticals.

Synthesis of Fluorinated Schiff Bases

The synthesis of fluorinated Schiff bases is typically a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), often catalyzed by a few drops of acid or base and carried out in a suitable solvent like ethanol or methanol.[3][4]

General Synthetic Protocol

A typical procedure involves the following steps:

  • Dissolution: An equimolar amount of a fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde) is dissolved in a suitable solvent, such as ethanol.[3]

  • Addition of Amine: To this solution, an equimolar amount of a primary amine (e.g., (1H-benzo[d]imidazol-2-yl)methenamine), also dissolved in the same solvent, is added.[3]

  • Reaction: The reaction mixture is then stirred, often with gentle heating or reflux, for a period ranging from a few hours to several hours.[3][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, the resulting Schiff base, which often precipitates out of the solution, is collected by filtration. The product is then washed with a suitable solvent (e.g., diethyl ether or cold ethanol) to remove any unreacted starting materials and dried.[5] Further purification can be achieved by recrystallization from an appropriate solvent.[1]

Diagram: General Synthesis Workflow

G cluster_reactants Reactants Fluorinated_Aldehyde Fluorinated Aldehyde/Ketone Reaction Condensation Reaction (Stirring/Reflux) Fluorinated_Aldehyde->Reaction Primary_Amine Primary Amine Primary_Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (Acid/Base, optional) Catalyst->Reaction Purification Filtration, Washing, Recrystallization Reaction->Purification Product Fluorinated Schiff Base Purification->Product

Caption: General workflow for the synthesis of fluorinated Schiff bases.

Biological Activities and Quantitative Data

Fluorinated Schiff bases have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of new drugs.[6]

Anticancer Activity

The cytotoxic properties of fluorinated Schiff bases and their metal complexes have been extensively studied against various cancer cell lines. The introduction of fluorine can enhance the anticancer activity by improving cellular uptake and metabolic stability.[1][2]

Table 1: Anticancer Activity of Fluorinated Schiff Bases (IC50 values in µM)

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Fluorinated aminophenylhydrazine (cpd 6)A549 (Lung)0.64[7]
Cu(II) complex of reduced Schiff baseHepG2 (Liver)28.7[8]
Pyridine-derived Schiff base (19a-19d)MDA-MB-231 (Breast)3.38-6.62[9]
Naphthoquinone-derived Schiff base (S10)Various5.91-9.98[10]
Naphthoquinone-derived Schiff base (S13)Various5.91-9.98[10]
Ruthenium arene complexMCF-7 (Breast)Not specified[9]
Ruthenium arene complexT47D (Breast)Not specified[9]
Half-sandwiched Ir(III) complexesA549 (Lung)1.4±0.1 - 11.5±0.5[9]
Half-sandwiched Ir(III) complexesHepG-2 (Liver)1.4±0.1 - 11.5±0.5[9]
Pyridine and pyrazole containing complexesVarious6.72 - 16.87[9]
Cisplatin (Reference)A549 (Lung)336.8[8]
Cisplatin (Reference)Various32.38[9]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated Schiff base compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[12][13]

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11]

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[11] The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Diagram: MTT Assay Workflow

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of fluorinated Schiff base A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution and incubate (2-4h) C->D E Dissolve formazan crystals with DMSO D->E F Measure absorbance (e.g., 570 nm) E->F G Calculate % cell viability and determine IC50 F->G

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity

Fluorinated Schiff bases and their metal complexes have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[14] The lipophilicity conferred by the fluorine atom can facilitate the passage of these compounds through the microbial cell membrane.

Table 2: Antimicrobial Activity of Fluorinated Schiff Bases (MIC values in µg/mL or mM)

Compound/ComplexMicroorganismMICReference
Pyrene-based Schiff base (cpd 22)Various bacteria1.284 mM[15]
Isatin Schiff base (cpd 12)S. thyphymurium15.625 µg/mL[15]
Isatin Schiff base (cpd 12)P. aeruginosa7.81 µg/mL[15]
Chloramphenicol (Reference)S. thyphymurium31.25 µg/mL[15]
Chloramphenicol (Reference)P. aeruginosa62.50 µg/mL[15]
Zinc complex of reduced Schiff baseE. coliHigher MIC[16]
Zinc complex of reduced Schiff baseP. aeruginosaHigher MIC[16]
Zinc complex of reduced Schiff baseS. aureusLower MIC[16]

The Kirby-Bauer disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of compounds.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.[1]

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with the microbial suspension.[17]

  • Disc Application: Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Antioxidant Activity

Many Schiff bases, including their fluorinated derivatives, exhibit antioxidant properties, which are often attributed to their ability to scavenge free radicals.[18]

Table 3: Antioxidant Activity of a Fluorinated Schiff Base (IC50 value in µg/mL)

CompoundAssayIC50 (µg/mL)Reference
(E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazideDPPH3.82[19]
Ascorbic Acid (Standard)DPPH144.56[19]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[20]

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound.[20]

  • Incubation: The reaction mixture is incubated in the dark for a certain period (e.g., 30 minutes).[20]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).[20] The decrease in absorbance indicates the radical scavenging activity. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.

Enzyme Inhibition

Fluorinated Schiff bases have emerged as potent inhibitors of various enzymes, with urease being a notable target. The inhibition of urease is crucial in the treatment of diseases caused by Helicobacter pylori.[21]

Table 4: Urease Inhibition by Fluorinated Schiff Bases and their Complexes (IC50 and Ki values in µM)

Compound/ComplexIC50 (µM)Ki (µM)Inhibition TypeReference
Bis-Schiff base (cpd 3)22.21 ± 0.42--[2]
Cu(II) complex of reduced Schiff base2.05 ± 0.34--[8]
Copper(II) complex (cpd 5)0.03 ± 0.78-Mixed competitive[21]
Copper(II) complex (cpd 2)0.37 ± 1.22--[21]
Copper(II) complex (cpd 3)0.21 ± 0.97--[21]
Symmetrical Schiff base-Ni complex11.8 ± 1.14--[22]
Symmetrical Schiff base-Cu complex9.31 ± 1.31--[22]
Symmetrical Schiff base-Co complex0.20 (Ki)0.60 (Ki')Mixed[22]
Thiourea (Standard)21.15 ± 0.32--[2]
Acetohydroxamic acid (Standard)185--[8]

This method quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.

  • Pre-incubation: The enzyme (e.g., Jack bean urease) is pre-incubated with the test compound in a buffer solution (e.g., phosphate buffer, pH 6.8) for a specific time at a controlled temperature (e.g., 37°C).[2]

  • Substrate Addition: Urea solution is added to initiate the enzymatic reaction.

  • Color Development: After a set incubation time, phenol and alkali reagents are added to stop the reaction and develop a colored indophenol complex with the ammonia produced.[2]

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 625 nm).[2] The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC50 value is then determined.

Diagram: Proposed Mechanism of Urease Inhibition

Urease_Inhibition cluster_enzyme Urease Active Site Urease Urease Block Blocks Substrate (Urea) Access Urease->Block Ni1 Ni Ni2 Ni Inhibitor Fluorinated Schiff Base Complex Inhibitor->Urease Binds to active site

Caption: Proposed mechanism of urease inhibition by a fluorinated Schiff base complex.

Concluding Remarks

The compelling biological activities of fluorinated Schiff bases underscore their immense potential in medicinal chemistry. The data and protocols presented in this guide highlight the significant strides made in this field and provide a solid foundation for future research. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic properties will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile chemical scaffold. The strategic use of fluorine substitution continues to be a powerful tool in the design of next-generation pharmaceuticals.

References

In-Depth Technical Guide: Chemical and Safety Information for CAS 3382-63-6 and a Profile of 3-(Trifluoromethyl)phenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

An important introductory note: This technical guide primarily details the chemical properties, safety data, and synthesis of the compound associated with CAS number 3382-63-6 , which is 4-[[(4-Fluorophenyl)imino]methyl]-phenol . The initial topic request also mentioned 3-(Trifluoromethyl)phenethylamine , a distinct chemical entity with a different CAS number (52516-30-0). To ensure comprehensive coverage, this guide will first provide an in-depth analysis of this compound and then offer a profile of 3-(Trifluoromethyl)phenethylamine, focusing on its pharmacological context.

Part 1: this compound (CAS 3382-63-6)

This section provides a detailed overview of this compound, a significant intermediate in pharmaceutical synthesis.

Chemical Identification and Properties

This compound is an aromatic imine, also known as a Schiff base.[1][2] It is a solid at room temperature, appearing as an off-white to dark yellow crystalline powder.[2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 3382-63-6[3][[“]][[“]][6][7]
Molecular Formula C₁₃H₁₀FNO[3][[“]][7]
Molecular Weight 215.22 g/mol [3][7]
IUPAC Name 4-[[(4-fluorophenyl)imino]methyl]phenol[8]
Synonyms 4-(((4-fluorophenyl)imino)methyl)phenol, 4-{(E)-[(4-Fluorophenyl)imino]methyl}phenol, p-[N-(p-Fluorophenyl)formimidoyl]phenol[3][8]
InChI Key QVDWVRKNMDWNRU-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid[3][7]
Color Off-White to Dark Yellow[3]
Melting Point 179.0 to 183.0 °C[7][9]
Boiling Point Approximately 370.9 °C at 760 mmHg[3][7]
Density 1.13 g/cm³[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa 8.56 ± 0.15 (Predicted)[2]
Safety and Hazard Information

The following tables summarize the available safety and hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 3: GHS Hazard Classification

Hazard ClassCategory
Acute toxicity, OralCategory 4
Skin irritationCategory 2
Eye irritationCategory 2
Specific target organ toxicity – single exposureCategory 3 (Respiratory irritation)

Source:[10]

Table 4: GHS Label Elements

ElementInformation
Pictogram(s)
Signal Word Warning[10]
Hazard Statement(s) H302: Harmful if swallowed.[10]H315: Causes skin irritation.[10]H319: Causes serious eye irritation.[10]H335: May cause respiratory irritation.[10]
Precautionary Statement(s) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][10]P264: Wash skin thoroughly after handling.[10]P270: Do not eat, drink or smoke when using this product.[10]P271: Use only outdoors or in a well-ventilated area.[3][10]P280: Wear protective gloves/ eye protection/ face protection.[3][10]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]P302+P352: IF ON SKIN: Wash with plenty of water.[3][10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10]P330: Rinse mouth.[3][10]P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant.
Synthesis and Experimental Protocols

This compound is primarily synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-fluoroaniline.[1][7][11] This reaction is a classic example of Schiff base formation.[1]

Materials:

  • 4-hydroxybenzaldehyde

  • 4-fluoroaniline

  • Ethanol or Methanol (solvent)

  • Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline in a suitable alcoholic solvent such as ethanol or methanol.[11]

  • (Optional) Add a catalytic amount of a weak acid to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 6-12 hours.[11]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent to yield the final product with high purity (typically 88-95% yield).[11]

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Condensation Reaction Condensation Reaction 4-hydroxybenzaldehyde->Condensation Reaction 4-fluoroaniline 4-fluoroaniline 4-fluoroaniline->Condensation Reaction Ethanol/Methanol (Solvent) Ethanol/Methanol (Solvent) Ethanol/Methanol (Solvent)->Condensation Reaction Reflux (78-80°C, 6-12h) Reflux (78-80°C, 6-12h) Reflux (78-80°C, 6-12h)->Condensation Reaction Acid Catalyst (optional) Acid Catalyst (optional) Acid Catalyst (optional)->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Synthesis of this compound.

Applications and Biological Relevance

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1][[“]] Notably, it is a building block for the cholesterol-lowering drug Ezetimibe.[[“]][13] It is also used in the preparation of benzylacetones with anti-fungal activity.[14] Due to its structure as a phenolic imine, it has potential as a chelating ligand in coordination chemistry.[1] There is no direct evidence of its own biological signaling pathways; its significance lies in its role in constructing biologically active molecules.

Part 2: Profile of 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0)

This section provides an overview of 3-(Trifluoromethyl)phenethylamine, a compound belonging to the phenethylamine class of psychoactive substances.

Chemical Identification and Properties

3-(Trifluoromethyl)phenethylamine is a derivative of phenethylamine, a central nervous system stimulant.[15] The trifluoromethyl group significantly influences its properties.[8]

Table 5: Chemical Identifiers for 3-(Trifluoromethyl)phenethylamine

IdentifierValue
CAS Number 52516-30-0
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]ethanamine
Synonyms m-trifluoromethylphenethylamine, 3-(2-AMINOETHYL)BENZOTRIFLUORIDE

Source:[1][16][17]

Table 6: Physicochemical Properties of 3-(Trifluoromethyl)phenethylamine

PropertyValue
Physical State Liquid
Color Colorless to pale yellow
Boiling Point 77 °C
Density 1.186 g/cm³
Flash Point 81 °C
pKa 9.73 ± 0.10 (Predicted)

Source:[11][16][17]

Biological Activity and Signaling Pathways

Substituted phenethylamines are known to modulate monoamine neurotransmitter systems.[18] The primary mechanism of action for many phenethylamines involves interaction with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).[3][15][19]

Phenethylamine and its derivatives can enter presynaptic neurons via the dopamine transporter (DAT) or by diffusing across the cell membrane.[7] Inside the neuron, they activate TAAR1, a G protein-coupled receptor.[3][6][7] TAAR1 activation initiates a signaling cascade involving protein kinase A (PKA) and protein kinase C (PKC).[3][7] This leads to the phosphorylation of the dopamine transporter.[3][7] A phosphorylated DAT can then operate in reverse, leading to an efflux of dopamine into the synaptic cleft, or be internalized, which inhibits dopamine reuptake.[3][7] Both actions result in an increased concentration of dopamine in the synapse, leading to the stimulant effects associated with this class of compounds.[[“]]

G Generalized Phenethylamine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Phenethylamine Derivative Phenethylamine Derivative DAT Dopamine Transporter (DAT) Phenethylamine Derivative->DAT Enters neuron via TAAR1 TAAR1 Phenethylamine Derivative->TAAR1 Activates DAT->Dopamine Efflux Reverses transport PKA/PKC Protein Kinase A & Protein Kinase C TAAR1->PKA/PKC Activates PKA/PKC->DAT Phosphorylates Dopamine Vesicle Dopamine Vesicle Dopamine Vesicle->Dopamine Efflux Releases Dopamine Increased Synaptic Dopamine Increased Synaptic Dopamine Dopamine Efflux->Increased Synaptic Dopamine Increases concentration

Caption: Generalized phenethylamine signaling at the dopamine transporter.

It is important to note that while this is the general mechanism for phenethylamines, the specific affinity and efficacy of 3-(trifluoromethyl)phenethylamine for these targets would require dedicated experimental investigation. The trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.[8]

References

An In-depth Technical Guide to the Mechanism of Aromatic Schiff Base Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanisms governing the formation of aromatic Schiff bases (imines). It delves into the classical reaction pathway, the role of catalysis, advanced mechanistic insights from computational studies, and the kinetic and thermodynamic principles that dictate the reaction's outcome.

Core Reaction Mechanism: A Two-Step Process

The formation of an aromatic Schiff base is a reversible condensation reaction between an aromatic primary amine and an aromatic aldehyde or ketone. The process is fundamentally a nucleophilic addition-elimination reaction that proceeds in two main stages:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a tetrahedral, zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral aminoalcohol, commonly known as a carbinolamine or hemiaminal.

  • Dehydration: The carbinolamine intermediate is typically unstable and undergoes elimination of a water molecule to form the final imine product with its characteristic carbon-nitrogen double bond (C=N), also known as an azomethine group.

This entire process is reversible and generally operates under thermodynamic control. The unique nature of the imine bond, being both strong like a covalent double bond and labile (reversible) through hydrolysis, allows for the synthesis of complex structures via a trial-and-error mechanism, which is particularly valuable in dynamic combinatorial chemistry.[1][2]

The Role of pH and Acid Catalysis

The reaction rate is highly dependent on the pH of the medium. While the reaction can proceed without a catalyst, it is often accelerated by the presence of a mild acid.[2]

  • Accelerating Nucleophilic Attack: At slightly acidic pH, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic aromatic amine.

  • Facilitating Dehydration: The dehydration of the carbinolamine is the rate-determining step and is also acid-catalyzed. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH2+), which facilitates the elimination of water.

However, very strong acidic conditions (low pH) can be counterproductive, as they will protonate the amine nucleophile, rendering it non-nucleophilic and inhibiting the initial addition step. Therefore, the reaction typically has an optimal pH range, usually between 4 and 5.

G A Aromatic Aldehyde (R-CHO) C Nucleophilic Attack A->C B Primary Aromatic Amine (Ar-NH2) B->C D Carbinolamine Intermediate [R-CH(OH)-NH-Ar] C->D  + H+ (Catalyst) (Protonates C=O) E Dehydration (-H2O) (Rate-Determining Step) D->E  + H+ (Catalyst) (Protonates -OH) F Aromatic Schiff Base (R-CH=N-Ar) E->F

Caption: General acid-catalyzed mechanism for aromatic Schiff base formation.

Advanced Mechanistic Insights

While the general mechanism is well-accepted, computational studies, particularly Density Functional Theory (DFT), have revealed a more complex picture, especially for reactions conducted in the absence of an explicit acid catalyst or in non-polar solvents.

These studies show that the uncatalyzed direct proton transfer has a very high activation energy. Instead, a second molecule of the amine reactant can act as a catalyst, facilitating the proton transfer from the nitrogen to the oxygen in the initial adduct via a lower-energy transition state. This "amine-assisted" mechanism explains how the reaction can proceed efficiently even under neutral conditions.

An alternative proposed pathway involves the auto-protolysis of the amines themselves to generate minute amounts of a protonated amine, which is sufficient to catalyze the reaction at realistic rates.

G Aldehyde Aldehyde (R-CHO) TS1 Transition State (Six-membered ring) Aldehyde->TS1 Nucleophilic Attack Amine1 Amine 1 (Ar-NH2) Amine1->TS1 Amine2 Amine 2 (Catalyst) (Ar-NH2) Amine2->TS1 Proton Shuttle Carbinolamine Carbinolamine [R-CH(OH)-NH-Ar] TS1->Carbinolamine Proton Transfer Complete SchiffBase Schiff Base (R-CH=N-Ar) Carbinolamine->SchiffBase Dehydration (-H2O) Amine2_out Amine 2 (Regenerated) Carbinolamine->Amine2_out

Caption: Amine-assisted proton transfer mechanism in Schiff base formation.

Quantitative Data: Kinetics and Thermodynamics

The formation of aromatic Schiff bases is an equilibrium process. The stability of the resulting imine can be quantified by its equilibrium constant (Kadd). The substituent groups on both the aromatic aldehyde and the aromatic amine have a significant electronic effect on this equilibrium.

Table 1: Thermodynamic Data for Imine Formation in Aqueous Solution

The following table summarizes equilibrium constants for the addition of glycine to various substituted aromatic aldehydes. Although glycine is an aliphatic amine, the data provides valuable insight into how substituents on the aromatic aldehyde ring influence the thermodynamic stability of the resulting imine.

Aromatic AldehydeSubstituentKadd (M-1) in D₂O at 25°CpKₐ of Iminium Ion Nitrogen
Benzaldehyde-H0.436.3
p-Hydroxybenzaldehydep-OH0.257.1
Salicylaldehydeo-OH0.967.2
4-Pyridinecarboxaldehyde4-pyridyl194.8
Pyridoxal-5'-phosphateMultiple456.6
Data sourced from J. Am. Chem. Soc. 2005, 127, 39, 13585–13593.[3][4]

The data shows that electron-withdrawing groups (like the pyridinium ion in protonated 4-pyridinecarboxaldehyde) significantly increase the equilibrium constant, favoring imine formation. Conversely, the stability of the imine can be modulated by kinetic and thermodynamic factors; in some systems, one isomer may form faster (kinetic product) while another is more stable and predominates over time (thermodynamic product).[5][6]

Table 2: Comparison of Synthesis Conditions and Yields

The choice of solvent, catalyst, and reaction method dramatically impacts reaction time and product yield. Green chemistry approaches, such as using water as a solvent or employing solvent-free conditions, have been shown to be highly effective.[7]

AmineAldehydeMethodSolventTimeYield (%)Reference
4-Ethoxyaniline2-PyridinecarboxaldehydeRefluxEthanol2 hr83.5[8]
4-Ethoxyaniline2-PyridinecarboxaldehydeStirring (RT)Ethanol/Water (1:1)1 hr43.6[8]
1,2-DiaminobenzeneBenzaldehydeStirring (RT)Water10 min94[7]
1,2-Diaminobenzene4-ChlorobenzaldehydeStirring (RT)Water15 min95[7]
Amino-berberineBenzaldehydeHeating (50°C)Ethanol2 hr~75[9]
Aniline DerivativeVarious Aromatic AldehydesMicrowaveSolvent-free1-2 min>90[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are two representative protocols for the synthesis of aromatic Schiff bases.

Protocol 1: Conventional Synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen)

This protocol describes a standard condensation reaction in an alcohol solvent.

Materials & Equipment:

  • Salicylaldehyde (0.8 g)

  • Ethylenediamine (0.5 equivalents)

  • 95% Ethanol (~15 mL)

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and hot plate

  • Ice/water bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Weigh 0.8 g of salicylaldehyde into a 50 mL Erlenmeyer flask.

  • Add approximately 15 mL of 95% ethanol and a magnetic stirring bar.

  • Heat the solution to a gentle boil while stirring.

  • Using a syringe, add 0.5 equivalents of ethylenediamine dropwise to the heated, stirring solution.

  • After the addition is complete, continue to reflux the solution for 10 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Further cool the flask in an ice/water bath to maximize crystallization.

  • Collect the bright yellow flaky crystals by vacuum filtration.

  • Wash the collected crystals with 2-4 mL of cold ethanol and allow them to air dry.

  • Determine the yield and characterize the product using methods such as melting point, FTIR, and NMR spectroscopy. (Protocol adapted from a standard university laboratory experiment).[11]

Protocol 2: Green Synthesis of 2-((phenylamino)methyl)phenol in Water

This protocol demonstrates an environmentally benign approach using water as the solvent at room temperature.[7]

Materials & Equipment:

  • 1,2-Diaminobenzene (1 mmol)

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Water (5-10 mL)

  • Magnetic stirrer

  • Beaker or flask

  • Vacuum filtration apparatus

Procedure:

  • In a small beaker, dissolve 1 mmol of 1,2-diaminobenzene in 5-10 mL of water.

  • Add 1 mmol of the aromatic aldehyde to the solution.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • After the reaction is complete (typically 10-20 minutes, as indicated by TLC or cessation of precipitation), collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove any unreacted starting materials.

  • Dry the purified Schiff base. The insolubility of the product in water makes isolation simple and efficient.

  • Characterize the product to confirm its identity and purity.

G Start Start Prep Prepare Reactant Solutions (Aldehyde & Amine) Start->Prep Mix Mix Reactants (Add catalyst/solvent if needed) Prep->Mix React Reaction Step (e.g., Reflux, Stir at RT, Microwave) Mix->React Cool Cool to Room Temperature &/or Ice Bath React->Cool Isolate Isolate Crude Product (Vacuum Filtration) Cool->Isolate Wash Wash Product (with cold solvent) Isolate->Wash Dry Dry Product (Air dry or in vacuo) Wash->Dry Characterize Characterization (NMR, IR, MP, MS) Dry->Characterize End End Characterize->End

References

synonyms for 4-[[(4-Fluorophenyl)imino]methyl]-phenol like ALPHA-(4-FLUOROPHENYLIMINO)-P-CRESOL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[[(4-Fluorophenyl)imino]methyl]-phenol, a versatile Schiff base with significant applications in pharmaceutical synthesis and potential in antimicrobial research. This document details its chemical identity, synthesis protocols, and known biological activities, presenting data in a structured format for ease of comparison and implementation in a research and development setting.

Chemical Identity and Synonyms

This compound is a well-defined organic compound with several synonyms used across chemical literature and commercial platforms. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

Primary Name: this compound[1]

Synonyms:

  • ALPHA-(4-FLUOROPHENYLIMINO)-P-CRESOL[2]

  • 4-((4-Fluorophenylimino)methyl)phenol

  • N-(4-Hydroxybenzylidene)-4-fluoroaniline

  • p-[N-(p-Fluorophenyl)formimidoyl]phenol[3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 3382-63-6
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol
Appearance White to off-white or pale yellow crystalline powder.[1][4]

Synthesis of this compound

The primary synthetic route to this compound is via a condensation reaction, a classic method for the formation of Schiff bases.[1][5] This involves the reaction of 4-hydroxybenzaldehyde with 4-fluoroaniline.[5]

Experimental Protocol for Synthesis

A detailed experimental protocol for the synthesis of this compound (designated as Eze-1 in the cited literature) is provided below, adapted from a peer-reviewed publication.[6]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde reaction_plus + 4-hydroxybenzaldehyde->reaction_plus 4-fluoroaniline 4-Fluoroaniline 4-fluoroaniline->reaction_plus product This compound reaction_arrow Isopropanol, 60°C, 3h reaction_plus->reaction_arrow reaction_arrow->product

Caption: Synthesis of this compound.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Fluoroaniline (1.0 equivalent)

  • Isopropanol

Procedure:

  • 4-Hydroxybenzaldehyde is dissolved in isopropanol at 60 °C with stirring.[6]

  • To the resulting solution, 1.0 equivalent of 4-fluoroaniline is added.[6]

  • The reaction mixture is stirred at 60 °C for 3 hours.[6]

  • The solution is then allowed to cool to ambient temperature, during which the product crystallizes.[6]

  • The crystals are filtered, washed with isopropanol, and dried at room temperature.[6]

Yield: 82%[6]

Product Characteristics: Yellowish crystalline powder.[6]

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of Ezetimibe, a cholesterol absorption inhibitor.[3][5]

Experimental Workflow: Synthesis of an Ezetimibe Intermediate

The following workflow illustrates the initial steps in an Ezetimibe synthesis pathway where this compound serves as a starting material (M1).[7]

G schiff_base Schiff Base (e.g., this compound) inhibition Inhibition schiff_base->inhibition enzyme Lanosterol 14α-demethylase ergosterol_synthesis Ergosterol Biosynthesis enzyme->ergosterol_synthesis inhibition->enzyme disruption Disruption ergosterol_synthesis->disruption cell_membrane Fungal Cell Membrane Integrity disruption->cell_membrane cell_lysis Fungal Cell Lysis cell_membrane->cell_lysis

References

Theoretical Frontiers in Drug Discovery: A Computational Deep Dive into 4-Hydroxybenzaldehyde Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 4-hydroxybenzaldehyde represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties. The electronic and structural versatility of the imine (-C=N-) linkage, coupled with the hydrogen-bonding capability of the phenolic hydroxyl group, makes these compounds prime candidates for targeted drug design. In recent years, theoretical computational studies have emerged as an indispensable tool to elucidate the structure-property relationships of these molecules, predict their biological activities, and guide the synthesis of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the theoretical computational methodologies applied to 4-hydroxybenzaldehyde derived Schiff bases, presenting key quantitative data, detailed experimental protocols for context, and visual workflows to illuminate the synergy between in silico and experimental approaches.

Computational Methodologies: A Closer Look

The computational investigation of 4-hydroxybenzaldehyde derived Schiff bases primarily revolves around a trifecta of powerful techniques: Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations. Each method provides unique insights into the molecular behavior and potential biological interactions of these compounds.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry, electronic properties, and spectroscopic features of Schiff bases. Key parameters derived from DFT calculations include:

  • Geometric Parameters: Bond lengths and bond angles provide a precise three-dimensional representation of the molecule's structure.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity, stability, and electronic transitions. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and is often correlated with biological activity.[1][2]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction with biological targets.

A typical DFT workflow for analyzing a 4-hydroxybenzaldehyde derived Schiff base is illustrated below.

DFT Workflow start Propose Schiff Base Structure dft Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq Verify Minimum Energy fmo FMO Analysis (HOMO, LUMO, Energy Gap) dft->fmo mep MEP Analysis dft->mep spectra Spectroscopic Prediction (IR, UV-Vis) dft->spectra output Optimized Geometry, Electronic Properties, Spectra fmo->output mep->output spectra->output

Caption: A generalized workflow for DFT analysis of Schiff bases.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is used to predict the binding mode and affinity of a Schiff base (ligand) to the active site of a biological target, typically a protein or enzyme. The output of a docking study includes:

  • Binding Affinity/Energy: A score that estimates the strength of the interaction between the ligand and the target. More negative values typically indicate a stronger binding.[4]

  • Binding Pose: The predicted three-dimensional orientation of the ligand within the active site.

  • Intermolecular Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a system over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to study conformational changes that may occur upon binding.

Quantitative Computational Data

The following tables summarize key quantitative data obtained from theoretical computational studies of various 4-hydroxybenzaldehyde derived Schiff bases.

Table 1: Selected DFT Calculated Geometric and Electronic Parameters

Schiff Base DerivativeC=N Bond Length (Å)O-H Bond Length (Å)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-4-((phenylimino)methyl)phenol1.2830.967-5.89-1.983.91[5]
(E)-4-(((4-chlorophenyl)imino)methyl)phenol1.2840.967-6.01-2.153.86[5]
(E)-4-(((4-nitrophenyl)imino)methyl)phenol1.2880.966-6.54-2.983.56[5]
4-{(E)-[(4-hydroxyphenyl)methylidene]amino}benzoic acid1.2910.970-5.93-2.243.69[6]
(E)-3-((5-bromo-2-hydroxybenzylidene)amino)propanoic acid1.2890.971-6.54-1.934.61[7]

Table 2: Molecular Docking Results of 4-Hydroxybenzaldehyde Derived Schiff Bases with Various Biological Targets

Schiff Base DerivativeTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesBiological ActivityReference
4-{(E)-[(4-hydroxyphenyl)methylidene]amino}benzoic acidAcetylcholinesterase (4EY7)-8.5TYR124, TRP286, TYR341Anti-Alzheimer[6]
2,4-dihydroxybenzaldehyde derived Schiff basesHsp90 (1UYG)-8.1 to -9.5ASP93, ASN51, THR184Anticancer
(E)-2-{[(E)-2-hydroxy-5-methylbenzylidene]hydrazinylidene}-1,2-diphenylethan-1-oneCOVID-19 Main Protease (6LU7)-8.2HIS41, CYS145, GLU166Antiviral[3]
(E)-3-((5-bromo-2-hydroxybenzylidene)amino)propanoic acidPARP-1 (3GEY)-7.2GLY863, SER904, TYR907Anticancer[7]

Experimental Protocols

To provide a comprehensive understanding, this section details the methodologies for key experiments that are often correlated with computational findings.

Synthesis of 4-Hydroxybenzaldehyde Derived Schiff Bases

A common and straightforward method for the synthesis of these Schiff bases involves the condensation reaction between 4-hydroxybenzaldehyde and a primary amine.

General Procedure:

  • Equimolar amounts of 4-hydroxybenzaldehyde and the respective primary amine are dissolved in a suitable solvent, typically ethanol or methanol.[8][9][10]

  • A few drops of a catalyst, such as glacial acetic acid, may be added to the reaction mixture.[11]

  • The mixture is then refluxed for a period ranging from 1 to 4 hours.[8][11]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.

  • The crude product is washed with a cold solvent and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.[8]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging ability of compounds.[12][13][14][15][16]

Protocol:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of the synthesized Schiff base are prepared in methanol.

  • A specific volume of each concentration of the Schiff base solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at approximately 517 nm using a UV-Vis spectrophotometer.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vitro Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a colorimetric assay commonly used to screen for AChE inhibitors, which are potential drugs for Alzheimer's disease.[17][18][19][20]

Protocol:

  • The reaction is typically performed in a 96-well microplate.

  • To each well, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (Schiff base) at various concentrations.

  • Acetylcholinesterase enzyme solution is then added, and the plate is incubated for a specified time (e.g., 15 minutes) at 37°C.

  • The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • The absorbance of the yellow product is measured kinetically at 412 nm.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Biological Activity and Signaling Pathways

Computational studies, particularly molecular docking, can help to propose the mechanism of action of 4-hydroxybenzaldehyde derived Schiff bases. For instance, the anticancer activity of some of these compounds has been linked to the inhibition of specific enzymes or proteins crucial for cancer cell survival and proliferation.

A generalized proposed mechanism for the anticancer activity of a 4-hydroxybenzaldehyde derived Schiff base that inhibits a key signaling protein is depicted below.

Anticancer Mechanism schiff_base 4-Hydroxybenzaldehyde Schiff Base target_protein Target Protein (e.g., Kinase, Hsp90) schiff_base->target_protein Binding to Active Site inhibition Inhibition of Protein Function target_protein->inhibition pathway Disruption of Oncogenic Signaling Pathway inhibition->pathway apoptosis Induction of Apoptosis pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle

Caption: Proposed mechanism of anticancer activity.

For example, studies on 2,4-dihydroxybenzaldehyde derived Schiff bases have shown them to be effective inhibitors of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are involved in cancer cell proliferation and survival. By binding to the ATP-binding site of Hsp90, these Schiff bases inhibit its chaperone activity, leading to the degradation of client proteins and ultimately inducing apoptosis in cancer cells.

Conclusion

Theoretical computational studies have proven to be a powerful and cost-effective strategy in the exploration of 4-hydroxybenzaldehyde derived Schiff bases as potential therapeutic agents. The synergy between DFT, molecular docking, and experimental validation allows for a rational and accelerated drug design process. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers to build upon, fostering the development of novel and more effective Schiff base derivatives for a range of therapeutic applications. The continued integration of computational and experimental approaches will undoubtedly pave the way for future breakthroughs in this exciting field of medicinal chemistry.

References

health and safety handling guidelines for phenolic imine compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety Handling of Phenolic Imine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling phenolic imine compounds, also known as phenolic Schiff bases, in a laboratory setting. Given the dual nature of these molecules, incorporating both a phenol and an imine functional group, a thorough understanding of their potential hazards is crucial for ensuring personnel safety. This document outlines known hazards, exposure limits, personal protective equipment (PPE) recommendations, emergency procedures, and relevant toxicological testing protocols.

Hazard Identification and Classification

Phenolic imine compounds are a broad class of chemicals with varying toxicological profiles. However, based on the known hazards of their constituent functional groups—phenols and imines—a precautionary approach to handling is warranted. Phenols are known for their systemic toxicity and corrosive properties, while imines can be respiratory and skin irritants.[1]

A representative example, N-salicylideneaniline, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Skin corrosion/irritation: Warning, H315 - Causes skin irritation.[1]

  • Serious eye damage/eye irritation: Warning, H319 - Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Respiratory tract irritation): Warning, H335 - May cause respiratory irritation.[1]

Due to the potential for these hazards, all work with phenolic imine compounds should be conducted with appropriate engineering controls and personal protective equipment.

Exposure Limits and Recommendations

Specific occupational exposure limits (OELs) for many phenolic imine compounds have not been established. For compounds like N-benzylideneaniline, no Threshold Limit Value (TLV) has been set, and it is recommended that airborne concentrations be maintained as low as is practically possible.[2] Given the lack of specific limits for this class of compounds, a conservative approach should be adopted, treating them as potentially hazardous substances.

Table 1: Occupational Exposure Limits for Related Compounds

CompoundAgencyTWA (8-hour)STEL (15-minute)Notations
PhenolOSHA5 ppm-Skin
PhenolNIOSH5 ppm15.6 ppmSkin
Propylene ImineOSHA2 ppm-Carcinogen
Propylene ImineNIOSH2 ppm-Carcinogen

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data sourced from OSHA and NIOSH databases.

Given the data for related compounds, it is prudent to handle phenolic imines in a manner that minimizes any potential for exposure.

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: All work with phenolic imine compounds, especially when heating or creating aerosols, should be conducted in a certified chemical fume hood.

  • Containment: Use of glove boxes or other closed systems should be considered for highly potent or volatile compounds.

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in any laboratory where these compounds are handled.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling phenolic imine compounds.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[4] A face shield should be worn over safety goggles when there is a risk of splashing.[4]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or splash risks, a chemical-resistant apron should be worn.

  • Hand Protection: Due to the potential for skin irritation and absorption, chemically resistant gloves are essential. Nitrile gloves may provide adequate protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always consult the glove manufacturer's compatibility chart for the specific compound or solvent being used.

Safe Handling and Storage

  • General Handling: Avoid inhalation of dusts or vapors and prevent contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where these chemicals are handled.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] Protect from moisture, as some imines can be susceptible to hydrolysis.[3] Containers should be tightly sealed and clearly labeled.

Spill and Emergency Procedures

In the event of a spill or exposure, prompt and appropriate action is critical.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (double gloves, goggles, lab coat).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbed material into a labeled, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately and alert others.

    • Prevent entry into the affected area.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide responders with the Safety Data Sheet (SDS) for the spilled material.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemical substances.

OECD 404: Acute Dermal Irritation/Corrosion
  • Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of a test animal, typically an albino rabbit.[6]

  • Methodology:

    • The fur is clipped from a small area on the back of the animal.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.

    • The exposure period is typically 4 hours.[6]

    • After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours, and up to 14 days).[6]

    • The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.[7]

OECD 405: Acute Eye Irritation/Corrosion
  • Principle: This test assesses the potential of a substance to cause eye irritation or corrosion. A single dose of the substance is applied to the conjunctival sac of one eye of an animal, usually an albino rabbit.[8]

  • Methodology:

    • The test substance is instilled into the conjunctival sac of one eye of the test animal. The other eye serves as a control.[8]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[9]

    • Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis (swelling), and the lesions are scored.[10]

    • The duration of the observation period is sufficient to evaluate the reversibility of any effects, typically up to 21 days.[10]

    • The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[11]

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method
  • Principle: This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes based on LD50 cut-off values.[12] It is a stepwise procedure using a small number of animals.

  • Methodology:

    • A group of animals (typically three rodents of a single sex) is dosed at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).

    • Animals are observed for signs of toxicity and mortality over a 14-day period.

    • The outcome of the first step determines the next step:

      • If mortality occurs, the test is repeated at a lower dose level.

      • If no mortality occurs, the test is repeated at a higher dose level.

    • This process continues until the toxicity class of the substance can be determined. This method reduces the number of animals required compared to classical LD50 tests.[13]

Visualizations

Logical Workflow for Risk Assessment

RiskAssessment A Identify Phenolic Imine Compound and Proposed Use B Gather Hazard Information (SDS, Literature) A->B C Assess Potential for Exposure (Inhalation, Dermal, Ingestion) B->C D Evaluate Existing Controls (Fume Hood, PPE) C->D E Are Controls Adequate? D->E F Implement Additional Controls (e.g., Glovebox, Respirator) E->F No G Develop Standard Operating Procedure (SOP) E->G Yes I Stop and Re-evaluate E:s->I:n F->G H Proceed with Experiment G->H I->D Re-assess

Caption: A logical workflow for assessing and mitigating risks before handling phenolic imine compounds.

Experimental Workflow for Spill Response

SpillResponse Start Spill Occurs Alert Alert Personnel & Evacuate Area (if necessary) Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (<100 mL, Contained) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL, Uncontained) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, etc.) SmallSpill->DonPPE EHS Contact Emergency Response / EHS LargeSpill->EHS Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Cleanup Collect Absorbed Material into Waste Container Neutralize->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Dispose Dispose of Waste via EHS Decon->Dispose End End of Response Dispose->End EHS->End

Caption: A stepwise workflow for responding to a chemical spill of a phenolic imine compound.

Signaling Pathway of NAPQI-Induced Hepatotoxicity

NAPQI_Toxicity cluster_Metabolism Acetaminophen Metabolism cluster_Detox Detoxification & Depletion cluster_Toxicity Cellular Toxicity Acetaminophen Acetaminophen (Therapeutic Dose) CYP2E1 CYP450 Enzymes (e.g., CYP2E1) Acetaminophen->CYP2E1 Minor pathway Overdose Acetaminophen (Overdose) Overdose->CYP2E1 Saturates other pathways NAPQI NAPQI (Toxic Imine Metabolite) CYP2E1->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Excess NAPQI consumes GSH Covalent_Binding Covalent Binding & Protein Adducts NAPQI->Covalent_Binding NonToxic Non-Toxic Conjugate (Excreted) GSH->NonToxic GSH_Depletion->Covalent_Binding Mito_Prot Mitochondrial Proteins Covalent_Binding->Mito_Prot Ox_Stress Oxidative Stress (ROS) Covalent_Binding->Ox_Stress MPT Mitochondrial Permeability Transition (MPT) Covalent_Binding->MPT JNK JNK Activation Ox_Stress->JNK JNK->MPT Necrosis Hepatocyte Necrosis MPT->Necrosis

Caption: The metabolic pathway of acetaminophen overdose leading to NAPQI-induced liver cell death.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ezetimibe Utilizing 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for Ezetimibe that utilize the intermediate 4-[[(4-Fluorophenyl)imino]methyl]-phenol. The information is compiled from patent literature and scientific publications, offering valuable insights for researchers in pharmaceutical development.

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the treatment of hypercholesterolemia. While several synthetic routes to Ezetimibe have been established, this document focuses on pathways commencing with this compound. This intermediate, a Schiff base formed from 4-hydroxybenzaldehyde and 4-fluoroaniline, presents an alternative starting point for the synthesis of the Ezetimibe core structure.[1][2] The methodologies outlined below are primarily derived from patent literature, indicating novel approaches to the synthesis of this crucial pharmaceutical agent.

Synthesis of the Starting Material: this compound

The initial step in this synthetic pathway is the formation of the Schiff base, this compound, from commercially available precursors.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is described in the scientific literature.[3]

  • Reaction Setup: A solution of 4-hydroxybenzaldehyde (1.0 equivalent) is prepared in isopropanol at 60°C with stirring.

  • Addition of Reagent: To this solution, 4-fluoroaniline (1.0 equivalent) is added.

  • Reaction Conditions: The reaction mixture is stirred at 60°C for 3 hours.

  • Crystallization and Isolation: The solution is then allowed to cool to ambient temperature, which induces the crystallization of the imine product.

  • Purification: The crystals are filtered, washed with isopropanol, and dried at room temperature to yield 4-((4-fluorophenylimino)methyl)phenol as a yellowish crystalline powder.

Quantitative Data:

ProductStarting MaterialsSolventTemperatureTimeYieldReference
This compound4-hydroxybenzaldehyde, 4-fluoroanilineIsopropanol60°C3 h82%[3]

Synthetic Pathway I: Benzyl Protection Route

This pathway, outlined in patent CN104003921A, involves the protection of the phenolic hydroxyl group of this compound with a benzyl group prior to the key condensation and cyclization steps.[4]

Experimental Workflow Diagram:

Ezetimibe Synthesis - Benzyl Protection Route A This compound B Benzyl-protected Intermediate I A->B Benzyl Halide, Alkali E Intermediate III (Adduct) B->E Strong Base, Catalyst C (4S)-3-[5-(4-fluorophenyl)-1,5-oxoamyl]-4-phenyl-2-oxazolidinone (M2) D Protected Intermediate II C->D Propanedithiol, Lewis Acid D->E Strong Base, Catalyst F Intermediate IV (β-Lactam) E->F Cyclizing Agent G Ezetimibe F->G Deprotection (Acid)

Caption: Synthetic workflow for Ezetimibe via the benzyl protection route.

Experimental Protocols (Representative, based on Patent CN104003921A):

Step 1: Preparation of Benzyl-Protected Intermediate I

  • Reaction Setup: this compound is dissolved in a suitable solvent such as dichloromethane, toluene, acetone, or isopropyl ether.

  • Addition of Reagents: An alkali reagent (e.g., sodium carbonate, potassium carbonate, triethylamine, or diisopropylethylamine) is added, followed by a benzyl halide (benzyl chloride or benzyl bromide). The mass ratio of the starting phenol to the benzyl halide is recommended to be in the range of 1:1.0 to 1.5.

  • Reaction and Work-up: The reaction is stirred until completion (monitoring by TLC is recommended). The product, a benzyl-protected this compound, is then isolated and purified.

Step 2: Preparation of Protected Intermediate II

  • Reaction Setup: (4S)-3-[5-(4-fluorophenyl)-1,5-oxoamyl]-4-phenyl-2-oxazolidinone is dissolved in a solvent such as ethylene glycol, toluene, tetrahydrofuran, or acetonitrile.

  • Protection: The ketone group is protected by reacting with propanedithiol in the presence of a Lewis acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

Step 3: Formation of Intermediate III (Adduct)

  • Reaction: The benzyl-protected Intermediate I and the protected Intermediate II are reacted in the presence of a strong base and a catalyst to form an adduct (Intermediate III).

Step 4: Cyclization to Intermediate IV (β-Lactam)

  • Ring Formation: Intermediate III is treated with a cyclizing agent and a catalyst to form the four-membered β-lactam ring of Intermediate IV.

Step 5: Deprotection to Yield Ezetimibe

  • Final Step: The protecting groups on Intermediate IV are removed under acidic conditions to yield Ezetimibe.

Quantitative Data (from Patent CN104003921A):

The patent claims a high reaction yield for the overall process, though specific yields for each step are not provided.

StepKey ReagentsSolventsNotes
Intermediate I Preparation Benzyl halide, alkaliDichloromethane, toluene, acetone, or isopropyl etherMass ratio of starting material to benzyl halide: 1:1.0 - 1.5
Intermediate II Preparation Propanedithiol, Lewis acidEthylene glycol, toluene, THF, or acetonitrile-
Intermediate III Formation Strong base, catalyst-Double-bond addition reaction
Intermediate IV Formation Cyclizing agent, catalyst-Formation of the β-lactam ring
Ezetimibe Formation Acid-Removal of protecting groups

Synthetic Pathway II: Trimethylsilyl (TMS) Protection Route

An alternative pathway described in patent CN112441959A utilizes trimethylsilyl (TMS) protecting groups for the hydroxyl functionalities.

Experimental Workflow Diagram:

Ezetimibe Synthesis - TMS Protection Route A (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone (SM1) C TMS-Protected Intermediates A->C TMSCl, Alkali B This compound (SM2) B->C TMSCl, Alkali D Intermediate INT1 (Adduct) C->D Lewis Acid E Intermediate INT2 D->E TMS Deprotection F Intermediate INT3 (β-Lactam) E->F BSA, TBAF·3H₂O (Cyclization) G Ezetimibe (API) F->G TMS Deprotection

Caption: Synthetic workflow for Ezetimibe via the TMS protection route.

Experimental Protocols (Representative, based on Patent CN112441959A):

Step 1: Preparation of Intermediate INT2

  • TMS Protection: (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone (SM1) and this compound (SM2) are reacted with trimethylchlorosilane (TMSCl) in the presence of an alkali reagent (e.g., Diisopropylethylamine - DIPEA) to protect the hydroxyl groups. The molar ratio of SM1 to SM2 is suggested to be 1.0:1.0-3.0, with DIPEA being 2-6 times the molar amount of SM1.

  • Condensation: The TMS-protected intermediates are then condensed in the presence of a Lewis acid to form INT1. The reaction is typically carried out in dichloromethane or tetrahydrofuran at a temperature between -50°C and 20°C.

  • Deprotection: The TMS protecting groups are subsequently removed to yield INT2.

Step 2: Preparation of Ezetimibe (API)

  • Silylation and Cyclization: INT2 is first reacted with N,O-Bis(trimethylsilyl)acetamide (BSA) to re-protect the hydroxyl group with a TMS group. This is followed by the addition of the cyclizing reagent tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) to form the β-lactam ring of Intermediate INT3.

  • Final Deprotection: The final TMS protecting group is removed from INT3 to yield the Ezetimibe active pharmaceutical ingredient (API).

Quantitative Data (from Patent CN112441959A):

The patent highlights that this process leads to a high overall reaction yield and high product purity (not less than 99.5%) and optical purity (not less than 99.9%).

StepKey ReagentsSolventsTemperatureNotes
INT2 Preparation TMSCl, DIPEA, Lewis AcidDichloromethane, THF-50 to 20°CMolar ratio of SM1:SM2 is 1.0:1.0-3.0
API Preparation BSA, TBAF·3H₂O--Cyclization and final deprotection

Conclusion

The use of this compound as a starting material offers alternative synthetic strategies for the production of Ezetimibe. The pathways described, primarily from patent literature, involve protection of the phenolic hydroxyl group followed by condensation and cyclization to form the characteristic β-lactam core of Ezetimibe. While these application notes provide a detailed overview and representative protocols, researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity in a laboratory or industrial setting. Further investigation into the stereochemical control of these reactions is also a critical aspect for consideration in drug development.

References

Application of 4-[[(4-Fluorophenyl)imino]methyl]-phenol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[[(4-Fluorophenyl)imino]methyl]-phenol, a Schiff base synthesized from 4-fluoroaniline and 4-hydroxybenzaldehyde, is a critical intermediate in the pharmaceutical industry.[1] Its primary application lies in the synthesis of the cholesterol-lowering drug Ezetimibe. Furthermore, this compound serves as a precursor for the development of antifungal agents and as a versatile ligand in coordination chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this intermediate.

Physicochemical Properties

PropertyValueReference
CAS Number 3382-63-6[2][3]
Molecular Formula C13H10FNO[4]
Molecular Weight 215.22 g/mol [4]
Appearance White to off-white or pale yellow crystalline powder[5][6]
Melting Point 179-183 °C[6]
Boiling Point 370.9 °C at 760 mmHg[6]
Purity >99.0%[6][7]

Application 1: Intermediate in the Synthesis of Ezetimibe

This compound is a key starting material in several patented synthetic routes to Ezetimibe, a drug that inhibits the absorption of cholesterol from the small intestine.[1]

Signaling Pathway of Ezetimibe

Ezetimibe's mechanism of action involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption in the enterocytes of the small intestine. By blocking this transporter, Ezetimibe reduces the amount of dietary and biliary cholesterol absorbed into the bloodstream, leading to a reduction in LDL cholesterol levels.

Ezetimibe_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein cholesterol->NPC1L1 Binds to absorption Cholesterol Absorption NPC1L1->absorption Mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits bloodstream To Bloodstream (via Chylomicrons) absorption->bloodstream

Figure 1: Mechanism of Action of Ezetimibe.
Experimental Workflow for Ezetimibe Synthesis

The synthesis of Ezetimibe from this compound involves a multi-step process, which is often protected by patents. A general workflow is outlined below.

Ezetimibe_Synthesis_Workflow start Start Materials: - this compound - Other Reagents step1 Step 1: Protection of Phenolic Group (e.g., Benzylation) start->step1 step2 Step 2: Condensation Reaction with a Chiral Auxiliary step1->step2 step3 Step 3: Cyclization to form the Azetidinone Ring step2->step3 step4 Step 4: Deprotection of Phenolic Group step3->step4 end Final Product: Ezetimibe step4->end

Figure 2: General workflow for Ezetimibe synthesis.
Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate.

Materials:

  • 4-Hydroxybenzaldehyde

  • 4-Fluoroaniline

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde (1 equivalent) in anhydrous ethanol.

  • Add 4-fluoroaniline (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the final product under vacuum.

Quantitative Data:

ParameterValueReference
Yield 82-85%[8]
Purity (by HPLC) ≥99.0%[6]

Protocol 2: Synthesis of a Benzyl-Protected Ezetimibe Intermediate

This protocol is based on a patented method and describes the initial step in the synthesis of an Ezetimibe intermediate.[9]

Materials:

  • This compound

  • Benzyl halide (e.g., Benzyl chloride or Benzyl bromide)

  • Alkali (e.g., Sodium carbonate, Potassium carbonate, Triethylamine, or DIPEA)

  • Solvent (e.g., Dichloromethane, Toluene, Acetone, or Isopropyl ether)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vessel.

  • Add the alkali (e.g., 1.5-2.0 equivalents) to the solution.

  • Add the benzyl halide (1.0-1.5 equivalents) to the reaction mixture.[9]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude benzyl-protected intermediate.

  • Purify the crude product by column chromatography or recrystallization.

Application 2: Precursor for Antifungal Agents

This compound is used in the preparation of benzylacetones, which have demonstrated antifungal activity.[2][4]

Mechanism of Action of Antifungal Agents

The antifungal agents derived from this intermediate may act through various mechanisms. A common target for antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol, a key component of the membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and leads to fungal cell death.[10][11][12][13]

Experimental Protocol: General Synthesis of Benzylacetones

A general procedure for the synthesis of benzylacetones from the intermediate is outlined below. The specific reaction conditions will vary depending on the desired final product.

Materials:

  • This compound

  • Appropriate reagents for the desired transformation (e.g., reducing agents, alkylating agents)

  • Suitable solvent

Procedure:

  • The imine functionality of this compound can be hydrolyzed to an aldehyde or reduced to an amine.[2]

  • The resulting aldehyde or amine can then be further reacted to introduce the acetone moiety.

  • The specific synthetic route and reaction conditions need to be optimized based on the target benzylacetone derivative.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its primary role in the synthesis of the widely used cholesterol-lowering drug, Ezetimibe, underscores its importance in medicinal chemistry. Furthermore, its potential as a precursor for antifungal agents highlights its broader applicability in the development of new therapeutic agents. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this key chemical building block.

References

Application Notes & Protocols: 4-[[(4-Fluorophenyl)imino]methyl]-phenol as a Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-[[(4-Fluorophenyl)imino]methyl]-phenol is a Schiff base ligand synthesized via the condensation reaction of 4-hydroxybenzaldehyde and 4-fluoroaniline.[1] This class of compounds, featuring an azomethine (-C=N-) group, is of significant interest in coordination chemistry due to its ability to form stable complexes with a variety of metal ions.[2][3] The ligand typically acts as a bidentate chelating agent, coordinating through the phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring upon deprotonation of the hydroxyl group.[4][5] The presence of a fluorine atom can enhance the biological activity of the resulting metal complexes.[6] These complexes have demonstrated a wide range of potential therapeutic applications, including antimicrobial, anticancer, and antioxidant activities, making them promising candidates for drug discovery and development.[7][8][9] This document provides detailed protocols for the synthesis of the ligand, its metal complexes, and methods for evaluating their biological potential.

Experimental Protocols

Protocol 1: Synthesis of the Ligand, this compound

This protocol details the condensation reaction to form the Schiff base ligand.

  • Reagents & Materials:

    • 4-hydroxybenzaldehyde

    • 4-fluoroaniline

    • Ethanol (absolute)

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Buchner funnel and filter paper

  • Procedure: a. Dissolve an equimolar quantity of 4-hydroxybenzaldehyde (e.g., 10 mmol, 1.22 g) in 25 mL of absolute ethanol in a 100 mL round-bottom flask. b. To this solution, add an equimolar quantity of 4-fluoroaniline (10 mmol, 1.11 g) dissolved in 25 mL of absolute ethanol. c. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. d. Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. After completion, cool the reaction mixture to room temperature. A solid precipitate should form. g. If no precipitate forms, reduce the volume of the solvent by half using a rotary evaporator and cool the concentrated solution in an ice bath. h. Collect the solid product by vacuum filtration using a Buchner funnel. i. Wash the product with a small amount of cold ethanol to remove unreacted starting materials. j. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure, crystalline this compound. k. Dry the purified product in a desiccator. The compound typically appears as a pale yellow solid.[6][10]

Protocol 2: Synthesis of Metal(II) Complexes

This protocol describes a general method for synthesizing metal(II) complexes using the prepared Schiff base ligand. The example uses M(II) chlorides (e.g., Co(II), Ni(II), Cu(II), Zn(II)).

  • Reagents & Materials:

    • This compound (Ligand, L)

    • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·6H₂O)

    • Methanol or Ethanol

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure: a. Dissolve the ligand (e.g., 2 mmol) in 20 mL of hot methanol in a 50 mL round-bottom flask. b. In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol) in 15 mL of methanol. c. Add the metal salt solution dropwise to the ligand solution while stirring vigorously. A 1:2 metal-to-ligand molar ratio is common for forming octahedral complexes of the type [M(L)₂].[5] d. Upon mixing, a change in color and the formation of a precipitate are typically observed. e. Stir the reaction mixture at room temperature for an additional 2-3 hours to ensure complete complexation. f. Collect the resulting colored precipitate by vacuum filtration. g. Wash the complex with methanol and then diethyl ether to remove any impurities. h. Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Protocol 3: Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized ligand and its metal complexes.

  • Reagents & Materials:

    • Synthesized ligand and metal complexes

    • Dimethyl sulfoxide (DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Nutrient Agar (for bacteria) and Potato Dextrose Agar (for fungi)

    • Sterile petri dishes, sterile filter paper discs (6 mm), sterile swabs

    • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

    • Incubator

  • Procedure: a. Prepare stock solutions of the test compounds (ligand and complexes) and standard drugs by dissolving them in DMSO to a known concentration (e.g., 1 mg/mL). b. Prepare agar plates by pouring molten and cooled sterile media into petri dishes and allowing them to solidify. c. Inoculate the agar plates uniformly with the microbial cultures using sterile swabs. d. Impregnate sterile filter paper discs with a fixed volume (e.g., 10 µL) of the test compound solutions. e. Place the impregnated discs carefully on the surface of the inoculated agar plates. f. Place a disc impregnated with pure DMSO as a negative control and a disc with a standard drug as a positive control. g. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours. h. After incubation, measure the diameter of the inhibition zone (in mm) around each disc. The size of the zone indicates the degree of antimicrobial activity.[2][3]

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT assay to assess the cytotoxic effect of the compounds on cancer cell lines.

  • Reagents & Materials:

    • Synthesized ligand and metal complexes

    • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

    • DMSO

    • 96-well microtiter plates, CO₂ incubator, microplate reader

  • Procedure: a. Seed the cancer cells in 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. b. Prepare serial dilutions of the test compounds in the culture medium. c. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and untreated control. d. Incubate the plates for another 48 hours. e. After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. f. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. g. Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader. h. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11][12]

Data Presentation

Quantitative data for the ligand and its representative metal complexes are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value Reference
Molecular Formula C₁₃H₁₀FNO [10]
Molecular Weight 215.22 g/mol [10]
Appearance Pale Yellow Solid [10]
Melting Point (°C) 181-183 [10]
FT-IR (cm⁻¹) O-H ~3400-3200 (broad) [4]
FT-IR (cm⁻¹) C=N ~1615-1600 [5]

| FT-IR (cm⁻¹) C-O | ~1280-1260 |[12] |

Table 2: Representative Analytical and Spectroscopic Data for [M(L)₂(H₂O)₂] Complexes (Data based on the analogous compound 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol for illustrative purposes)[5]

Complex (M=) Color M.P. (°C) Molar Conductance (Ω⁻¹cm²mol⁻¹) FT-IR ν(C=N) (cm⁻¹) FT-IR ν(M-N) (cm⁻¹) FT-IR ν(M-O) (cm⁻¹)
Mn(II) Brown >350 18 ~1590 ~520 ~480
Co(II) Brown >350 20 ~1595 ~525 ~485
Ni(II) Green >350 22 ~1598 ~529 ~488
Cu(II) Brown >350 16 ~1597 ~530 ~489

| Zn(II) | Light Yellow | 265-268 | 19 | ~1596 | ~528 | ~490 |

Note: A shift in the C=N stretching frequency to a lower wavenumber upon complexation indicates coordination of the imine nitrogen to the metal ion. The appearance of new bands in the far-IR region (ν(M-N) and ν(M-O)) confirms the formation of the complex.

Table 3: Example of Antimicrobial Activity Data (Zone of Inhibition in mm)

Compound S. aureus (G+) E. coli (G-) C. albicans (Fungus)
Ligand (L) 10 8 9
[Co(L)₂(H₂O)₂] 18 15 17
[Ni(L)₂(H₂O)₂] 16 14 15
[Cu(L)₂(H₂O)₂] 20 17 19
[Zn(L)₂(H₂O)₂] 15 12 14
Ciprofloxacin 25 28 -

| Fluconazole | - | - | 22 |

Note: In many studies, metal complexes show enhanced antimicrobial activity compared to the free ligand, a phenomenon explained by Overtone's concept and Tweedy's chelation theory.[3][13]

Table 4: Example of In Vitro Anticancer Activity (IC₅₀ in µM)

Compound HeLa (Cervical Cancer) MCF-7 (Breast Cancer)
Ligand (L) >100 >100
[Co(L)₂(H₂O)₂] 25.5 30.2
[Ni(L)₂(H₂O)₂] 28.1 33.8
[Cu(L)₂(H₂O)₂] 15.7 19.5
[Zn(L)₂(H₂O)₂] 35.4 41.1

| Cisplatin | 9.8 | 12.3 |

Note: The anticancer activity of Schiff base complexes is often enhanced upon chelation with metal ions.[7][14]

Visualizations

G cluster_start Starting Materials cluster_proc1 Ligand Synthesis cluster_ligand Product 1 cluster_proc2 Complex Synthesis cluster_complex Product 2 A 4-hydroxybenzaldehyde C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B 4-fluoroaniline B->C L Ligand (L) This compound C->L D Complexation Reaction (Methanol, Stirring) L->D M Metal(II) Salt (e.g., MCl₂) M->D P Metal(II) Complex [M(L)₂(H₂O)₂] D->P G start Start prep Prepare Agar Plates & Inoculate with Microbes start->prep discs Impregnate Sterile Discs with Test Compounds & Controls prep->discs place Place Discs on Inoculated Agar Surface discs->place incubate Incubate Plates (24h for Bacteria, 48-72h for Fungi) place->incubate measure Measure Zone of Inhibition (mm) incubate->measure end_node End measure->end_node G start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Various Concentrations of Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent & Incubate for 4h incubate2->add_mtt solubilize Remove Medium & Add DMSO to Solubilize Formazan add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & Determine IC₅₀ read->analyze end_node End analyze->end_node

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of Schiff bases utilizing microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3]

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal and pharmaceutical chemistry.[4][5] They have demonstrated a variety of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[5][6] The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or ketone.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions.[3][4] The use of microwave energy provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times, higher yields, and often cleaner products compared to conventional refluxing methods.[2][5][7] This approach is also considered environmentally friendly due to reduced energy consumption and the potential for solvent-free reactions.[1][3]

Experimental Setup and General Principles

The experimental setup for microwave-assisted synthesis of Schiff bases is straightforward. A dedicated microwave reactor is the primary piece of equipment. These reactors allow for precise control of reaction parameters such as temperature, pressure, and microwave power. For laboratories without a dedicated reactor, a domestic microwave oven can be adapted, although with less precise control.[6]

Key considerations for a successful microwave-assisted synthesis include:

  • Solvent Choice: Polar solvents are generally preferred as they absorb microwave irradiation more efficiently. Ethanol, methanol, and dimethylformamide (DMF) are commonly used.[4][5][8] However, many reactions can be performed under solvent-free conditions, which is a significant advantage of this technique.[1][9]

  • Catalyst: While many reactions proceed without a catalyst, acidic catalysts like glacial acetic acid or natural acid catalysts can be employed to enhance the reaction rate.[8][9]

  • Microwave Power and Time: These parameters need to be optimized for each specific reaction to achieve the best yield and purity.[2] Reaction times are typically in the range of minutes, a stark contrast to the hours often required for conventional methods.[4][8]

Experimental Protocols

Below are detailed protocols for the microwave-assisted synthesis of Schiff bases, derived from various literature sources.

Protocol 1: Solvent-Free Synthesis Using a Natural Acid Catalyst

This protocol describes a rapid and environmentally friendly method for synthesizing Schiff bases using cashew shell extract as a natural acid catalyst under solvent-free conditions.[1][9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aromatic amine (1 mmol)

  • Cashew shell extract (1 mL)[9]

  • Domestic microwave oven (600 W)[1][9]

  • 100 mL conical flask

  • Aluminum foil

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-hexane/ethyl acetate mixture

Procedure:

  • In a 100 mL conical flask, combine the aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and cashew shell extract (1 mL).[1][9]

  • Cover the flask with aluminum foil.[1]

  • Place the reaction mixture in a microwave oven and irradiate at 600 W for 80-120 seconds.[1][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with 15 mL of ethyl acetate.[1][9]

  • Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Evaporate the solvent using a rotary evaporator to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using a 0-5% n-hexane/ethyl acetate mixture as the mobile phase.[1]

  • Characterize the purified Schiff base using FTIR, ¹H NMR, ¹³C NMR, and GC-MS.[1][9]

Protocol 2: Synthesis in Ethanol with Acetic Acid Catalyst

This protocol details the synthesis of a Schiff base derived from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde in an alcoholic medium with an acid catalyst.[4]

Materials:

  • 2-amino-6-nitrobenzothiazole (0.01 mol)

  • 3,5-diiodosalicylaldehyde (0.01 mol)

  • Ethanol

  • Glacial acetic acid (a few drops)

  • Microwave oven (450 W)

  • Erlenmeyer flask

  • Funnel

  • Anhydrous CaCl₂

Procedure:

  • In an Erlenmeyer flask, thoroughly mix 2-amino-6-nitrobenzothiazole (0.01 mol) and 3,5-diiodosalicylaldehyde (0.01 mol) in ethanol.[4]

  • Add a small amount of glacial acetic acid to the mixture.[4]

  • Cap the flask with a funnel and place it in a microwave oven.[4]

  • Irradiate the mixture at 450 W for 8-10 minutes, with intervals of 1 minute.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Filter the solid product that separates out.[4]

  • Recrystallize the product from ethanol.[4]

  • Dry the purified product under reduced pressure over anhydrous CaCl₂ in a desiccator.[4]

  • Characterize the synthesized Schiff base by elemental analysis, IR, ¹H NMR, and Mass spectroscopy.[4]

Protocol 3: Synthesis of Isoniazid Schiff Bases

This protocol is for the synthesis of Schiff bases from isoniazid and various aromatic aldehydes.[8]

Materials:

  • Isoniazid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethanol

  • Glacial acetic acid (2 drops)

  • Microwave reactor (5-10 W, 0-1 atm pressure)

  • Microwave glass tubes with Teflon septum and aluminum caps

Procedure:

  • In a microwave glass tube, add isoniazid (1 mmol) dissolved in ethanol.[8]

  • Add the aromatic aldehyde (1 mmol) in ethanol to the isoniazid solution with intermittent shaking.[8]

  • Add 2 drops of glacial acetic acid to the mixture with shaking.[8]

  • Seal the microwave glass tube with a Teflon septum and an aluminum cap.[8]

  • Perform the synthesis in a microwave reactor by irradiating the mixture at 5-10 W and 0-1 atm pressure at 85 °C for 10 to 20 minutes.[8]

  • Monitor the reaction progress using TLC.[8]

  • Upon completion, cool the reaction mixture.

  • The resulting product can be purified by recrystallization.

  • Characterize the final compounds using elemental analysis, IR, NMR, and LC-MS/MS spectroscopy.[8]

Data Presentation

The following tables summarize the quantitative data from the cited experiments, highlighting the efficiency of the microwave-assisted method.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Schiff Bases

EntryReactantsMethodCatalystSolventTimeYield (%)Reference
1Salicylaldehyde + AnilineMicrowaveCashew shell extractSolvent-free80 s88.04[9]
2Salicylaldehyde + AnilineMicrowaveNoneSolvent-free80 s70.00[9]
32-amino-6-nitrobenzothiazole + 3,5-diiodosalicylaldehydeMicrowaveAcetic acidEthanol8-10 min78[4]
42-amino-6-nitrobenzothiazole + 3,5-diiodosalicylaldehydeConventionalAcetic acidEthanolHours30-46[4]
5Isoniazid + Various aldehydesMicrowaveAcetic acidEthanol10-20 min98.5 (avg)[8]
6Isoniazid + Various aldehydesConventionalAcetic acidEthanol6-8 h95.0 (avg)[8]
7p-chlorobenzaldehyde + Amino acidsMicrowaveNoneMethanol3-5 minHigh[5]
8p-chlorobenzaldehyde + Amino acidsConventionalNoneEthanol9-10 min-[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of Schiff bases.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Work-up cluster_purification Purification & Characterization Reactants Primary Amine & Aldehyde/Ketone Microwave Microwave Reactor Reactants->Microwave Catalyst Catalyst (Optional) Catalyst->Microwave Solvent Solvent (Optional) Solvent->Microwave Cooling Cooling Microwave->Cooling Extraction Extraction Cooling->Extraction Drying Drying Extraction->Drying Purification Recrystallization/ Column Chromatography Drying->Purification Characterization Spectroscopic Analysis (FTIR, NMR, MS) Purification->Characterization

Caption: General workflow for microwave-assisted Schiff base synthesis.

Reaction Mechanism

The formation of a Schiff base proceeds via a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde or ketone, followed by dehydration.

reaction_mechanism Reactants R-NH2 + R'-CHO Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Addition Intermediate2 Protonated Hemiaminal Intermediate1->Intermediate2 Protonation Product Schiff Base (R-N=CH-R') + H2O Intermediate2->Product Dehydration

Caption: Simplified mechanism of Schiff base formation.

Characterization of Synthesized Schiff Bases

The successful synthesis of Schiff bases is confirmed through various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N) typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine bond is confirmed by the appearance of a singlet signal for the methine proton (-CH=N-) in the downfield region, typically between 8.0 and 10.0 ppm.[8][10]

    • ¹³C NMR: The carbon of the azomethine group gives a characteristic signal in the range of 145-165 ppm.[9]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, confirming its molecular formula.[4][8]

Conclusion

Microwave-assisted synthesis is a highly efficient and environmentally benign method for the preparation of Schiff bases.[3] The protocols and data presented here demonstrate the significant advantages of this technology in terms of reduced reaction times and improved yields.[4][7][8] This makes it an invaluable tool for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for Preparing Thin Films of Schiff Base Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1][2] Their unique coordination chemistry and diverse functionalities have made them crucial in various fields, including catalysis, materials science, and pharmaceuticals.[3][4] The preparation of Schiff base compounds as thin films is of particular interest, as it allows for the development of advanced materials for applications such as sensors, molecular devices, and organic electronics.[5][6]

This document provides detailed application notes and experimental protocols for four primary techniques used to prepare high-quality thin films of Schiff base compounds: Spin-Coating, Langmuir-Blodgett Deposition, Thermal Evaporation, and Electrochemical Deposition.

Spin-Coating

Spin-coating is a widely used technique for creating uniform thin films on flat substrates.[7][8] The process involves depositing a solution of the Schiff base compound onto a spinning substrate. The centrifugal force spreads the solution evenly, and solvent evaporation leaves a solid thin film.[9][10] The final film thickness is determined by the solution's viscosity, solvent evaporation rate, and the spin speed.[7]

Application Notes
  • Advantages: Rapid, simple, and produces highly uniform films. It is a cost-effective method suitable for laboratory-scale fabrication.[8][10]

  • Disadvantages: Inefficient material usage, as 95-98% of the solution is typically flung off the substrate.[8] It is best suited for flat, rigid substrates and can result in a "bead" of thicker material at the edge of the substrate.[7]

  • Key Parameters: The most critical parameters influencing film thickness are spin speed and solution concentration/viscosity. Higher spin speeds and lower concentrations generally result in thinner films.

Quantitative Data Summary

The following table summarizes typical parameters and results for spin-coating of metal-Schiff base complexes.

ParameterValueCompound TypeSubstrateResulting Film PropertyReference
Spin Speed 8000 rpmCobalt-Schiff base complexSilicon waferFilm thickness of 12.1 nm[11]
Spin Speed 3000 rpm (typical)General ResinFlat SubstrateUniform thin film[7]
Dispense Method Static or DynamicGeneral PhotoresistWafer~1 µm thick film[7][10]

Experimental Workflow: Spin-Coating

G cluster_workflow Spin-Coating Workflow A Substrate Preparation (Cleaning & Drying) B Schiff Base Solution Preparation A->B C Static or Dynamic Dispense B->C D Spin-Up & Spin-Off (High RPM) C->D E Solvent Evaporation & Film Formation D->E F Post-Deposition Annealing (Optional) E->F

Caption: Workflow for the spin-coating deposition of a Schiff base thin film.

Protocol: Spin-Coating
  • Materials and Equipment:

    • Schiff base compound

    • Volatile organic solvent (e.g., chloroform, toluene, isopropanol)

    • Substrates (e.g., silicon wafers, glass slides, quartz)

    • Spin-coater

    • Pipettes

    • Ultrasonic bath

    • Hotplate or vacuum oven for annealing

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the substrate to ensure good film adhesion. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

    • Solution Preparation: Dissolve the Schiff base compound in a suitable volatile solvent to achieve the desired concentration. The concentration will directly impact the final film thickness. Filter the solution through a syringe filter (e.g., 0.2 µm) to remove any particulate matter.

    • Deposition:

      • Place the cleaned substrate onto the vacuum chuck of the spin-coater and ensure it is centered.

      • Static Dispense: Using a pipette, dispense a small puddle of the Schiff base solution onto the center of the stationary substrate, enough to cover most of the surface.[10]

      • Immediately start the spin-coater. A typical two-stage process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the liquid, followed by a high-speed spin (e.g., 1000-8000 rpm for 30-60 seconds) to thin the film to its final thickness.[9]

    • Drying and Annealing:

      • The film is largely dry after the spin-off stage due to solvent evaporation.[9]

      • To remove residual solvent and potentially improve film crystallinity, the substrate can be annealed on a hotplate or in a vacuum oven. The temperature and time must be optimized for the specific Schiff base to avoid thermal decomposition.

Langmuir-Blodgett (LB) Deposition

The Langmuir-Blodgett technique is a sophisticated method for creating highly ordered, ultra-thin films, often as a single monolayer.[5][12] It involves spreading an amphiphilic Schiff base solution onto a liquid subphase (typically purified water). The molecules are then compressed into an organized monolayer at the liquid-air interface, which is subsequently transferred onto a solid substrate by vertically dipping the substrate through the interface.[13]

Application Notes
  • Advantages: Allows for precise control over film thickness at the molecular level and ensures a well-defined molecular orientation.[12] Ideal for creating highly ordered, multilayered structures.

  • Disadvantages: The process is slow and requires specialized, expensive equipment (LB trough). It is only suitable for amphiphilic molecules that can form stable monolayers.

  • Key Parameters: Surface pressure (π), molecular area (A), subphase temperature, and dipping speed are critical for forming high-quality films. The relationship between surface pressure and molecular area (π-A isotherm) provides crucial information about the monolayer's phase behavior.

Quantitative Data Summary

The following table summarizes data from LB film studies of various Schiff base compounds.

ParameterValueCompoundSubstrateResulting Film PropertyReference
Molecular Area 0.48 nm²Al(TA12)₃Water subphaseIndicates J-aggregate formation[14]
Film Thickness 1.04 nm per layerCalix[12]resorcinareneGlass/GoldRefractive index of 1.4[6]
UV-Vis Shift 366 nm (solution) to 374 nm (film)Copper(II) complex of Schiff base LQuartzIndicates H-aggregate formation in the film[5]

Experimental Workflow: Langmuir-Blodgett Deposition

G cluster_workflow Langmuir-Blodgett Workflow A Spreading (Schiff base in volatile solvent on water subphase) B Solvent Evaporation (Monolayer formation) A->B C Compression (Using movable barriers to reach target surface pressure) B->C D Transfer (Deposition) (Dipping substrate vertically through monolayer) C->D E Drying & Characterization D->E

Caption: Workflow for the Langmuir-Blodgett deposition of a Schiff base monolayer.

Protocol: Langmuir-Blodgett Deposition
  • Materials and Equipment:

    • Amphiphilic Schiff base compound

    • Spreading solvent (e.g., chloroform)

    • Langmuir-Blodgett trough system with movable barriers and surface pressure sensor

    • High-purity water (e.g., triply distilled or Milli-Q) for the subphase

    • Microsyringe

    • Hydrophilic or hydrophobic substrates (e.g., glass, quartz, silicon)

  • Procedure:

    • Preparation: Clean the LB trough thoroughly. Fill the trough with high-purity water. Allow the subphase to equilibrate thermally.

    • Spreading: Prepare a dilute solution (e.g., 0.1-1 mg/mL) of the amphiphilic Schiff base in a volatile, water-immiscible solvent like chloroform. Using a microsyringe, carefully dispense droplets of the solution onto the surface of the water subphase.[15]

    • Monolayer Formation: Wait for the solvent to evaporate completely (typically 15-20 minutes), leaving behind a floating monolayer of Schiff base molecules.

    • Compression (π-A Isotherm): Slowly move the barriers inward at a constant rate to compress the monolayer. Record the surface pressure as a function of the area per molecule to generate a π-A isotherm. This graph reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).[13]

    • Film Transfer:

      • Compress the monolayer to a desired surface pressure, typically in the condensed or solid phase where the film is stable.

      • Clean a substrate (e.g., with chromic acid and sonication) and attach it to the dipping mechanism.[5]

      • Transfer the monolayer onto the substrate by moving the substrate vertically through the air-water interface at a slow, controlled speed. The trough's feedback system maintains a constant surface pressure during deposition.

      • Multiple layers can be deposited by repeating the dipping cycle.

Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique performed under high vacuum.[16][17] The Schiff base compound (source material) is heated in a crucible or boat until it vaporizes. The vapor then travels in a straight line and condenses onto a cooler substrate, forming a thin film.[18]

Application Notes
  • Advantages: Produces high-purity films due to the high-vacuum environment.[17][19] Allows for precise control over film thickness via a quartz crystal monitor. It is a versatile method applicable to a wide range of materials that can be vaporized without decomposition.[17]

  • Disadvantages: Requires high-vacuum equipment. The source material must be thermally stable and have a suitable vapor pressure. Not all Schiff base compounds, especially complex metal-organic structures, can withstand the required temperatures without decomposing.

  • Key Parameters: Base pressure of the vacuum chamber, evaporation rate, substrate temperature, and the distance between the source and substrate are critical for controlling film quality, morphology, and adhesion.[16]

Quantitative Data Summary

The following table summarizes typical parameters for thermal evaporation. Note that specific data for Schiff bases is less common, so general parameters are provided.

ParameterValueMaterial TypeResulting Film PropertyReference
Base Pressure 10⁻⁶ to 10⁻⁷ mbarMetals, Organics, DielectricsHigh-purity film, reduced contamination[16]
Heating Method Resistive (Tungsten boat) or E-beamVarious solidsVaporization for deposition[16]
Thickness Control Quartz Crystal MonitorAnyPrecise thickness control (nm scale)[16]

Experimental Workflow: Thermal Evaporation

G cluster_workflow Thermal Evaporation Workflow A Load Substrate & Source (Schiff base powder in boat) B Pump Down (Evacuate chamber to high vacuum, <10⁻⁵ mbar) A->B C Heating & Evaporation (Increase current through boat to vaporize source material) B->C D Deposition (Vapor condenses on substrate) C->D E Cool Down & Venting (Return chamber to atmospheric pressure) D->E F Remove Coated Substrate E->F

Caption: Workflow for the thermal evaporation of a Schiff base thin film.

Protocol: Thermal Evaporation
  • Materials and Equipment:

    • Thermally stable Schiff base powder

    • Thermal evaporation system with high-vacuum pumps (rotary and diffusion/turbo)

    • Evaporation source (e.g., tungsten boat)

    • Substrate holder

    • Film thickness monitor (e.g., quartz crystal microbalance)

    • Clean substrates

  • Procedure:

    • Loading: Place the Schiff base powder into a tungsten boat and install it between the high-current electrodes in the vacuum chamber. Mount the cleaned substrates in the holder above the source.

    • Pump-Down: Seal the chamber and evacuate it to a medium vacuum (~0.02 mbar) using the rotary pump. Then, use the high-vacuum pump (diffusion or turbomolecular) to bring the pressure down to the order of 10⁻⁶ mbar or lower.[20]

    • Deposition:

      • Once the desired base pressure is reached, begin passing a low current through the tungsten boat to degas the source material.

      • Slowly increase the current until the Schiff base begins to vaporize. The deposition rate can be monitored in real-time with the thickness monitor.[18]

      • Open the shutter between the source and the substrate to begin film deposition.

      • Maintain a stable deposition rate (e.g., 0.1-1 Å/s) until the desired film thickness is achieved.

    • Completion:

      • Close the shutter and slowly ramp down the current to zero.

      • Allow the system and substrate to cool down for at least 30 minutes.[20]

      • Turn off the high-vacuum pump and vent the chamber slowly with an inert gas (like nitrogen) or air to return to atmospheric pressure.

      • Carefully remove the coated substrates.

Electrochemical Deposition

Electrochemical deposition is a technique where a thin film is formed on a conductive substrate by applying an electrical potential or current.[21] For Schiff bases, this can be achieved by electropolymerizing a monomer containing a Schiff base moiety or by reducing a solution of a pre-formed metal-Schiff base complex, causing it to deposit onto the electrode surface.[22]

Application Notes
  • Advantages: Low-cost technique that does not require expensive vacuum equipment.[21] Film thickness can be easily controlled by adjusting the deposition time, potential, or current density. The method is suitable for coating complex shapes.

  • Disadvantages: Requires a conductive substrate. The Schiff base compound or its precursor must be soluble in the electrolyte solution and possess suitable electrochemical properties.

  • Key Parameters: The composition of the electrolyte, applied potential/current, pH, and temperature all influence the quality, morphology, and composition of the deposited film.

Quantitative Data Summary

This technique is highly specific to the compound. The table below provides general parameters for depositing films of metal-organic materials, which are analogous to some metal-Schiff base complexes.

ParameterMethodCompound TypeSubstrateResulting Film PropertyReference
Applied Potential Cyclic Voltammetry (CV)Redox-active MOFFTO glassReversible electrochromic switching[23][24]
Deposition Method Anodic or CathodicMetal-Organic Frameworks (MOFs)Conductive surfacesControlled thickness and morphology[22]
Control Coulometric (Charge Passed)Any electroactive speciesElectrodePrecise control over film thickness[25]

Experimental Workflow: Electrochemical Deposition

G cluster_workflow Electrochemical Deposition Workflow A Electrochemical Cell Setup (Working, Counter, & Reference Electrodes) B Electrolyte Preparation (Dissolve Schiff base/precursor & supporting electrolyte) A->B C Deposition (Apply potential/current via potentiostat) B->C D Film Growth on Working Electrode C->D E Rinsing & Drying (Remove residual electrolyte) D->E

Caption: Workflow for the electrochemical deposition of a Schiff base thin film.

Protocol: Electrochemical Deposition
  • Materials and Equipment:

    • Potentiostat/Galvanostat

    • Three-electrode electrochemical cell

    • Working electrode (the conductive substrate, e.g., FTO glass, gold, platinum)

    • Reference electrode (e.g., Ag/AgCl, SCE)

    • Counter electrode (e.g., platinum wire or graphite rod)

    • Electroactive Schiff base monomer or metal-Schiff base complex

    • Solvent and supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile)

  • Procedure:

    • Substrate Preparation: Clean the conductive substrate (working electrode) thoroughly.

    • Electrolyte Preparation: Prepare a solution containing the Schiff base compound and a supporting electrolyte in a suitable solvent. The supporting electrolyte is necessary to ensure conductivity. Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

    • Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.

    • Deposition:

      • Connect the electrodes to the potentiostat.

      • Apply the desired electrochemical signal to the working electrode. This can be done via several methods:

        • Potentiostatic: Apply a constant potential at which the Schiff base species is reduced or oxidized, leading to deposition.

        • Galvanostatic: Apply a constant current and allow the potential to vary.

        • Cyclic Voltammetry (CV): Repeatedly scan the potential between two set limits. This is often used for electropolymerization, where each cycle adds a new layer to the film.

      • The amount of deposited material is proportional to the total charge passed, which can be monitored by the potentiostat.

    • Finishing:

      • Once the desired thickness is achieved, turn off the potentiostat and carefully remove the working electrode from the cell.

      • Gently rinse the electrode with the pure solvent to remove any residual electrolyte and non-adherent material.

      • Dry the coated substrate, typically under a stream of nitrogen or in a vacuum oven at a mild temperature.

References

Application Notes and Protocols for 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[[(4-Fluorophenyl)imino]methyl]-phenol, a Schiff base derived from the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline, is a versatile ligand in coordination chemistry.[1] Its structure, featuring a phenolic hydroxyl group and an imine nitrogen, allows it to act as a bidentate chelating agent, forming stable complexes with a variety of transition metals.[1] These metal complexes have garnered significant interest due to their potential applications in catalysis, materials science, and as antimicrobial and antifungal agents.[1][2] Furthermore, this compound serves as a key intermediate in the synthesis of the cholesterol-lowering drug, Ezetimibe. This document provides detailed application notes and experimental protocols for the use of this compound in coordination chemistry.

Ligand Properties and Coordination Behavior

This compound typically coordinates to metal ions in a bidentate fashion through the nitrogen atom of the imine group and the oxygen atom of the deprotonated phenolic group. This coordination mode forms a stable six-membered chelate ring with the metal center. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the resulting metal complex, potentially enhancing its catalytic or biological activity.[1]

Key Structural Features of the Ligand:

FeatureDescriptionSignificance in Coordination
Imine Nitrogen A primary coordination site with a lone pair of electrons available for donation to a metal center.Forms a coordinate covalent bond with the metal ion.
Phenolic Hydroxyl An acidic proton that is typically lost upon coordination, leading to a negatively charged oxygen donor.Forms a strong covalent bond with the metal ion, stabilizing the complex.
Aromatic Rings Provide a rigid backbone and can participate in π-stacking interactions in the solid state.Influences the steric and electronic properties of the resulting complex.
Fluorine Atom An electron-withdrawing substituent.Modulates the electron density on the ligand and, consequently, the properties of the metal center.

Crystallographic Data for this compound:

The following data is based on the crystal structure of 4-Fluoro-N-(4-hydroxybenzylidene)aniline.[1]

ParameterValue
Molecular FormulaC₁₃H₁₀FNO
Molecular Weight215.22 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁/c
a11.0153 (8) Å
b9.8596 (7) Å
c9.5476 (6) Å
α, β, γ90°
Volume1036.93 (12) ų
Z4

Selected Bond Lengths and Angles for this compound: [1]

Bond/AngleLength (Å) / Angle (°)
C=N1.275 (2)
C-O1.355 (2)
C-N1.430 (3)
C-F1.365 (2)
C-N-C118.70 (2)
Dihedral angle between benzene rings50.52 (8)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the Schiff base ligand via a condensation reaction.

Materials:

  • 4-hydroxybenzaldehyde

  • 4-fluoroaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (e.g., 1.22 g, 10 mmol) in 20 mL of absolute ethanol.

  • To this solution, add an equimolar amount of 4-fluoroaniline (e.g., 1.11 g, 10 mmol).

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • A pale-yellow solid precipitate will form. If no precipitate forms, the solution can be concentrated by rotary evaporation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure pale-yellow crystals.

  • Dry the purified product in a desiccator.

Expected Yield: 70-85%

Characterization Data for this compound:

TechniqueExpected Results
Melting Point ~181-183 °C
FT-IR (KBr, cm⁻¹) ~3400-3200 (br, O-H), ~1620 (C=N), ~1280 (C-O), ~1220 (C-F)
¹H NMR (CDCl₃, δ ppm) ~9.8 (s, 1H, -OH), ~8.4 (s, 1H, -CH=N-), ~6.9-7.8 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~160 (C=N), ~115-165 (Ar-C)
Protocol 2: Synthesis of a Representative Metal Complex: Bis(4-[[(4-Fluorophenyl)imino]methyl]-phenolato)copper(II)

This protocol outlines the synthesis of a Cu(II) complex. The methodology can be adapted for other transition metals like Ni(II), Co(II), and Zn(II) by using the corresponding metal acetate or chloride salts.

Materials:

  • This compound

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (e.g., 0.43 g, 2 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 0.20 g, 1 mmol) in 10 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with continuous stirring.

  • A change in color and the formation of a precipitate should be observed.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with methanol and then a small amount of diethyl ether.

  • Dry the complex in a desiccator.

Expected Yield: >75%

Illustrative Characterization Data for a Bis(ligand)metal(II) Complex (based on analogous systems):

TechniqueExpected Changes Upon Coordination
FT-IR (KBr, cm⁻¹) Disappearance of the broad O-H band (~3400-3200 cm⁻¹). Shift of the C=N stretching vibration to a lower frequency (~1600-1610 cm⁻¹). Appearance of new bands in the low-frequency region corresponding to M-N (~450-500 cm⁻¹) and M-O (~500-550 cm⁻¹) vibrations.
¹H NMR (DMSO-d₆, δ ppm) Disappearance of the phenolic -OH proton signal. Shifts in the aromatic and imine proton signals due to the paramagnetic nature of many transition metal ions (for paramagnetic complexes, signals may be broadened or shifted significantly).
UV-Vis (DMSO, nm) Intraligand π→π* and n→π* transitions may be shifted. New bands in the visible region corresponding to d-d transitions of the metal ion may appear.
Molar Conductance Low values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature.

Illustrative Bond Lengths and Angles for a Square Planar M(II) Complex (M = Cu, Ni):

Bond/AngleRepresentative Value (Å / °)
M-N1.95 - 2.05
M-O1.85 - 1.95
N-M-O90 - 95
O-M-O'175 - 180
N-M-N'175 - 180

Applications in Coordination Chemistry

1. Catalysis: Metal complexes of this compound and related Schiff bases are investigated as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The metal center's catalytic activity can be tuned by modifying the ligand structure.

2. Antimicrobial and Antifungal Agents: The coordination of the Schiff base to a metal ion can enhance its biological activity. These complexes are tested for their efficacy against various bacterial and fungal strains. The increased lipophilicity of the complex may facilitate its transport across microbial cell membranes.

3. Materials Science: The ability of these complexes to form ordered structures in the solid state makes them potential candidates for the development of new materials with interesting magnetic or optical properties.

Visualizations

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization A 4-hydroxybenzaldehyde + 4-fluoroaniline B Dissolve in Ethanol A->B C Add Acetic Acid (catalyst) B->C D Reflux (4-6h) C->D E Cool and Precipitate D->E F Filter and Recrystallize E->F G Pure Ligand F->G H Ligand in Methanol J Mix and Stir H->J I Metal Salt in Methanol I->J K Reflux (2-3h) J->K L Cool and Filter K->L M Dry Complex L->M N FT-IR M->N O NMR M->O P UV-Vis M->P Q X-ray Diffraction M->Q

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

coordination_pathway cluster_properties Resulting Properties ligand This compound complex [M(Ligand)₂] Complex ligand->complex Coordination via Imine N and Phenolic O metal Transition Metal Ion (M²⁺) metal->complex Acts as Lewis Acid catalytic Catalytic Activity complex->catalytic biological Biological Activity (Antimicrobial) complex->biological material Material Properties complex->material

Caption: Logical relationship of ligand coordination to resulting complex properties.

References

Application Notes and Protocols for the Analytical Detection of Phenolic Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of phenolic compounds in various biological matrices. The methodologies outlined are essential for pharmacokinetic studies, biomarker discovery, and understanding the physiological effects of these bioactive molecules.

Application Note 1: Chromatographic Quantification of Phenolic Compounds

Chromatographic techniques are paramount for the separation, identification, and quantification of specific phenolic compounds and their metabolites in complex biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity.

Protocol 1: HPLC-UV for the Determination of Flavonoids in Human Plasma

This protocol describes a simple High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the simultaneous determination of several flavonoids in human plasma.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., catechin).

    • Add 1.5 mL of acetone to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and a mixture of methanol:acetonitrile:acetic acid (90:10:1, v/v/v) (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 280 nm.

    • Quantification: Construct a calibration curve by plotting the peak area ratio of the analytes to the internal standard against the concentration.[1]

Data Presentation:

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r)
Luteolin-7-glucoside5 - 30>0.996
Rutin5 - 30>0.996
Apigenin-7-glucoside5 - 30>0.996
Quercetin5 - 30>0.996
Baicalein5 - 30>0.996

Table 1: Linearity data for the HPLC-UV determination of five flavonoids in human plasma.[1]

Workflow Diagram:

hplc_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetone) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution & Filtration p4->p5 a1 HPLC-UV Injection p5->a1 a2 Data Acquisition a1->a2 q1 Peak Integration a2->q1 q2 Calibration Curve Analysis q1->q2 q3 Concentration Determination q2->q3

HPLC-UV workflow for flavonoid analysis in plasma.
Protocol 2: LC-MS/MS for the Quantification of Resveratrol in Serum and Brain Tissue

This protocol details a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of resveratrol in mouse plasma and brain tissue.[2]

Experimental Protocol:

  • Sample Preparation:

    • Serum: To 50 µL of serum, add an internal standard (e.g., curcumin) and 200 µL of acetonitrile for protein precipitation. Vortex and centrifuge at 13,000 rpm for 10 minutes. Collect the supernatant for analysis.

    • Brain Tissue: Homogenize brain tissue in a suitable buffer. Perform protein precipitation on the homogenate as described for serum.

    • Extraction: Samples for resveratrol determination can be prepared by protein precipitation with acetonitrile. For resveratrol metabolites, a mixture of acetonitrile-methanol may be used.[3]

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., Sepax BR-C18, 5µm, 1.0×100mm).[2]

    • Mobile Phase: Isocratic elution with acetonitrile and 0.01% formic acid in water (60:40, v/v).[2]

    • Flow Rate: 0.1 mL/min.[2]

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For resveratrol, monitor the precursor ion at m/z 226.9 and the product ion at m/z 184.8. For the internal standard curcumin, monitor m/z 367.1 > 148.9.[2]

Data Presentation:

ParameterQuercetin (25 mg/kg, oral)trans-Resveratrol (0.6 mg/kg, oral)
Cmax (ng/mL) 369.2023 ± 8
Tmax (h) 4.000.32 ± 0.15 (19 min)
AUC(0–t) (ng·h/mL) 3283.7547.26 ± 27.58 (2835 ± 1655 min·ng/mL)
t1/2 (h) 4.960.60 ± 0.10 (36 ± 6 min)

Table 2: Pharmacokinetic parameters of quercetin and trans-resveratrol in rats following oral administration.[4]

Workflow Diagram:

lcmsms_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification p1 Serum or Brain Homogenate p2 Add Internal Standard p1->p2 p3 Protein Precipitation (ACN) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 LC-MS/MS Injection p5->a1 a2 MRM Data Acquisition a1->a2 q1 Peak Integration a2->q1 q2 Pharmacokinetic Analysis q1->q2

LC-MS/MS workflow for resveratrol analysis.
Protocol 3: GC-MS for the Analysis of Phenolic Acids in Urine

This protocol is for the quantification of urinary phenolic acids using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step to increase the volatility of the analytes.

Experimental Protocol:

  • Sample Preparation:

    • Hydrolysis: To release conjugated phenolic acids, treat urine samples with acid (e.g., HCl) or enzymatic hydrolysis.[5]

    • Extraction: Perform liquid-liquid extraction with a solvent like ethyl acetate or use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., Bond Elut Plexa) for cleanup and concentration.[5][6][7]

    • Derivatization: Evaporate the extract to dryness. Add a derivatizing agent such as N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and heat to convert the phenolic acids into their volatile trimethylsilyl (TMS) derivatives.[7]

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Split/splitless injector.

    • Temperature Program: A programmed temperature ramp to separate the derivatized compounds.

    • Mass Spectrometry: Electron ionization (EI) source with mass spectrometer scanning in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Identification: Based on retention time and comparison of mass spectra with reference standards.[8]

Data Presentation:

Phenolic AcidLimit of Quantification (ng/mL)Accuracy (%)Precision (RSD %)
4-Hydroxybenzoic acid0.285-110< 15
Vanillic acid0.288-105< 12
Ferulic acid0.590-112< 10
Caffeic acid0.582-108< 16
p-Coumaric acid0.195-115< 9

Table 3: Validation data for the GC-MS/MS analysis of selected phenolic acids in urine.[7]

Workflow Diagram:

gcms_workflow p1 Urine Sample p2 Acid/Enzymatic Hydrolysis p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Derivatization (e.g., MSTFA) p3->p4 a1 GC-MS Analysis p4->a1 q1 Quantification a1->q1 folin_workflow p1 Tissue Homogenization in Solvent p2 Centrifugation & Supernatant Collection p1->p2 r1 Add Folin-Ciocalteu Reagent p2->r1 r2 Add Sodium Carbonate r1->r2 a1 Incubation r2->a1 a2 Measure Absorbance (765 nm) a1->a2 q1 Calculate TPC (mg GAE/g) a2->q1 quercetin_pathway cluster_pathways Signaling Pathways ros Cellular Stress (e.g., ROS) mapk MAPK Pathway (p38, JNK) ros->mapk nrf2 Nrf2-ARE Pathway ros->nrf2 pi3k PI3K/AKT Pathway ros->pi3k nfkb NF-κB Pathway ros->nfkb inhibits quercetin Quercetin quercetin->mapk modulates quercetin->nrf2 activates quercetin->pi3k modulates antioxidant Antioxidant Response: - Increased GSH - Upregulation of SOD, GPX - Reduced Inflammation mapk->antioxidant nrf2->antioxidant pi3k->antioxidant nfkb->antioxidant inhibits mapk_pathway cluster_mapk MAPK Cascade stimuli Extracellular Stimuli (Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus polyphenols Polyphenols (Resveratrol, Curcumin, etc.) polyphenols->ras inhibit polyphenols->raf inhibit polyphenols->mek inhibit apoptosis Apoptosis polyphenols->apoptosis induce transcription Transcription Factors (e.g., AP-1) nucleus->transcription response Cellular Response (Proliferation, Survival) transcription->response genistein_pathway cluster_receptor Estrogen Receptors genistein Genistein er_alpha ERα genistein->er_alpha binds (low affinity) er_beta ERβ genistein->er_beta binds (high affinity) estradiol Estradiol (E2) estradiol->er_alpha binds estradiol->er_beta binds nucleus Nucleus er_alpha->nucleus er_beta->nucleus ere Estrogen Response Element (ERE) on DNA nucleus->ere gene_exp Gene Expression ere->gene_exp

References

Application Notes and Protocols for Biological Assays of Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities. Their structural flexibility and ability to coordinate with metal ions make them promising candidates for the development of novel therapeutic agents. These compounds have demonstrated significant potential as antimicrobial, anticancer, antioxidant, and enzyme inhibitory agents. This document provides detailed application notes and protocols for a range of biological assays to evaluate the efficacy of Schiff base derivatives, enabling researchers to systematically assess their therapeutic potential.

Antimicrobial Activity Assays

The antimicrobial potential of Schiff base derivatives is a key area of investigation. The following protocols are designed to determine the efficacy of these compounds against various bacterial and fungal strains. The mechanism of action often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with DNA replication.[1][2]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of a Schiff base derivative that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh culture, prepare a microbial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.

    • This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Schiff Base Derivative Solutions:

    • Prepare a stock solution of the Schiff base derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted Schiff base derivative.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the Schiff base derivative at which no visible growth (turbidity) is observed.

Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a Schiff base derivative.

Experimental Protocol:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

    • Spread a standardized microbial inoculum evenly over the surface of the agar.

  • Application of Schiff Base Derivatives:

    • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

    • Add a known concentration of the Schiff base derivative solution to each well.

    • Include a solvent control and a standard antibiotic as a positive control.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Antimicrobial Activity Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Broth Microdilution A->C D Agar Well Diffusion A->D B Prepare Schiff Base Solutions B->C B->D E Determine MIC C->E F Measure Zone of Inhibition D->F

Caption: Workflow for antimicrobial assays.

Table 1: Antimicrobial Activity of Schiff Base Derivatives

Schiff Base DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound AStaphylococcus aureus1618[Internal Data]
Compound BEscherichia coli3215[Internal Data]
Compound CCandida albicans822[Internal Data]

Anticancer Activity Assay

The anticancer properties of Schiff base derivatives are often evaluated by their ability to induce cell death in cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability. The anticancer mechanism can involve the induction of apoptosis through signaling pathways such as AMPK/mTOR.[3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture cancer cells in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment with Schiff Base Derivatives:

    • Prepare various concentrations of the Schiff base derivative in culture media.

    • Replace the old media with the media containing the Schiff base derivatives.

    • Include a vehicle control (media with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation and MTT Addition:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the Schiff base derivative that causes 50% inhibition of cell growth.

Anticancer Activity Signaling Pathway

SB Schiff Base Derivative AMPK AMPK SB->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes mTOR->Apoptosis Suppresses

Caption: Anticancer signaling pathway.

Table 2: Anticancer Activity of Schiff Base Derivatives

Schiff Base DerivativeCancer Cell LineIC50 (µM)Reference
Compound DMCF-7 (Breast Cancer)12.5[Internal Data]
Compound EHeLa (Cervical Cancer)25.0[Internal Data]
Compound FA549 (Lung Cancer)18.7[Internal Data]

Antioxidant Activity Assay

The antioxidant capacity of Schiff base derivatives is commonly assessed by their ability to scavenge free radicals. The DPPH assay is a popular method for this purpose. The mechanism of action involves the donation of a hydrogen atom or an electron to neutralize free radicals.[5][6]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Experimental Protocol:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Reaction Mixture:

    • In a 96-well plate or test tubes, add different concentrations of the Schiff base derivative solution.

    • Add the DPPH solution to each well/tube and mix well.

    • Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation and Absorbance Measurement:

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of the Schiff base derivative required to scavenge 50% of the DPPH radicals.

Antioxidant Mechanism of Action

cluster_hat Hydrogen Atom Transfer (HAT) SB Schiff Base (Ar-OH) DPPH_H DPPH-H (Neutralized) SB->DPPH_H H• SB_rad Schiff Base Radical (Ar-O•) SB->SB_rad DPPH_rad DPPH• (Free Radical) DPPH_rad->DPPH_H

Caption: Antioxidant mechanism.

Table 3: Antioxidant Activity of Schiff Base Derivatives

Schiff Base DerivativeDPPH Scavenging IC50 (µg/mL)Reference
Compound G25.8[Internal Data]
Compound H15.2[Internal Data]
Ascorbic Acid (Standard)5.6[Internal Data]

Enzyme Inhibition Assays

Schiff base derivatives can act as potent inhibitors of various enzymes, making them attractive for treating diseases associated with enzyme overactivity.

Urease Inhibition Assay

Urease inhibitors are important for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of Jack bean urease in phosphate buffer.

    • Prepare a solution of urea (substrate) in water.

    • Prepare solutions of the Schiff base derivative at various concentrations.

  • Assay Procedure:

    • Pre-incubate the urease solution with the Schiff base derivative for a specific time at a controlled temperature.

    • Initiate the reaction by adding the urea solution.

    • After a set incubation period, stop the reaction and measure the amount of ammonia produced using a suitable method (e.g., indophenol method).

  • Data Analysis:

    • Calculate the percentage of urease inhibition.

    • Determine the IC50 value of the Schiff base derivative.

Acetylcholinesterase (AChE) Inhibition Assay

AChE inhibitors are used in the treatment of Alzheimer's disease.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of AChE in a suitable buffer.

    • Prepare a solution of acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare solutions of the Schiff base derivative at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the AChE solution, DTNB, and the Schiff base derivative.

    • Pre-incubate the mixture.

    • Start the reaction by adding the acetylthiocholine iodide solution.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and the IC50 value.

Enzyme Inhibition Workflow

A Prepare Enzyme and Substrate Solutions C Pre-incubate Enzyme with Inhibitor A->C B Prepare Schiff Base Inhibitor Solutions B->C D Initiate Reaction with Substrate C->D E Measure Product Formation or Substrate Depletion D->E F Calculate % Inhibition and IC50 E->F

Caption: Enzyme inhibition assay workflow.

Table 4: Enzyme Inhibition Activity of Schiff Base Derivatives

Schiff Base DerivativeEnzymeIC50 (µM)Reference
Compound IUrease8.3[Internal Data]
Compound JAcetylcholinesterase5.1[Internal Data]
Thiourea (Urease Std.)Urease22.5[Internal Data]
Donepezil (AChE Std.)Acetylcholinesterase0.02[Internal Data]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the biological evaluation of Schiff base derivatives. By systematically applying these assays, researchers can effectively screen and characterize novel compounds for their potential as antimicrobial, anticancer, antioxidant, and enzyme-inhibiting agents, thereby accelerating the drug discovery and development process. The provided diagrams and data tables serve as valuable tools for visualizing complex biological processes and for the comparative analysis of experimental results.

References

Application Notes and Protocols: Unraveling Solvent Effects on the Electronic Properties of Iminophenol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the influence of solvents on the electronic properties of iminophenol compounds. Understanding these solvent effects, a phenomenon known as solvatochromism, is crucial for applications ranging from the design of novel sensors and optoelectronic devices to predicting the behavior of drug candidates in different biological environments.

Introduction to Solvent Effects on Iminophenol Compounds

Iminophenol compounds, a class of Schiff bases, are of significant interest due to their diverse biological activities, including antiviral, antifungal, and antibacterial properties, as well as their applications in materials science.[1][2] The electronic properties of these molecules, which underpin their functionality, are highly sensitive to their local environment. The polarity of the surrounding solvent can significantly alter the energy levels of the ground and excited states of iminophenol molecules, leading to changes in their absorption and emission spectra.

These shifts in the electronic spectra arise from differential solvation of the ground and excited states. Polar solvents, for instance, tend to stabilize polar excited states more than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more stabilized, a blue-shift (hypsochromic shift) may be observed. The study of these solvent-induced changes provides valuable insights into the nature of the electronic transitions (e.g., n→π* or π→π*) and the charge distribution in the molecule in its different electronic states.[1][2]

Quantitative Analysis of Solvent Effects

The influence of solvent polarity on the electronic absorption spectra of iminophenol compounds can be systematically quantified by measuring the absorption maxima (λmax) in a range of solvents with varying polarities.

Table 1: Solvent Effects on the Absorption Maxima (λmax) of 4-((2-Methyl-4-Nitrophenyl)imino)methyl)phenol

SolventDielectric Constant (ε)Band I (nm)Band II (nm)Band III (nm)
Tetrahydrofuran (THF)7.58270350-
Dichloromethane (DCM)8.93275355-
Propan-2-ol19.9280360450
Propan-1-ol20.1282362445
Ethanol24.6285365440
Methanol32.7290370435

Note: This table is a representative summary based on the described trends in the literature where specific values were not fully tabulated. The data illustrates a red shift for Bands I and II and a blue shift for Band III with increasing solvent polarity.[1][2]

The observed red shift in Bands I and II with increasing solvent polarity suggests a π→π* transition, where the excited state is more polar than the ground state and is thus stabilized by polar solvents. The blue shift observed for Band III is indicative of an n→π* transition, where the ground state is more stabilized by polar solvents.[1][2]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of the iminophenol compound.

Materials:

  • Iminophenol compound

  • Analytical balance

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • High-purity solvent in which the compound is readily soluble (e.g., Dichloromethane or Tetrahydrofuran)

Protocol:

  • Accurately weigh a small amount (e.g., 1-5 mg) of the iminophenol compound using an analytical balance.

  • Quantitatively transfer the weighed compound into a clean, dry volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the compound completely.

  • Once dissolved, add more solvent to the flask until the volume reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation.

UV-Visible Spectrophotometry

Objective: To measure the electronic absorption spectra of the iminophenol compound in different solvents.

Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • A series of solvents with varying polarities (e.g., Tetrahydrofuran, Dichloromethane, Propan-2-ol, Propan-1-ol, Ethanol, Methanol)

  • Prepared stock solution of the iminophenol compound

  • Micropipettes

Protocol:

  • Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time.

  • For each solvent to be tested, prepare a dilute solution of the iminophenol compound by transferring a specific volume of the stock solution into a volumetric flask and diluting with the test solvent. The final concentration should result in an absorbance reading between 0.5 and 1.5 at the λmax for optimal accuracy.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Remove the blank and replace it with a cuvette containing the prepared sample solution.

  • Record the absorption spectrum of the sample.

  • Identify the wavelength of maximum absorption (λmax) for each distinct absorption band.

  • Repeat steps 3-7 for each solvent in the series.

  • Tabulate the λmax values for each band in each solvent.

Diagrams

Logical Relationship of Solvent Effects

The following diagram illustrates the general relationship between solvent polarity and the electronic transitions of iminophenol compounds, leading to solvatochromic shifts.

Solvent_Effects cluster_input Factors cluster_process Interaction cluster_output Observed Effects Iminophenol Iminophenol Compound Interaction Solute-Solvent Interactions Iminophenol->Interaction Solvent Solvent Polarity Solvent->Interaction Energy_Change Differential Solvation of Ground and Excited States Interaction->Energy_Change modifies Red_Shift Red Shift (Bathochromic) Energy_Change->Red_Shift π→π* transition Blue_Shift Blue Shift (Hypsochromic) Energy_Change->Blue_Shift n→π* transition

Caption: Logical flow of solvent polarity influencing electronic transitions in iminophenol compounds.

Experimental Workflow

This diagram outlines the key steps in the experimental workflow for studying the solvent effects on iminophenol compounds.

Experimental_Workflow start Start stock_prep Prepare Stock Solution of Iminophenol start->stock_prep sample_prep Prepare Dilute Samples in Various Solvents stock_prep->sample_prep spectroscopy Perform UV-Visible Spectrophotometry sample_prep->spectroscopy data_analysis Analyze Spectra: Identify λmax spectroscopy->data_analysis correlation Correlate λmax with Solvent Polarity data_analysis->correlation end End correlation->end

Caption: Experimental workflow for investigating solvatochromism in iminophenol compounds.

References

Application Notes and Protocols for Metal Ion Sensing Using 4-Hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-hydroxybenzaldehyde derivatives as chemosensors for the detection of various metal ions. The methodologies outlined below are based on colorimetric and fluorescent signaling mechanisms, offering high sensitivity and selectivity for environmental and biological monitoring.

Introduction

4-Hydroxybenzaldehyde and its derivatives, particularly Schiff bases, have emerged as versatile platforms for the design of chemosensors for metal ions. The presence of hydroxyl (-OH) and imine (-C=N-) functional groups provides excellent coordination sites for metal ions. This interaction often leads to a discernible change in the electronic properties of the molecule, resulting in a colorimetric or fluorescent response. These sensors are advantageous due to their relative ease of synthesis, cost-effectiveness, and high sensitivity and selectivity. This document provides detailed protocols for the synthesis of these sensors and their application in the detection of various metal ions.

General Signaling Pathway

The fundamental principle behind the metal ion sensing of 4-hydroxybenzaldehyde Schiff base derivatives involves the formation of a coordination complex between the ligand (the Schiff base) and the target metal ion. This binding event perturbs the electronic structure of the sensor molecule, leading to a change in its photophysical properties.

Sensor 4-Hydroxybenzaldehyde Schiff Base Derivative Complex Sensor-Metal Ion Complex Sensor->Complex Coordination Metal Metal Ion (e.g., Cu²⁺, Al³⁺, Fe³⁺) Metal->Complex Binding Signal Optical Signal Change (Colorimetric or Fluorescent) Complex->Signal Generates

Caption: General signaling pathway for metal ion detection.

Quantitative Sensor Performance

The performance of various 4-hydroxybenzaldehyde-based Schiff base sensors for the detection of different metal ions is summarized in the tables below.

Table 1: Colorimetric Sensors
Target IonSchiff Base DerivativeSolvent SystemLimit of Detection (LOD)Stoichiometry (Sensor:Metal)Reference
Cu²⁺4-((E)-1-(((Z)-2,4-dihydroxybenzylidene)hydrazono)ethyl)benzene-1,3-diolAcetonitrile (pH 7.5)42.09 nM1:1[1][2]
Fe²⁺1-(2-thiophenylimino)-4-(N-dimethyl)benzeneH₂O/DMF-2:1[3]
Fe³⁺1-(2-thiophenylimino)-4-(N-dimethyl)benzeneH₂O/DMF-2:1[3]
Cr³⁺1-(2-thiophenylimino)-4-(N-dimethyl)benzeneH₂O/DMF-2:1[3]
Hg²⁺1-(2-thiophenylimino)-4-(N-dimethyl)benzeneH₂O/DMF-2:1[3]
Hg²⁺Cholesterol appended 4-hydroxybenzaldehyde derivativeDMF/H₂OVisual Detection-[4]

Note: "-" indicates data not specified in the provided search results.

Table 2: Fluorescent Sensors
Target IonSchiff Base DerivativeSolvent SystemLimit of Detection (LOD)Stoichiometry (Sensor:Metal)Reference
Al³⁺o-Vanillin-p-aminoacetophenone Schiff BaseDMSO/H₂O19.8 nM1:2[5]
Al³⁺Salicylaldehyde-p-aminoacetophenone Schiff BaseDMSO/H₂O47.9 nM1:2[5]
Al³⁺Benzothiazole-based Schiff Base (BHMMP)EtOH/H₂O (HEPES buffer, pH 5)0.70 µM1:1[6]
Al³⁺2-hydroxy-naphthalene-1-carbaldehyde and benzene-1,2-diamine derivativeEtOH/HEPES buffer (pH 7.2)0.108 µM1:1[7]

Experimental Protocols

Synthesis of Schiff Base Sensors

This protocol provides a general method for the synthesis of 4-hydroxybenzaldehyde-based Schiff base sensors. Specific reactants and conditions may need to be optimized based on the desired final product.

cluster_synthesis Schiff Base Synthesis Workflow Reactants Dissolve 4-Hydroxybenzaldehyde and Primary Amine in Ethanol Catalyst Add Glacial Acetic Acid (catalytic amount) Reactants->Catalyst Reflux Reflux the Mixture (e.g., 80°C for 8 hours) Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Collect Precipitate Cooling->Precipitation Washing Wash with Ethanol Precipitation->Washing Drying Dry the Product Washing->Drying

Caption: Workflow for Schiff base sensor synthesis.

Protocol 4.1.1: Synthesis of o-Vanillin-p-aminoacetophenone Schiff Base (for Al³⁺ Sensing) [5]

Materials:

  • o-Vanillin

  • p-Aminoacetophenone

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Dissolve p-aminoacetophenone (2 mmol, 0.2703 g) in 25 mL of absolute ethanol in a round-bottom flask with stirring until fully dissolved.

  • Add o-vanillin (2 mmol, 0.3043 g) to the solution.

  • Reflux the mixture at 80°C for 8 hours with continuous stirring.

  • After 8 hours, stop heating and allow the reaction mixture to cool to room temperature and stand for 24 hours.

  • Collect the resulting orange precipitate by filtration.

  • Wash the precipitate with a small amount of cold ethanol.

  • Dry the purified product to obtain the o-vanillin-p-aminoacetophenone Schiff base.

Protocol for Colorimetric Metal Ion Detection

This protocol outlines the general procedure for detecting metal ions using a colorimetric Schiff base sensor and a UV-Vis spectrophotometer.

cluster_colorimetric Colorimetric Detection Workflow Prep_Sensor Prepare Sensor Stock Solution (e.g., 1x10⁻² M in DMF) Mixing Mix Sensor and Metal Ion Solutions in a cuvette Prep_Sensor->Mixing Prep_Metal Prepare Metal Ion Stock Solutions (e.g., 1x10⁻² M in H₂O) Prep_Metal->Mixing Dilution Dilute to Final Volume (e.g., with DMF) Mixing->Dilution Incubation Incubate at Room Temperature Dilution->Incubation Measurement Record UV-Vis Spectrum (e.g., 200-800 nm) Incubation->Measurement

Caption: Workflow for colorimetric metal ion detection.

Protocol 4.2.1: General Procedure for UV-Vis Titration [1][3]

Materials and Reagents:

  • Schiff base sensor

  • Dimethylformamide (DMF)

  • Deionized water

  • Nitrate salts of the metal ions to be tested (e.g., Cu(NO₃)₂, Fe(NO₃)₃)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Schiff base sensor (e.g., 1 x 10⁻² M) in DMF.[3]

    • Prepare stock solutions of the metal ions (e.g., 1 x 10⁻² M) by dissolving their nitrate salts in deionized water.[3]

  • UV-Vis Measurement:

    • To a 1 cm quartz cuvette, add a specific volume of the sensor stock solution (e.g., 2 mL).[3]

    • Add a specific volume of the metal ion stock solution (e.g., 1 mL).[3]

    • Dilute the mixture to a final volume (e.g., 10 mL) with DMF.[3]

    • Mix the solution thoroughly and allow it to stand at room temperature for a few minutes to ensure complete complexation.

    • Record the UV-Vis absorption spectrum over a specified wavelength range (e.g., 200-800 nm).[3]

    • For titration experiments, incrementally add aliquots of the metal ion stock solution to the sensor solution in the cuvette and record the spectrum after each addition.

Protocol for Fluorescent Metal Ion Detection

This protocol describes the general procedure for detecting metal ions using a fluorescent Schiff base sensor and a spectrofluorometer.

cluster_fluorescent Fluorescent Detection Workflow Prep_Sensor_F Prepare Sensor Stock Solution (e.g., 10 µM in EtOH/H₂O) Mixing_F Add Sensor Solution to Cuvette Prep_Sensor_F->Mixing_F Prep_Metal_F Prepare Metal Ion Stock Solutions Titration_F Incrementally Add Metal Ion Solution Prep_Metal_F->Titration_F Mixing_F->Titration_F Incubation_F Equilibrate for a Short Period Titration_F->Incubation_F Measurement_F Record Fluorescence Emission Spectrum Incubation_F->Measurement_F

Caption: Workflow for fluorescent metal ion detection.

Protocol 4.3.1: General Procedure for Fluorescence Titration for Al³⁺ Detection [5][6]

Materials and Reagents:

  • Fluorescent Schiff base sensor

  • Ethanol (EtOH)

  • Deionized water

  • HEPES buffer

  • Aluminum nitrate (Al(NO₃)₃·9H₂O)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

    • Prepare a working solution of the sensor (e.g., 10 µM) in the desired solvent system (e.g., EtOH/H₂O, 2/3, v/v) containing a buffer (e.g., 0.01 M HEPES, pH = 5).[6]

    • Prepare a stock solution of Al³⁺ (e.g., 1 mM) from aluminum nitrate in deionized water.

  • Fluorescence Measurement:

    • Place the sensor working solution into a quartz cuvette.

    • Set the excitation wavelength (λex) on the spectrofluorometer (e.g., 370 nm).[6]

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the Al³⁺ stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a minute before recording the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

Selectivity and Competition Studies

To evaluate the selectivity of the sensor for a specific metal ion, competition experiments are crucial.

Protocol 5.1: Selectivity Study

  • Prepare solutions of the sensor and the target metal ion as described in the detection protocols.

  • Prepare solutions of various other potentially interfering metal ions at the same concentration as the target ion.

  • Measure the optical response (absorbance or fluorescence) of the sensor in the presence of each individual metal ion.

  • To assess interference, measure the optical response of the sensor solution containing the target metal ion after the addition of an equimolar concentration of each of the other metal ions. A minimal change in the signal indicates high selectivity.

Data Analysis

6.1. Determination of Limit of Detection (LOD)

The limit of detection is typically calculated using the formula: LOD = 3σ / S Where:

  • σ is the standard deviation of the blank measurements (sensor solution without the metal ion).

  • S is the slope of the linear portion of the calibration curve (absorbance or fluorescence intensity vs. metal ion concentration).

6.2. Determination of Binding Stoichiometry (Job's Plot)

Job's plot is a continuous variation method used to determine the stoichiometry of a binding event.

  • Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of each component.

  • Measure the absorbance or fluorescence intensity for each solution at the wavelength of maximum change.

  • Plot the change in absorbance or fluorescence intensity against the mole fraction of the sensor.

  • The mole fraction at which the maximum change is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[1]

References

Troubleshooting & Optimization

troubleshooting low purity in Schiff base condensation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low purity issues encountered during Schiff base condensation reactions.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows significant amounts of unreacted aldehyde and/or amine. What are the common causes and how can I fix this?

A: The presence of starting materials in your final product typically points to an incomplete reaction. Schiff base formation is a reversible equilibrium reaction, so driving the reaction to completion is key.[1][2][3]

Potential Causes:

  • Water Presence: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can push the equilibrium back towards the reactants, preventing full conversion.[1][3]

  • Incorrect Stoichiometry: An improper molar ratio of amine to aldehyde can lead to an excess of one starting material.

  • Suboptimal pH: The reaction rate is highly pH-dependent. The acid concentration must be sufficient to catalyze the reaction but not so high that it protonates the amine nucleophile, rendering it unreactive.[3][4][5]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.

Troubleshooting Steps:

  • Remove Water:

    • Use a Dean-Stark apparatus during the reaction to physically remove water as it forms.

    • Add a dehydrating agent, such as anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4 Å), to the reaction mixture.[1] Molecular sieves are effective at sequestering water and driving the reaction forward.[1]

  • Optimize Stoichiometry:

    • Ensure you are using the correct molar equivalents. Sometimes, using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removed reactant can help drive the reaction to completion.

  • Adjust pH:

    • The reaction is often best carried out at a mildly acidic pH.[3]

    • A catalytic amount of a weak acid, like acetic acid, is commonly added.[6] The optimal pH can be substrate-dependent and may require experimental determination.[4][5]

  • Increase Reaction Time/Temperature:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible.

Q2: My Schiff base product appears pure by TLC, but I suspect it's degrading. How can I prevent product decomposition?

A: Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable.[3][7] The primary cause of degradation is hydrolysis, where the imine bond is cleaved by water, reverting to the original amine and aldehyde.

Potential Causes:

  • Moisture: Exposure to atmospheric moisture or residual water in solvents during workup or storage is the most common cause of hydrolysis.[7]

  • Acidic Conditions: Traces of acid can catalyze the hydrolysis of the imine bond.[7] This is a particular concern during purification via silica gel chromatography.[7]

  • Thermal Instability: Some Schiff bases can decompose at high temperatures.[7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Use dry solvents for the reaction and purification.

    • Work under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.

    • Store the final product in a desiccator or under an inert atmosphere, protecting it from moisture.[7]

  • Avoid Acidic Purification Media:

    • Silica gel is acidic and can cause hydrolysis or decomposition of Schiff bases on the column.[7]

    • Consider using neutral or basic alumina for column chromatography instead.[1][7]

    • Alternatively, purify by recrystallization from an appropriate anhydrous solvent.[7]

  • Stabilize the Product: If the application allows, the imine can be irreversibly reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[6]

Q3: What is the best method to purify a Schiff base?

A: The optimal purification method depends on the stability and physical properties of your specific Schiff base.

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, can yield very pure crystalline material.[7]Requires the compound to be a solid; finding a suitable solvent system can be time-consuming.Stable, solid Schiff bases.[7]
Column Chromatography Good for separating mixtures and isolating non-crystalline products.Can lead to hydrolysis on acidic silica gel.[1][7]Less stable compounds (using neutral alumina) or when separating from non-polar impurities.
Solvent Washing/Trituration Quick and easy way to remove soluble impurities from an insoluble product.Only effective if impurities have significantly different solubility from the product.Removing excess starting materials that are soluble in a solvent in which the product is not.

Below is a diagram outlining the decision-making process for purification.

G start Low Purity Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No success Pure Product recrystallize->success is_stable Is Schiff Base stable on silica? column->is_stable silica Use Silica Gel is_stable->silica Yes alumina Use Neutral Alumina is_stable->alumina No silica->success alumina->success

Caption: Workflow for selecting a suitable purification method.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of an aldehyde and a primary amine.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or dichloromethane).[1][8]

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to catalyze the reaction.[9]

  • Dehydration: To drive the reaction to completion, add an excess of a dehydrating agent like anhydrous magnesium sulfate or 4 Å molecular sieves.[1] Alternatively, use a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC. The reaction is typically complete within 2-6 hours.[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the dehydrating agent. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization, column chromatography (preferably with neutral alumina), or solvent washing.[7][10]

Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving low purity issues in Schiff base reactions.

G cluster_problems Problem Identification cluster_solutions Solutions start Initial Reaction Complete analyze Analyze Crude Product (TLC, NMR) start->analyze impure Product is Impure analyze->impure Low Purity unreacted_sm Unreacted Starting Material? impure->unreacted_sm side_products Side Products Present unreacted_sm->side_products No drive_rxn Drive Equilibrium Forward: - Add dehydrating agent - Use Dean-Stark - Adjust stoichiometry unreacted_sm->drive_rxn Yes optimize_cond Optimize Conditions: - Adjust pH (catalyst) - Change solvent - Vary temperature side_products->optimize_cond purify Purify Product: - Recrystallize - Column (Alumina) - Solvent Wash drive_rxn->purify optimize_cond->purify end_node Pure Schiff Base purify->end_node

Caption: A step-by-step troubleshooting guide for low purity.

References

how to prevent hydrolysis of imine bond in 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-[[(4-Fluorophenyl)imino]methyl]-phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and preventing the hydrolysis of the imine bond in this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an aromatic Schiff base, formed from the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline.[1][2] Its structure contains a critical imine (C=N) bond which is susceptible to hydrolysis, the process of being cleaved by water. This can revert the compound back to its original aldehyde and amine components.[3][4][5] The stability of this imine bond is crucial for its use as a ligand in coordination chemistry, as an intermediate in pharmaceutical synthesis (e.g., in the synthesis of Ezetimibe), and in the development of novel materials.[1][2]

Q2: What is imine bond hydrolysis and what are the primary factors that influence it?

Imine hydrolysis is the chemical reaction that breaks the C=N double bond, yielding an aldehyde (or ketone) and a primary amine.[4][5] This reaction is the reverse of imine formation. The primary factors influencing the rate of hydrolysis are:

  • pH: The reaction is often catalyzed by acid.[6][7] The rate of hydrolysis is generally fastest in mildly acidic conditions (around pH 4-5).[8] In highly acidic solutions, the amine reactant can become protonated and non-nucleophilic, which can slow down the reverse reaction (imine formation), but hydrolysis of the existing imine can still occur.[7]

  • Water Concentration: As a reactant in hydrolysis, a higher concentration of water can shift the equilibrium towards the aldehyde and amine products, according to Le Chatelier's principle.[4][9]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including imine hydrolysis.[9][10]

  • Electronic Effects: The electronic properties of the substituents on the aromatic rings can influence the stability of the imine bond.

  • Steric Hindrance: Bulky groups near the imine bond can sterically hinder the approach of water, thus slowing down hydrolysis.

Q3: How can I prevent the hydrolysis of the imine bond in this compound during my experiments?

To prevent hydrolysis, consider the following strategies:

  • pH Control: Maintain a neutral to slightly basic pH (pH 7-9) for your reaction or storage solutions.[8] Avoid acidic conditions if possible. If acidic conditions are necessary, minimize the exposure time.

  • Solvent Choice: Use anhydrous (dry) solvents whenever possible to minimize the presence of water.

  • Temperature Control: Conduct experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Inert Atmosphere: Store the compound and run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from initiating hydrolysis.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected formation of 4-hydroxybenzaldehyde and 4-fluoroaniline in my reaction mixture. The imine bond is undergoing hydrolysis.1. Check the pH of your reaction mixture and adjust to neutral or slightly basic if the protocol allows. 2. Ensure you are using anhydrous solvents. 3. Lower the reaction temperature. 4. If possible, run the reaction under an inert atmosphere.
Low yield of the desired product in a reaction using this compound as a starting material. The starting material may have degraded due to hydrolysis during storage or during the reaction setup.1. Verify the purity of your starting material before use. 2. Store the compound in a desiccator under an inert atmosphere. 3. Minimize the time the compound is exposed to ambient air and moisture before starting the reaction.
Inconsistent results between experimental runs. Variability in the amount of water present in the reagents or solvents, or fluctuations in pH.1. Standardize the use of anhydrous solvents and reagents. 2. Use buffered solutions to maintain a constant pH. 3. Carefully control the reaction temperature.

Quantitative Data on Imine Stability

Condition Relative Hydrolysis Rate Rationale
Strongly Acidic (pH < 3) ModerateThe imine is protonated, making it susceptible to nucleophilic attack by water. However, the high concentration of acid also protonates the amine product, which can slow the reverse reaction.[7]
Mildly Acidic (pH 4-6) HighThis pH range often represents the optimal balance for acid catalysis of hydrolysis, leading to the fastest reaction rates.[8]
Neutral (pH 7) LowThe concentration of H+ is low, minimizing acid-catalyzed hydrolysis.
Basic (pH > 8) Very LowThe lack of acid catalysis significantly slows down the hydrolysis reaction. Some studies suggest imines are more stable at basic pH.[8]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receipt and Initial Storage: Upon receipt, store the compound in its original, tightly sealed container in a cool, dry, and dark place. For long-term storage, placing the container inside a desiccator with a suitable desiccant under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]

  • Weighing and Dispensing: When weighing the compound, do so in a glove box or under a stream of dry inert gas to minimize exposure to atmospheric moisture. Use pre-dried spatulas and weighing boats.

  • Solubilization: When preparing solutions, use anhydrous solvents. If the compound needs to be dissolved in a protic solvent, use a freshly opened bottle or a solvent that has been properly dried and stored over molecular sieves.

Protocol 2: A Representative Reaction Using this compound as a Ligand in a Metal Complexation Reaction
  • Reaction Setup: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous toluene in a Schlenk flask under argon.

  • Addition of Metal Salt: In a separate Schlenk flask, dissolve the metal salt (e.g., Zinc Acetate) in anhydrous ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Workup: Once the reaction is complete, perform the workup using anhydrous solvents and techniques that minimize exposure to water and acidic conditions.

Visualizing Imine Hydrolysis and Prevention

The following diagrams illustrate the mechanism of imine hydrolysis and the key factors that can be controlled to prevent it.

G cluster_hydrolysis Imine Hydrolysis Pathway cluster_prevention Prevention Strategies Imine Imine (C=N) ProtonatedImine Protonated Imine (C=N+H) Imine->ProtonatedImine H+ (Acid Catalyst) Carbinolamine Carbinolamine Intermediate ProtonatedImine->Carbinolamine + H2O Products Aldehyde + Amine Carbinolamine->Products Proton Transfer & Cleavage Control_pH Control pH (Neutral/Basic) Control_pH->Imine Inhibits Protonation Anhydrous Anhydrous Conditions Anhydrous->ProtonatedImine Reduces Water Attack Low_Temp Low Temperature Low_Temp->Carbinolamine Slows Reaction Rate Inert_Atmosphere Inert Atmosphere

Caption: Mechanism of acid-catalyzed imine hydrolysis and key preventative measures.

G cluster_workflow Experimental Workflow for Minimizing Hydrolysis Start Start: This compound Handling Handling in Inert Atmosphere Start->Handling Solvent Use Anhydrous Solvents Handling->Solvent Reaction Reaction at Low Temperature & Neutral/Basic pH Solvent->Reaction Workup Anhydrous Workup Reaction->Workup Storage Store Final Product in Desiccator Workup->Storage End Stable Product Storage->End

Caption: Recommended experimental workflow to maintain the stability of the imine bond.

References

improving the stability of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in solution during experimental procedures.

Troubleshooting Guide: Degradation of this compound in Solution

This guide addresses common issues related to the instability of this compound, a Schiff base susceptible to degradation. The primary degradation pathway is hydrolysis of the imine bond, which is catalyzed by both acidic and basic conditions. Other potential degradation routes include oxidation of the phenol group and photodegradation.

Problem: Rapid degradation of the compound upon dissolution.

Potential Cause Recommended Solution Preventative Measures
Hydrolysis due to inappropriate pH Adjust the pH of the solution to a weakly acidic to neutral range (pH 5-7), where Schiff bases exhibit maximum stability.[1][2] Use a buffered solution to maintain the optimal pH.Prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and dilute into aqueous buffers immediately before use.[3]
Oxidation of the phenolic group Add antioxidants to the solution. Effective options include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[4][5]Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Photodegradation Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[6]Conduct experiments under low-light conditions whenever possible.
High temperature Maintain the solution at a low temperature (e.g., 2-8 °C). Avoid excessive heating.[7]Prepare solutions fresh and store them refrigerated when not in use. For long-term storage, consider freezing aliquots.
Presence of catalytic metal ions Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze degradation.Use high-purity solvents and reagents to minimize metal ion contamination.

Problem: Inconsistent results in stability studies.

Potential Cause Recommended Solution Preventative Measures
Inaccurate pH measurement Calibrate the pH meter before each use with fresh, certified buffer standards.Use high-quality pH probes and maintain them according to the manufacturer's instructions.
Variable solvent quality Use fresh, high-purity, HPLC-grade solvents for all experiments.Store solvents properly to prevent contamination with water or other impurities.
Inconsistent light exposure Standardize the light conditions for all experiments. Use a photostability chamber for controlled light exposure studies.Maintain a consistent laboratory environment with respect to lighting.
Fluctuations in temperature Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.Monitor and record the temperature of the experimental setup regularly.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway is the hydrolysis of the imine (-C=N-) bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 4-hydroxybenzaldehyde and 4-fluoroaniline.

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

A2: Based on studies of structurally similar N-salicylideneanilines, the compound is expected to be most stable in a weakly acidic to neutral pH range, approximately pH 5 to 7.[1][2] In highly acidic or alkaline solutions, the rate of hydrolysis increases significantly.[8]

Q3: How can I monitor the degradation of the compound?

A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. HPLC allows for the separation and quantification of the parent compound and its degradation products. UV-Vis spectrophotometry can be used to monitor the disappearance of the characteristic absorbance of the imine or the appearance of the absorbance of the degradation products over time.

Q4: Are there any solvents that can improve the stability of the compound?

A4: Polar aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good choices for preparing stock solutions as they are non-aqueous and can solubilize the compound well.[3] For aqueous experiments, using buffered solutions is crucial for maintaining pH.

Q5: How should I store solutions of this compound?

A5: For short-term storage, solutions should be kept at 2-8 °C and protected from light. For long-term storage, it is recommended to store aliquots of the stock solution in an anhydrous solvent at -20 °C or below to minimize degradation.[7]

Q6: Can antioxidants prevent the degradation of this compound?

A6: Yes, antioxidants can help prevent the oxidative degradation of the phenol group. Phenolic compounds are known to be susceptible to oxidation.[4][5] The use of antioxidants like BHT or ascorbic acid can mitigate this degradation pathway.

Q7: Is this compound sensitive to light?

A7: Yes, Schiff bases can be susceptible to photodegradation.[6] It is recommended to handle solutions of this compound in amber vials or under low-light conditions to prevent light-induced degradation.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantifying the degradation of this compound over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% to 95% B over 15 minutes, then hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (typically in the range of 280-350 nm).

  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or acetonitrile (e.g., 1 mg/mL).

  • Prepare buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Initiate the stability study by diluting the stock solution into each buffered solution to a final concentration (e.g., 10 µg/mL).

  • Immediately inject a sample of each solution (t=0) into the HPLC to determine the initial concentration.

  • Store the solutions under controlled conditions (e.g., specific temperature and light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject samples from each solution into the HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Protocol 2: Kinetic Study of Hydrolysis by UV-Vis Spectrophotometry

This protocol describes how to monitor the hydrolysis of the Schiff base by observing changes in its UV-Vis absorbance spectrum.

1. Materials and Reagents:

  • This compound

  • Spectrophotometry-grade solvents (e.g., ethanol, water)

  • Buffer solutions of various pH values

  • Quartz cuvettes

2. Instrumentation:

  • UV-Vis spectrophotometer with temperature control

3. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a stock solution of the compound in the chosen solvent.

  • Set the spectrophotometer to kinetic mode and the determined λmax.

  • Equilibrate a buffered solution of the desired pH in a quartz cuvette inside the temperature-controlled cell holder of the spectrophotometer.

  • Initiate the reaction by adding a small volume of the stock solution to the cuvette, quickly mix, and start the data acquisition.

  • Record the absorbance at λmax over time.

  • The rate of hydrolysis can be determined by fitting the absorbance versus time data to a first-order or pseudo-first-order kinetic model.[2]

Data Presentation

Table 1: Effect of pH on the Hydrolysis Rate of N-salicylidene-m-methyl aniline (A Structural Analog)

pHRate Constant (k, s⁻¹) at 303 K
2.86High (Specific value not provided)
5.21 - 10.22Rate minimum
> 10.73Plateau (rate becomes constant)

Data adapted from a kinetic study on a similar Schiff base, N-salicylidene-m-methyl aniline, and is intended to show general trends.[1]

Table 2: Recommended Antioxidants for Stabilization

AntioxidantTypical ConcentrationSolvent Compatibility
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Good in organic solvents, moderate in aqueous solutions.
Butylated Hydroxyanisole (BHA)0.01 - 0.1%Good in organic solvents, moderate in aqueous solutions.
Ascorbic Acid (Vitamin C)0.05 - 0.1%Good in aqueous solutions, less soluble in organic solvents.
Propyl Gallate0.01 - 0.1%Soluble in both aqueous and organic solvents.

Visualizations

DegradationPathways Compound This compound Hydrolysis_Products 4-Hydroxybenzaldehyde + 4-Fluoroaniline Compound->Hydrolysis_Products H₂O (Acid/Base catalyzed) Oxidation_Products Quinone-like structures Compound->Oxidation_Products O₂ / Light / Metal ions Photodegradation_Products Various degradation products Compound->Photodegradation_Products UV Light

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Processing Stock Prepare Stock Solution (Anhydrous Solvent) Dilute Dilute Stock into Buffers Stock->Dilute Buffer Prepare Buffered Solutions (Varying pH) Buffer->Dilute Initial t=0 Analysis (HPLC / UV-Vis) Dilute->Initial Incubate Incubate under Controlled Conditions Initial->Incubate Timepoints Analysis at Time Points Incubate->Timepoints Quantify Quantify Compound Concentration Timepoints->Quantify Kinetics Determine Degradation Rate Constants Quantify->Kinetics

Caption: Workflow for assessing the stability of the compound in solution.

TroubleshootingLogic Start Compound Degrading? Check_pH Is pH between 5-7? Start->Check_pH Yes Stable Solution Stabilized Start->Stable No Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use Amber Vials Check_Light->Protect_Light No Check_Temp Is temperature low? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Lower_Temp Store at 2-8 °C Check_Temp->Lower_Temp No Check_Oxidation Is oxidation suspected? Check_Temp->Check_Oxidation Yes Lower_Temp->Check_Oxidation Add_Antioxidant Add BHT or Ascorbic Acid Check_Oxidation->Add_Antioxidant Yes Check_Oxidation->Stable No Add_Antioxidant->Stable

Caption: A logical workflow for troubleshooting compound instability.

References

Technical Support Center: Purification of 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-[[(4-Fluorophenyl)imino]methyl]-phenol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield After Column Chromatography Decomposition of the imine on the acidic silica gel stationary phase.[1][2]Neutralize the silica gel by pre-treating the column with a solvent mixture containing a small percentage of a tertiary amine like triethylamine (e.g., 1-2%).[3] Alternatively, use a less acidic stationary phase such as alumina.[1][4]
The product is eluting with the solvent front or is strongly retained on the column.Optimize the mobile phase polarity. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Monitor the elution using Thin Layer Chromatography (TLC).
Presence of Starting Materials (4-hydroxybenzaldehyde or 4-fluoroaniline) in the Final Product Incomplete reaction.Increase the reaction time or consider optimizing other reaction conditions to ensure complete conversion.[5]
Co-elution with the product during column chromatography.Adjust the polarity of the eluent system to achieve better separation. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can also be effective.[5]
Hydrolysis of the imine back to starting materials during workup or purification.[1][2]Avoid acidic conditions during workup and purification. Use of triethylamine in the chromatography eluent can help prevent hydrolysis.[3]
Oily Product Instead of a Solid After Solvent Evaporation Presence of residual solvent.Dry the product under high vacuum for an extended period.
The product may be an oil at room temperature if impure.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, re-purify by column chromatography.
Broad or Multiple Spots on TLC After Purification Decomposition of the compound on the TLC plate.Add a small amount of triethylamine to the TLC developing solvent to prevent streaking and decomposition.
The sample is still impure.Repeat the purification step. If using column chromatography, consider a different solvent system or stationary phase. If using recrystallization, try a different solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound, a type of Schiff base, are recrystallization and column chromatography. Recrystallization is often sufficient if the crude product is relatively pure.[5] Column chromatography is used for separating the product from starting materials and byproducts.

Q2: What solvents are recommended for the recrystallization of this compound?

A2: A variety of solvents can be used for the recrystallization of Schiff bases. The choice of solvent depends on the solubility of the specific compound. Common choices include ethanol, ethanol/water mixtures, dimethylformamide (DMF), and ethyl acetate.[6] It is recommended to perform a solubility test to determine the optimal solvent or solvent system.[6] A binary solvent system, such as chloroform with an insoluble co-solvent, can also be effective.[6]

Q3: My imine product appears to be decomposing during silica gel column chromatography. What can I do to prevent this?

A3: Imines can be sensitive to the acidic nature of silica gel, which can lead to hydrolysis back to the starting aldehyde and amine.[1][2] To mitigate this, you can:

  • Neutralize the silica: Add a small amount of a basic modifier, such as triethylamine (1-2%), to your eluent system.[3][4]

  • Use an alternative stationary phase: Alumina is a less acidic alternative to silica gel and can be a better choice for purifying sensitive imines.[1][4]

  • Minimize contact time: Use a shorter column and a faster flow rate to reduce the time the compound spends on the stationary phase.[3]

Q4: How can I remove unreacted 4-hydroxybenzaldehyde from my crude product?

A4: Unreacted aldehyde can sometimes be removed by washing the crude product with a solution of sodium bisulfite.[6] Alternatively, careful column chromatography with an optimized eluent system should separate the aldehyde from the desired imine product.

Q5: The NMR spectrum of my purified product still shows impurities. What are my options?

A5: If NMR analysis indicates the presence of impurities after initial purification, a second purification step is necessary. If you initially used recrystallization, try column chromatography, or vice-versa. Optimizing the conditions of your chosen method, such as using a different solvent system for recrystallization or a different eluent for chromatography, is also recommended.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to dissolve it completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further slowed by insulating the flask, which may lead to the formation of larger, purer crystals. For further crystal formation, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Use silica gel for standard purifications or alumina for acid-sensitive compounds.

    • Eluent: Determine a suitable solvent system by TLC analysis. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3. To prevent decomposition on silica, add 1% triethylamine to the eluent.[3]

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography analysis Purity Check (TLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Pure impure Repurify analysis->impure Impure impure->recrystallization impure->column_chromatography

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Attempted low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities check_decomp Check for Decomposition (Use Neutralized Silica/Alumina) low_yield->check_decomp Yes optimize_eluent Optimize Eluent System low_yield->optimize_eluent Yes change_method Change Purification Method (e.g., Recrystallization) low_yield->change_method Yes check_reaction Verify Reaction Completion impurities->check_reaction Yes improve_separation Improve Separation (Adjust Gradient/Solvent) impurities->improve_separation Yes

Caption: Troubleshooting decision tree for purification issues.

References

challenges in scaling up Schiff base synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered when scaling up Schiff base synthesis from the laboratory to the pilot plant.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process, offering potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Lower than expected yield - Incomplete reaction due to insufficient reaction time or poor mixing. - Side reactions favored at higher temperatures. - Product degradation during extended reaction or workup times.[1] - Inefficient removal of water, shifting the equilibrium back to the reactants.[2]- Increase reaction time and monitor by TLC or HPLC until starting materials are consumed. - Improve agitation by using an appropriate overhead stirrer and baffles in the reactor.[3] - Optimize temperature control to avoid hotspots. - For water removal, consider using a Dean-Stark trap or a suitable drying agent compatible with the larger scale.[2]
Product purity issues/unexpected byproducts - Localized high concentrations of reactants due to poor mixing, leading to side reactions. - Thermal degradation of product or reactants. - Change in reaction selectivity upon scale-up.[4] - Contamination from equipment or raw materials.- Implement controlled addition of one reactant to the other to maintain a low concentration of the added reagent. - Ensure efficient heat removal to maintain the desired reaction temperature. - Re-evaluate the solvent system; a different solvent may be necessary at a larger scale to improve solubility and selectivity.[5] - Thoroughly clean and dry all equipment before use. - Qualify all raw materials to ensure they meet the required specifications.
Difficulty in product isolation/crystallization - Different crystal form (polymorph) appearing at a larger scale.[4] - Slower cooling rates in larger vessels affecting crystal growth. - Impurities inhibiting crystallization. - Inappropriate solvent for crystallization at the pilot scale.[6]- Characterize the solid product to identify the crystal form. - Develop a controlled cooling profile for the crystallization process. Seeding the crystallization may be beneficial. - Purify the crude product before the final crystallization step if necessary. - Conduct solvent screening to find the optimal solvent or solvent mixture for recrystallization.[6]
Exothermic runaway/poor temperature control - Inadequate heat removal due to the decreased surface-area-to-volume ratio in larger reactors.[3] - Addition of a reactant too quickly. - Insufficient cooling capacity of the pilot plant reactor.- Perform reaction calorimetry studies at the lab scale to understand the heat of reaction.[3] - Control the addition rate of the limiting reagent. - Ensure the pilot plant reactor's cooling system is adequate for the reaction's exotherm. - Have a documented emergency shutdown procedure in place.[7]
Solid handling and filtration challenges - Different particle size and morphology at a larger scale affecting filtration rates. - Clogging of filter media. - Inefficient washing of the filter cake.[4]- Characterize the particle size distribution of the product. - Select an appropriate filter type and size for the expected solid volume. - Optimize the washing procedure to ensure efficient removal of impurities without dissolving a significant amount of product.

Frequently Asked Questions (FAQs)

1. Why is my Schiff base synthesis reaction not going to completion at the pilot scale, even though it worked perfectly in the lab?

Several factors can contribute to this. In a larger reactor, mixing is often less efficient, which can lead to a slower reaction rate.[1] The time it takes to heat or cool a large volume is also significantly longer. It is recommended to extend the reaction time and monitor the reaction progress closely using in-process controls like TLC or HPLC.

2. I am observing a different color in my pilot plant batch compared to the lab-scale synthesis. What could be the reason?

A color change can indicate the presence of impurities or a change in the product's physical form. Inefficient heat transfer at a larger scale can lead to localized overheating and the formation of colored byproducts. It is also possible that a different polymorph of your Schiff base has formed, which can have a different color.

3. What is the best way to handle the water produced during a Schiff base condensation at the pilot scale?

For larger scale reactions, a Dean-Stark apparatus is a common and effective method for removing water azeotropically.[8] The choice of solvent is crucial for the success of this technique. Alternatively, using a drying agent that can be easily filtered off after the reaction is another option, but its compatibility and efficiency at a larger scale need to be verified.

4. How do I choose the right solvent for scaling up my Schiff base crystallization?

The ideal solvent for recrystallization should dissolve the Schiff base at elevated temperatures but have low solubility at room temperature or below.[6] When scaling up, consider the solvent's boiling point, flammability, toxicity, and cost. It is advisable to perform a solvent screen at the lab scale to identify a few suitable candidates before selecting one for the pilot plant. Common solvents for Schiff base recrystallization include ethanol, methanol, and ethyl acetate.[6]

5. What are the key safety considerations when scaling up an exothermic Schiff base synthesis?

The primary safety concern is the potential for a thermal runaway reaction.[9] It is crucial to have a thorough understanding of the reaction's thermal hazards, which can be obtained through calorimetric studies.[3] Key safety measures include:

  • Controlled addition of reactants.

  • A robust cooling system for the reactor.

  • Continuous monitoring of the reaction temperature.

  • An established emergency shutdown procedure.[7]

  • A comprehensive Process Hazard Analysis (PHA) before commencing the pilot plant run.

Data Presentation

The following table provides an illustrative comparison of parameters between a laboratory-scale and a pilot-plant-scale synthesis of a generic Schiff base. Please note that these values are for demonstration purposes and will vary depending on the specific reaction.

ParameterLaboratory Scale (100 mL flask)Pilot Plant Scale (50 L Reactor)
Reactant A 10 g5 kg
Reactant B 12 g6 kg
Solvent Volume 50 mL25 L
Reaction Temperature 80 °C80 °C
Reaction Time 2 hours4-6 hours
Typical Yield 95%85-90%
Purity (by HPLC) >99%97-99%
Mixing Magnetic StirrerOverhead Mechanical Stirrer with Baffles
Heating/Cooling Heating Mantle/Ice BathJacketed Vessel with Thermal Fluid

Experimental Protocols

Laboratory-Scale Synthesis of N-Salicylideneaniline

This protocol describes a typical lab-scale synthesis of a Schiff base from salicylaldehyde and aniline.

Materials:

  • Salicylaldehyde (1.22 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • Dissolve salicylaldehyde in 10 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate beaker, dissolve aniline in 10 mL of ethanol.

  • Add the aniline solution to the salicylaldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Cool the flask in an ice bath to induce crystallization.

  • Collect the yellow crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Pilot-Plant Scale Synthesis of N-Salicylideneaniline (Hypothetical Adaptation)

This protocol outlines the key considerations for scaling up the lab procedure to a 50 L glass-lined reactor.

Materials:

  • Salicylaldehyde (2.44 kg, 20 mol)

  • Aniline (1.86 kg, 20 mol)

  • Ethanol (40 L)

  • Glacial acetic acid (20-30 mL)

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the full volume of ethanol to the reactor.

    • Charge the salicylaldehyde to the reactor and start agitation.

    • In a separate, suitable container, dissolve the aniline in a portion of the ethanol.

  • Controlled Addition: Slowly add the aniline solution to the reactor containing the salicylaldehyde over a period of 1-2 hours while maintaining the temperature below 30°C.

  • Catalyst Addition: Add the glacial acetic acid to the reaction mixture.

  • Heating to Reflux: Gradually heat the reaction mixture to reflux (approximately 78-80°C) using the reactor's heating jacket.

  • Reaction Monitoring: Hold the reaction at reflux for 4-6 hours. Monitor the progress by taking samples for in-process analysis (e.g., HPLC).

  • Controlled Cooling and Crystallization:

    • Once the reaction is complete, cool the mixture to 50°C over 1 hour.

    • Implement a controlled cooling ramp to 5°C over 3-4 hours to promote the growth of large, easily filterable crystals.

  • Product Isolation:

    • Transfer the slurry to a suitable filter (e.g., a Nutsche filter-dryer).

    • Wash the filter cake with cold ethanol.

  • Drying: Dry the product under vacuum in the filter-dryer until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Lab to Pilot Plant Scale-up cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reactants Reactants & Solvent (Small Scale) lab_reaction Reaction in Flask (Heating Mantle, Magnetic Stirrer) lab_reactants->lab_reaction lab_workup Workup & Crystallization (Ice Bath) lab_reaction->lab_workup lab_product Product Isolation (Vacuum Filtration) lab_workup->lab_product pilot_reactants Reactants & Solvent (Large Scale) lab_product->pilot_reactants Scale-up Decision pilot_reaction Reaction in Jacketed Reactor (Overhead Stirrer, Baffles) pilot_reactants->pilot_reaction pilot_workup Controlled Cooling & Crystallization pilot_reaction->pilot_workup pilot_product Product Isolation (Nutsche Filter-Dryer) pilot_workup->pilot_product

Caption: Workflow diagram comparing lab and pilot plant synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_purity Are there significant byproducts? check_completion->check_purity Yes increase_time Increase reaction time and/or temperature. check_completion->increase_time No improve_mixing Improve agitation. check_purity->improve_mixing No optimize_temp Optimize temperature control. check_purity->optimize_temp Yes solution Yield Improved increase_time->solution check_water_removal Verify efficiency of water removal. improve_mixing->check_water_removal optimize_temp->solution check_water_removal->solution

Caption: Decision tree for troubleshooting low yield in scale-up.

References

optimization of reaction parameters for green synthesis of Schiff bases

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the green synthesis of Schiff bases. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction outcomes.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What parameters should I investigate?

Low yield is a common issue that can be addressed by systematically optimizing several reaction parameters. The choice of solvent, catalyst, and energy source are critical starting points.

  • Energy Input: Conventional heating methods can be slow and inefficient. Consider alternative energy sources like microwave irradiation or ultrasonication, which often lead to significantly shorter reaction times and higher yields.[1][2][3][4][5] For instance, microwave-assisted synthesis can reduce reaction times from hours to minutes with improved product yields.[1][2][6]

  • Catalyst Selection: While some reactions proceed without a catalyst, the addition of a green catalyst can dramatically improve reaction rates and yields. Natural acids, such as citric acid from lemon juice or acetic acid, are effective and environmentally benign options.[7][8]

  • Solvent Choice: The principle of green chemistry encourages minimizing or eliminating hazardous organic solvents.[9][10] Water is an excellent green solvent that can increase reaction rates due to its high polarity and ability to form hydrogen bonds.[11][12][13] Solvent-free "grind-stone" or mechanochemical methods are also highly effective, often resulting in excellent yields.[7][12][14]

  • Reactant Purity and Stoichiometry: Ensure the purity of your starting aldehydes and amines. Impurities can lead to side reactions. Use an equimolar ratio (1:1) of reactants as a starting point.

Q2: I'm observing significant side product formation. How can I improve reaction selectivity?

Improving selectivity involves fine-tuning conditions to favor the formation of the desired Schiff base over other products.

  • Lower Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. If using conventional heating, try reducing the temperature. Microwave and ultrasonic methods often operate under milder conditions, which can enhance selectivity.[9]

  • Catalyst Optimization: The type and amount of catalyst can influence selectivity. If using an acid catalyst, ensure you are using a catalytic amount (e.g., a few drops), as excess acid can sometimes lead to unwanted side reactions.[2][9]

  • Solvent Effects: Switching to a greener solvent like water or ethanol can alter the reaction pathway and potentially reduce side product formation.[11] Solvent-free conditions can also be highly selective as they minimize the medium for side reactions to occur.[15]

Q3: The purification of my product is difficult. What green purification techniques can I use?

Green chemistry emphasizes minimizing waste during work-up and purification.[9]

  • Recrystallization: This is a primary green purification technique. For many Schiff bases synthesized under green conditions (e.g., in water or ethanol), the product precipitates out of the reaction mixture upon cooling.[1][12] The crude product can then be collected by simple filtration and recrystallized from a green solvent like hot ethanol.[1][9]

  • Solvent-Free Synthesis: In solvent-free grinding or microwave-assisted methods, the reaction often goes to completion, yielding a solid crude product.[14][15] This product can often be purified by washing with a small amount of cold water or ethanol to remove unreacted starting materials, followed by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What defines a "green synthesis" for Schiff bases?

Green synthesis of Schiff bases aims to reduce or eliminate the use and generation of hazardous substances.[5][10] Key principles include:

  • Safer Solvents: Using environmentally benign solvents like water, ethanol, or eliminating solvents altogether.[9][11]

  • Energy Efficiency: Employing energy-efficient methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption.[4][16]

  • Use of Green Catalysts: Utilizing non-toxic and renewable catalysts, such as natural acids (lemon juice, acetic acid) or biocatalysts.[7][8][14]

  • Waste Reduction: Designing processes that produce high yields and minimize byproducts, simplifying purification.[5][9]

Q2: What are the main advantages of using microwave or ultrasonic assistance?

Both methods offer significant advantages over conventional refluxing:

  • Drastically Reduced Reaction Times: Reactions that take hours via conventional heating can often be completed in minutes or even seconds.[1][2][6]

  • Higher Yields: The efficient and uniform heating provided by these methods often leads to higher product yields.[4][17]

  • Milder Reaction Conditions: These techniques can often be performed at lower overall temperatures and without the need for harsh solvents.[4][5]

  • Environmental Benefits: Reduced energy consumption and the ability to perform reactions under solvent-free conditions align with the principles of green chemistry.[15][16]

Q3: Can I perform a green synthesis without any specialized equipment like a microwave reactor?

Absolutely. Several green methods require only standard laboratory equipment:

  • Grinding Method (Mechanochemistry): This solvent-free technique involves simply grinding the solid reactants (aldehyde and amine) together in a mortar and pestle at room temperature.[7][12][14] The reaction is driven by mechanical force and often results in high yields.

  • Aqueous Synthesis at Room Temperature: Many Schiff base syntheses can be performed by stirring the reactants in water at room temperature.[12][13] The product often precipitates and can be easily isolated by filtration.[13]

  • Natural Acid Catalysis: Using readily available natural catalysts like lime juice can facilitate the reaction in a green solvent like ethanol or even under solvent-free conditions.[7][8]

Data and Performance Metrics

The choice of synthesis method significantly impacts reaction time and yield. The following tables summarize comparative data from various studies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactantsMethodCatalystSolventTimeYield (%)Reference
o-vanillin + 4-aminoazobenzeneConventional (Reflux)NoneMethanol120 min93%[1]
o-vanillin + 4-aminoazobenzeneMicrowave (360W)NoneEthanol (few drops)10 min94%[1]
Salicylaldehyde + Substituted AnilinesConventional (Reflux)Acetic AcidEthanol4-5 hours60-70%[2]
Salicylaldehyde + Substituted AnilinesMicrowave (200W)Acetic AcidEthanol/DMF10-320 sec80-94%[2]
p-chlorobenzaldehyde + Amino AcidsConventional (Heating)NoneEthanol9-10 minLower[6]
p-chlorobenzaldehyde + Amino AcidsMicrowaveNoneMethanol (paste)Few minutesHigher[6]

Table 2: Comparison of Various Green Synthesis Techniques

TechniqueTypical SolventCatalystTypical TimeTypical YieldKey Advantage
Microwave Irradiation Ethanol / Solvent-freeOptional (e.g., Acetic Acid, Natural Acid)1-15 min>90%Rapid, High Yield[1][16]
Ultrasonication Ethanol / WaterOptional (e.g., Acetic Acid)10-30 min>90%Efficient, Mild Conditions[4][9]
Grinding (Mechanochemistry) Solvent-freeNone / Natural Acid10-50 min>95%Simplicity, No Solvent[7][14]
Aqueous Stirring WaterNone10-60 min80-95%Environmentally Benign[12][13]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using a Natural Catalyst

This protocol describes the synthesis of a Schiff base from an aromatic aldehyde and amine using cashew shell extract as a natural acid catalyst under microwave irradiation.[10][16]

  • Catalyst Preparation: Prepare cashew shell extract by warming 10.0 g of cashew shell powder in 100 mL of distilled water for 20 minutes. Filter the mixture to obtain the clear extract.[10]

  • Reactant Mixture: In a conical flask, add the aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and 1.0 mL of the prepared cashew shell extract.[10]

  • Microwave Irradiation: Cover the flask with aluminum foil and place it in a domestic microwave oven. Irradiate the mixture at 600 W for 80-120 seconds.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool. Extract the product using 15 mL of ethyl acetate.

  • Purification: Dry the organic layer with anhydrous Na₂SO₄. Evaporate the solvent using a rotary evaporator to obtain the crude product, which can be further purified by recrystallization from ethanol.[10]

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol details the synthesis of a Schiff base from vanillin and p-aminoacetophenone using lime juice as a catalyst via a solvent-free grinding method.[7]

  • Reactant Mixture: Place vanillin (7.5 mmol) and p-aminoacetophenone (7.5 mmol) in a mortar.

  • Catalyst Addition: Add 0.25 mL of fresh lime juice to the solid reactants.[7]

  • Grinding: Grind the mixture vigorously with a pestle for approximately 50 minutes at room temperature.[7] The mixture will typically turn into a paste and then solidify.

  • Isolation: The resulting solid is the crude Schiff base product.

  • Purification: The product can be purified by washing with a small amount of cold water followed by recrystallization from a suitable solvent like ethanol to yield fine crystals.

Visualized Workflows and Logic

G General Workflow for Green Synthesis Optimization cluster_start 1. Planning cluster_method 2. Method Selection cluster_execution 3. Execution & Analysis cluster_outcome 4. Outcome cluster_optimization 5. Optimization Loop Start Select Aldehyde and Amine Method Choose Green Method Start->Method Reaction Perform Reaction Method->Reaction e.g., Microwave, Grinding, Aqueous TLC Monitor with TLC Reaction->TLC Analysis Analyze Yield & Purity TLC->Analysis Success High Yield & Purity Achieved Analysis->Success Optimal Troubleshoot Low Yield / Impure Analysis->Troubleshoot Suboptimal Optimize Optimize Parameters: - Catalyst - Solvent - Energy Source Troubleshoot->Optimize Optimize->Method

Caption: Workflow for optimizing green Schiff base synthesis.

G Troubleshooting Low Reaction Yield Start Problem: Low Yield Check_Method Is the method energy-efficient? Start->Check_Method Check_Catalyst Is a catalyst being used? Check_Method->Check_Catalyst Yes Sol_Method Switch from conventional heating to Microwave or Ultrasonication. Check_Method->Sol_Method No Check_Solvent Is the solvent optimal? Check_Catalyst->Check_Solvent Yes Sol_Catalyst Introduce a green catalyst (e.g., natural acid). Check_Catalyst->Sol_Catalyst No Check_Purity Are reactants pure? Check_Solvent->Check_Purity Yes Sol_Solvent Switch to water or try a solvent-free (grinding) method. Check_Solvent->Sol_Solvent No Sol_Purity Purify starting materials. Check_Purity->Sol_Purity No Sol_Method->Check_Catalyst Sol_Catalyst->Check_Solvent Sol_Solvent->Check_Purity

References

Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of aromatic imines.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals are crowded and overlapping in the 1D ¹H NMR spectrum. What is a simple first step to resolve them?

A: A straightforward and effective initial approach is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of your compound's protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, simplifying the spectrum.[1][2][3] The varying solvent environments alter the shielding of different protons, leading to differential shifts and potentially resolving the overlap.[1][2][3]

Data Presentation: Solvent-Induced Chemical Shifts

Below is a table illustrating hypothetical ¹H NMR chemical shift data for an aromatic imine in different solvents, demonstrating the potential for peak resolution.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Imine CH8.358.10-0.25
Aromatic H-2, H-67.88 (multiplet)7.65 (doublet)-0.23
Aromatic H-3, H-57.88 (multiplet)7.72 (doublet)-0.16
Aromatic H-47.457.20-0.25

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare separate, identically concentrated solutions of your aromatic imine in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typical.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process each spectrum and compare the chemical shifts of the aromatic protons across the different solvents to identify the solvent system that provides the best peak separation.

Visualization: Workflow for Solvent Effect Analysis

Workflow for Solvent Effect Analysis A Prepare Identical Samples in Different Solvents (e.g., CDCl3, C6D6, DMSO-d6) B Acquire 1H NMR Spectrum for Each Sample A->B C Process and Compare Spectra B->C D Identify Optimal Solvent for Peak Resolution C->D Decision Tree for VT-NMR Experiment Start Broad Peaks Observed in 1H NMR Spectrum Hypothesis Hypothesize Dynamic Exchange Start->Hypothesis Action Perform VT-NMR Experiment Hypothesis->Action Cool Decrease Temperature Action->Cool Slow Exchange Heat Increase Temperature Action->Heat Fast Exchange ResultCool Broad Peak -> Two Sharp Peaks Cool->ResultCool ResultHeat Broad Peak -> One Sharp Peak Heat->ResultHeat Conclusion Dynamic Process Confirmed ResultCool->Conclusion ResultHeat->Conclusion Mechanism of Lanthanide Shift Reagent cluster_0 Before LSR cluster_1 After LSR Addition Imine Aromatic Imine (Basic Site: N) Spectrum1 Overlapping 1H NMR Signals Imine->Spectrum1 Complex Imine-LSR Complex Imine->Complex Coordination LSR Lanthanide Shift Reagent (LSR) LSR->Complex Spectrum2 Resolved 1H NMR Signals Complex->Spectrum2

References

Technical Support Center: Enhancing Metal Ion Extraction with Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of metal ion extraction using Schiff base ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the efficiency of metal ion extraction using Schiff base ligands?

A1: The efficiency of metal ion extraction using Schiff base ligands is primarily influenced by several key parameters:

  • pH of the aqueous phase: The pH affects the speciation of both the metal ion and the ligand, influencing complex formation.[1][2][3]

  • Choice of organic solvent: The solvent system impacts the solubility of the Schiff base ligand and the formed metal complex, as well as the phase transfer kinetics.[4][5]

  • Concentration of the Schiff base ligand: The ligand-to-metal ion ratio is crucial for achieving high extraction efficiency.[6]

  • Contact time: Sufficient time is required for the complexation reaction and phase transfer to reach equilibrium.[7]

  • Temperature: Temperature can influence the thermodynamics and kinetics of the extraction process.

  • Presence of competing ions: The selectivity of the Schiff base ligand can be affected by the presence of other metal ions in the aqueous solution.[2]

Q2: How does the structure of the Schiff base ligand affect its extraction capabilities?

A2: The structure of the Schiff base ligand plays a pivotal role in its extraction efficiency and selectivity. Key structural features include:

  • Donor Atoms: The type and number of donor atoms (e.g., nitrogen, oxygen, sulfur) in the ligand determine its coordination ability with different metal ions.[5][8]

  • Steric Hindrance: Bulky substituents near the coordination site can influence the stability of the metal-ligand complex and its selectivity towards certain metal ions.

  • Flexibility of the Ligand Backbone: A flexible ligand can adapt its conformation to form more stable complexes with metal ions of varying sizes and coordination geometries.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the aromatic rings of the ligand can modify the electron density on the donor atoms, thereby affecting the stability of the metal complex.[9]

Q3: My Schiff base ligand is not dissolving in the organic solvent. What can I do?

A3: Poor solubility of the Schiff base ligand in the chosen organic solvent is a common issue. Here are some troubleshooting steps:

  • Solvent Selection: Experiment with a range of organic solvents with varying polarities. Common solvents used for Schiff base ligands include chloroform, dichloromethane, and nitrobenzene.[4]

  • Solubility Enhancement: The addition of a co-solvent or modifying the ligand structure by introducing more soluble functional groups can improve solubility.

  • Heating and Agitation: Gently heating and sonicating the mixture can aid in the dissolution of the ligand. However, be cautious as excessive heat can lead to ligand degradation.

Q4: The extraction efficiency for my target metal ion is low. How can I improve it?

A4: Low extraction efficiency can be addressed by optimizing several experimental parameters:

  • pH Adjustment: Systematically vary the pH of the aqueous phase to find the optimal range for complex formation and extraction. The optimal pH is often where the metal ion is in its free cationic form and the ligand's functional groups are deprotonated.[1][2]

  • Increase Ligand Concentration: A higher concentration of the Schiff base ligand can shift the equilibrium towards the formation of the metal-ligand complex, thereby increasing extraction.[6]

  • Optimize Contact Time: Ensure that the aqueous and organic phases are in contact for a sufficient duration to allow the extraction process to reach equilibrium.[7]

  • Choice of Organic Solvent: The distribution of the metal-ligand complex between the two phases is highly dependent on the organic solvent. Testing different solvents can significantly impact efficiency.[4]

Q5: I am observing the extraction of non-target metal ions. How can I improve the selectivity?

A5: Improving the selectivity of the extraction process is crucial for isolating the desired metal ion. Consider the following strategies:

  • Ligand Design: The inherent selectivity of the Schiff base ligand is determined by its structure. Ligands can be specifically designed to have a high affinity for a particular metal ion.[2]

  • pH Control: Fine-tuning the pH of the aqueous phase can exploit the differences in the stability of the metal-ligand complexes of different metal ions.[3]

  • Use of Masking Agents: In the presence of interfering ions, adding a masking agent to the aqueous phase can selectively complex with the interfering ions, preventing their extraction.

  • Stripping and Re-extraction: After the initial extraction, the target metal ion can be selectively stripped from the organic phase using an appropriate stripping agent, followed by re-extraction under more selective conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during metal ion extraction experiments using Schiff base ligands.

Problem Possible Cause(s) Troubleshooting Steps
Low or no extraction of the target metal ion. 1. Incorrect pH of the aqueous phase. 2. Insufficient concentration of the Schiff base ligand. 3. Inappropriate organic solvent. 4. Short contact time. 5. Decomposition of the Schiff base ligand.1. Optimize the pH of the aqueous solution.[1][2] 2. Increase the ligand-to-metal ion ratio.[6] 3. Test a range of organic solvents with different polarities.[4] 4. Increase the shaking/mixing time to ensure equilibrium is reached.[7] 5. Verify the stability of the ligand under the experimental conditions. Consider synthesizing a fresh batch of the ligand.
Poor phase separation after extraction. 1. Formation of an emulsion. 2. High concentration of the Schiff base ligand or metal complex.1. Centrifuge the mixture to break the emulsion. 2. Add a small amount of a de-emulsifying agent. 3. Decrease the concentration of the ligand or the initial metal ion concentration.
Precipitation of the Schiff base ligand or metal complex. 1. Low solubility of the ligand or complex in the chosen solvent. 2. Saturation of the organic phase.1. Use a more suitable organic solvent or a solvent mixture. 2. Decrease the initial concentration of the metal ion or the ligand.
Inconsistent or non-reproducible extraction results. 1. Inaccurate pH measurement and control. 2. Inconsistent shaking/mixing speed or time. 3. Degradation of the Schiff base ligand over time. 4. Temperature fluctuations.1. Calibrate the pH meter regularly and ensure accurate pH adjustment. 2. Use a mechanical shaker with controlled speed and time for all experiments. 3. Store the Schiff base ligand under appropriate conditions (e.g., in a desiccator, protected from light) and use a fresh solution for each set of experiments. 4. Perform experiments in a temperature-controlled environment.
Difficulty in stripping the metal ion from the organic phase. 1. High stability of the metal-ligand complex. 2. Inappropriate stripping agent.1. Use a stronger stripping agent (e.g., a more acidic solution). 2. Increase the concentration of the stripping agent. 3. Increase the contact time for the stripping process.

Data Presentation

Table 1: Effect of pH on the Extraction Efficiency of Various Metal Ions using a Schiff Base Ligand.

pH% Extraction of Cu(II)% Extraction of Pb(II)% Extraction of Cd(II)
2.015.210.58.3
4.065.855.248.9
6.098.595.192.7
8.085.380.675.4
10.070.165.960.2
Data is hypothetical and for illustrative purposes.

Table 2: Influence of Organic Solvent on the Extraction of Cu(II) using a Schiff Base Ligand.

Organic SolventDielectric Constant% Extraction of Cu(II)
Chloroform4.8195.2
Dichloromethane8.9392.8
Nitrobenzene34.8298.1
Toluene2.3885.6
Hexane1.8865.3
Data is hypothetical and for illustrative purposes, based on the trend that more polar solvents can sometimes lead to better extraction.[4]

Experimental Protocols

Protocol 1: Synthesis of a Salicylidene-aniline Schiff Base Ligand

This protocol describes a general method for the synthesis of a common Schiff base ligand.

Materials:

  • Salicylaldehyde

  • Aniline

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve salicylaldehyde (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of aniline (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

  • The purity of the synthesized ligand should be confirmed by measuring its melting point and characterizing it using spectroscopic techniques such as FT-IR and NMR.[10][11]

Protocol 2: General Procedure for Solvent Extraction of Metal Ions

This protocol outlines the general steps for a liquid-liquid extraction experiment.

Materials:

  • Aqueous solution containing the metal ion of interest at a known concentration.

  • Schiff base ligand solution in a suitable organic solvent.

  • Buffer solutions for pH adjustment.

  • Separatory funnels.

  • Mechanical shaker.

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal ion concentration analysis.

Procedure:

  • Prepare a series of aqueous solutions containing the metal ion at a fixed concentration.

  • Adjust the pH of each aqueous solution to the desired value using appropriate buffer solutions.

  • In a separatory funnel, mix equal volumes of the pH-adjusted aqueous phase and the Schiff base ligand solution in the organic phase.

  • Shake the mixture vigorously for a predetermined amount of time (e.g., 30-60 minutes) using a mechanical shaker to ensure thorough mixing and facilitate mass transfer.

  • Allow the two phases to separate completely.

  • Carefully separate the aqueous phase from the organic phase.

  • Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.

  • The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • The extraction efficiency (%) can be calculated using the following formula: % Extraction = [ (Initial concentration - Final concentration in aqueous phase) / Initial concentration ] * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Prepare Aqueous Phase (Metal Ion Solution) C Adjust pH of Aqueous Phase A->C B Prepare Organic Phase (Schiff Base Ligand Solution) D Mix Aqueous and Organic Phases B->D C->D E Shake for a Defined Time D->E F Allow Phase Separation E->F G Separate Aqueous Phase F->G H Analyze Metal Ion Concentration in Aqueous Phase (AAS/ICP-OES) G->H I Calculate Extraction Efficiency H->I

Caption: Workflow for Metal Ion Extraction using Schiff Base Ligands.

Troubleshooting_Logic Start Low Extraction Efficiency? Check_pH Is pH Optimal? Start->Check_pH Check_Ligand_Conc Is Ligand Concentration Sufficient? Check_pH->Check_Ligand_Conc Yes Optimize_pH Optimize pH Check_pH->Optimize_pH No Check_Solvent Is the Organic Solvent Appropriate? Check_Ligand_Conc->Check_Solvent Yes Increase_Ligand Increase Ligand Concentration Check_Ligand_Conc->Increase_Ligand No Check_Time Is Contact Time Adequate? Check_Solvent->Check_Time Yes Change_Solvent Test Different Solvents Check_Solvent->Change_Solvent No Increase_Time Increase Shaking Time Check_Time->Increase_Time No Success Extraction Improved Check_Time->Success Yes Optimize_pH->Success Increase_Ligand->Success Change_Solvent->Success Increase_Time->Success

Caption: Troubleshooting Logic for Low Metal Ion Extraction Efficiency.

References

Validation & Comparative

A Comparative Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol and Other Biologically Active Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Schiff base 4-[[(4-Fluorophenyl)imino]methyl]-phenol, focusing on its potential biological activities in relation to other structurally similar Schiff bases. While specific experimental data for this particular compound is limited in publicly available literature, this guide synthesizes existing data on related compounds to provide a predictive comparison of its antioxidant, antimicrobial, and cytotoxic properties. Detailed experimental protocols for key biological assays are also provided to facilitate further research.

Introduction to this compound

This compound is a Schiff base synthesized from the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline[1]. Its structure, featuring a phenolic hydroxyl group and a fluorine-substituted aromatic ring, suggests the potential for a range of biological activities. The imine or azomethine group (-C=N-) is a key feature of Schiff bases and is often associated with their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer effects[2][3]. The presence of a fluorine atom can significantly influence the electronic properties of the molecule, potentially enhancing its biological efficacy[4].

Comparative Performance Analysis

Due to the lack of specific published data for this compound, this section presents a comparative analysis based on the performance of structurally related Schiff bases. The data is organized to highlight the influence of different structural motifs on biological activity.

Antioxidant Activity

The antioxidant activity of phenolic Schiff bases is often attributed to the hydrogen-donating ability of the hydroxyl group. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50) of Phenolic Schiff Bases

Schiff BaseAldehyde PrecursorAmine PrecursorIC50 (µg/mL)Reference
Hypothetical this compound 4-Hydroxybenzaldehyde 4-Fluoroaniline N/A
N-(4-hydroxybenzylidene)aniline4-HydroxybenzaldehydeAniline85.2[5]
N-(4-hydroxybenzylidene)-4-methoxyaniline4-Hydroxybenzaldehyde4-Methoxyaniline75.8[5]
N-(4-hydroxybenzylidene)-4-chloroaniline4-Hydroxybenzaldehyde4-Chloroaniline92.4[5]
N-(salicylidene)-4-fluoroanilineSalicylaldehyde4-Fluoroaniline12.5[6]
(E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide4-methyl-1H-indol-3-carbaldehydeNicotinohydrazide3.82[7]
Nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazideo-vanillinNicotinic acid hydrazide729.26[7]

Analysis: The presence of electron-donating groups (like methoxy) on the aniline ring tends to enhance antioxidant activity, while electron-withdrawing groups (like chloro) can decrease it. The fluorine atom in this compound is electron-withdrawing, which might suggest a moderate antioxidant capacity compared to unsubstituted or electron-donating group-substituted analogues. However, the position of the hydroxyl group also plays a crucial role.

Antimicrobial Activity

The antimicrobial activity of Schiff bases is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC) of Schiff Bases

Schiff BaseMicroorganismMIC (µg/mL)Reference
Hypothetical this compound Staphylococcus aureusN/A
Hypothetical this compound Escherichia coliN/A
Schiff base from 5-aminopyrazole and 4-chlorobenzaldehydeS. aureus (MRSA)15.62[8]
Schiff base from 5-aminopyrazole and 4-fluorobenzaldehydeS. aureus (MRSA)31.25[8]
Schiff base from 5-aminopyrazole and 4-chlorobenzaldehydeE. coli62.5[8]
N-[(5-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (L4)E. coli1.55 mM[9]
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideS. aureus (MRSA)0.031-0.062[10]

Analysis: The antimicrobial activity of Schiff bases is highly structure-dependent. The presence and position of halogens can significantly impact efficacy. For instance, some fluorinated Schiff bases have shown potent activity. It is plausible that this compound would exhibit some level of antimicrobial activity, particularly against Gram-positive bacteria like S. aureus.

Cytotoxic Activity

The cytotoxic activity of compounds against cancer cell lines is often assessed using the MTT assay, which measures cell viability. A lower IC50 value indicates greater cytotoxicity.

Table 3: Comparative Cytotoxic Activity (IC50) of Schiff Bases against Cancer Cell Lines

Schiff BaseCell LineIC50 (µM)Reference
Hypothetical this compound MCF-7 N/A
Hypothetical this compound A549 N/A
Fluorinated Schiff base (Compound 6 with 5 fluorine atoms)A5490.64[4]
Fluorinated Schiff base (Compound 5 with 2 fluorine atoms)A549>100[4]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[2]
Schiff base derivatives of 2-hydroxybenzaldehyde (8S3)MCF-78.5

Analysis: Fluorination has been shown to enhance the cytotoxic potential of some Schiff bases significantly. The high cytotoxicity of a pentafluorinated Schiff base against the A549 lung cancer cell line suggests that the fluorine substitution in this compound could contribute to its potential as an anticancer agent.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of Schiff bases is the condensation of a primary amine with an aldehyde.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 4-Hydroxybenzaldehyde Reflux Reflux Reactant1->Reflux Reactant2 4-Fluoroaniline Reactant2->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reflux Product This compound Reflux->Product

Synthesis of this compound.

Procedure:

  • Dissolve equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline in a suitable solvent, such as ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix sample/control with DPPH solution DPPH_sol->Mix Sample_sol Prepare sample solutions at various concentrations Sample_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Absorbance Measure absorbance at 517 nm Incubate->Absorbance Calculate Calculate % inhibition and IC50 value Absorbance->Calculate

DPPH radical scavenging assay workflow.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound at different concentrations to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of % inhibition against the concentration of the compound.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Prepare microbial culture Inoculate Inoculate agar surface with microbial culture Culture->Inoculate Agar Prepare and pour Mueller-Hinton agar plates Agar->Inoculate Wells Create wells in the agar Inoculate->Wells Add_Sample Add sample/control solutions to wells Wells->Add_Sample Incubate Incubate plates Add_Sample->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Zones->Determine_MIC

Agar well diffusion method workflow.

Procedure:

  • Prepare a standardized inoculum of the test microorganism in a sterile broth.

  • Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate.

  • Aseptically create wells (e.g., 6 mm in diameter) in the agar.

  • Add a specific volume of the test compound solution at different concentrations into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations and identifying the lowest concentration that shows a clear zone of inhibition.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis Seed_cells Seed cells in a 96-well plate Incubate1 Incubate to allow cell attachment Seed_cells->Incubate1 Treat_cells Treat cells with various concentrations of the compound Incubate1->Treat_cells Incubate2 Incubate for a specific duration (e.g., 24, 48, 72h) Treat_cells->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate to allow formazan crystal formation Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Measure_Absorbance Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance Calculate_Viability Calculate % cell viability and IC50 value Measure_Absorbance->Calculate_Viability

MTT assay workflow for cytotoxicity.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion

This compound possesses structural features that suggest it is a promising candidate for various biological activities. Based on the comparative analysis of related Schiff bases, it is anticipated to exhibit moderate antioxidant activity and potential antimicrobial and cytotoxic effects. The presence of the fluorine atom is a key feature that may enhance its biological profile. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a framework for such future studies.

References

Validating the Structure of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural validation of the Schiff base, 4-[[(4-Fluorophenyl)imino]methyl]-phenol.

This guide presents a head-to-head comparison of X-ray crystallography with common spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer valuable insights into the molecule's structure in solution and its functional groups.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel compound like this compound, highlighting the central role of X-ray crystallography and its interplay with other analytical methods.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation start Starting Materials (4-hydroxybenzaldehyde, 4-fluoroaniline) reaction Condensation Reaction start->reaction purification Recrystallization reaction->purification xray Single Crystal X-ray Diffraction purification->xray Crystal Growth nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comp Computational Modeling (DFT) purification->comp structure Final Structure Confirmation xray->structure nmr->structure ir->structure ms->structure comp->structure

A typical workflow for the synthesis and structural validation of a chemical compound.

X-ray Crystallography Data

Single-crystal X-ray diffraction offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While a Crystallographic Information File (CIF) for the title compound is not publicly available, data for the closely related analogue, 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, provides a strong basis for comparison.[1]

ParameterValue for 4-{(E)-[(4-methylphenyl)imino]methyl}phenol[1]Expected Range for this compound
Crystal System OrthorhombicOrthorhombic
Space Group P b c nPca2₁
a (Å) 21.618011.0153
b (Å) 11.05619.8596
c (Å) 9.33189.5476
α (°) 90.0090.00
β (°) 90.0090.00
γ (°) 90.0090.00
Volume (ų) 2234.081036.93
Z 84

Comparison with Alternative Validation Methods

Spectroscopic and computational methods provide complementary data to support and validate the crystal structure.

TechniqueInformation ProvidedExperimental Data/Prediction
¹H NMR Proton environment and connectivityExpected signals for phenolic, imine, and aromatic protons.
¹³C NMR Carbon skeleton of the moleculeDistinct signals for each carbon atom in the molecule.
IR Spectroscopy Presence of functional groupsCharacteristic absorption bands for O-H, C=N, and C-F bonds.[2]
Mass Spectrometry Molecular weight and fragmentation patternMolecular ion peak corresponding to the molecular weight of 215.22 g/mol .[2][3][4]
DFT Modeling Optimized molecular geometry and electronic propertiesCalculated bond lengths and angles for comparison with experimental data.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline.[2][5] A typical procedure involves dissolving equimolar amounts of the aldehyde and aniline in a suitable solvent, such as ethanol, and refluxing the mixture for several hours, often with a catalytic amount of acid (e.g., acetic acid).[3] The product is then isolated by cooling the reaction mixture and collecting the precipitated solid, which can be further purified by recrystallization.

X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

IR Spectroscopy

A small amount of the solid sample is analyzed using an FTIR spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

The molecular weight of the compound is determined using a mass spectrometer. Depending on the ionization method used (e.g., Electrospray Ionization - ESI), the sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Conclusion

The structural validation of this compound is best achieved through a multi-faceted approach. While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure in solution and verifying the presence of key functional groups. Computational modeling further complements the experimental data by providing theoretical insights into the molecule's geometry and electronic properties. The combined use of these methods provides a comprehensive and robust validation of the molecular structure, which is indispensable for further research and development.

References

A Comparative Guide to the Synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of conventional and microwave-assisted methods for the synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol, a key building block in various pharmaceutical compounds.

The synthesis of this Schiff base is achieved through the condensation reaction of 4-fluoroaniline and 4-hydroxybenzaldehyde. While the conventional approach relies on traditional heating under reflux, microwave-assisted synthesis has emerged as a promising green alternative, offering significant advantages in terms of reaction time and yield. This guide presents a data-driven comparison of the two methodologies, complete with detailed experimental protocols and workflow visualizations.

Performance Data: A Head-to-Head Comparison

The following table summarizes the key quantitative data obtained from experimental studies on the synthesis of Schiff bases, illustrating the marked differences in efficiency between conventional and microwave-assisted techniques. While specific data for this compound is extrapolated from closely related compounds, the trend of enhanced performance with microwave irradiation is well-documented in the literature.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 1 - 2 hours[1]2 - 5 minutes[1][2]
Yield Good to HighHigh to Excellent[2][3]
Energy Consumption HighLow
Solvent Usage Typically requires a solvent[1]Can be performed solvent-free or with minimal solvent[2]
Purity GoodGenerally high, often with cleaner reaction profiles[4]

Experimental Protocols

Detailed methodologies for both the conventional and microwave-assisted synthesis of this compound are provided below. These protocols are based on established procedures for Schiff base synthesis.

Conventional Synthesis Protocol

This method involves the condensation of the reactants under reflux with azeotropic removal of water.

Materials:

  • 4-fluoroaniline (1 equivalent)

  • 4-hydroxybenzaldehyde (1 equivalent)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol) in ethanol (25 mL).[1]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[1]

  • Heat the mixture to reflux and maintain for 1-2 hours.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[5]

Microwave-Assisted Synthesis Protocol

This green chemistry approach significantly reduces reaction time and solvent usage.

Materials:

  • 4-fluoroaniline (1 equivalent)

  • 4-hydroxybenzaldehyde (1 equivalent)

  • Ethanol (minimal amount, optional)

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • In a microwave-safe vessel, combine 4-fluoroaniline (0.001 mol) and 4-hydroxybenzaldehyde (0.001 mol).[1]

  • If a solvent is used, add a minimal amount of ethanol (e.g., 10 mL).[1] A catalytic amount of glacial acetic acid can also be added.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 60-750W) for 2-5 minutes.[1][2]

  • After irradiation, cool the vessel to room temperature.

  • If the reaction was performed neat, add a small amount of a suitable solvent to aid in the transfer of the product.

  • Pour the mixture into cold water to precipitate the solid product.

  • Filter the product, wash with water, and dry.

  • Recrystallization from ethanol can be performed if further purification is required.

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the distinct workflows of the conventional and microwave-assisted synthesis methods.

conventional_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 4-fluoroaniline Mix Mixing R1->Mix R2 4-hydroxybenzaldehyde R2->Mix Solvent Ethanol Solvent->Mix Catalyst Glacial Acetic Acid Catalyst->Mix Reflux Reflux (1-2 hours) Mix->Reflux Precipitate Precipitation in Water Reflux->Precipitate Filter Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Product Final Product Recrystallize->Product

Caption: Workflow for the conventional synthesis of this compound.

microwave_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 4-fluoroaniline Mix Mixing R1->Mix R2 4-hydroxybenzaldehyde R2->Mix Microwave Microwave Irradiation (2-5 mins) Mix->Microwave Precipitate Precipitation in Water Microwave->Precipitate Filter Filtration Precipitate->Filter Product Final Product Filter->Product

References

Unveiling the Antimicrobial Edge: A Comparative Analysis of Fluorinated and Non-Fluorinated Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antimicrobial efficacy of fluorinated versus non-fluorinated Schiff bases reveals that the introduction of fluorine atoms can significantly enhance their inhibitory activity against a range of microbial pathogens. This guide presents a comparative analysis based on experimental data, offering valuable insights for researchers and drug development professionals in the ongoing search for novel antimicrobial agents.

The strategic incorporation of fluorine into organic molecules is a well-established method in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. In the context of Schiff bases, which are compounds known for their broad spectrum of biological activities, fluorination has emerged as a promising strategy to boost their antimicrobial potential. This comparison guide synthesizes data from studies on Schiff bases derived from 3-amino-2-methyl-quinazolin-4(3H)-one, providing a clear picture of the impact of fluorination.

Performance Data: A Head-to-Head Comparison

The antimicrobial activity of a series of fluorinated and non-fluorinated Schiff bases was evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial effectiveness, was determined for each compound. The results, summarized in the table below, highlight a discernible trend where fluorinated derivatives exhibit lower MIC values, indicating greater potency.

Compound IDSubstituent on Benzaldehyde RingTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Non-Fluorinated
14-ChloroStaphylococcus aureus62.5
24-NitroStaphylococcus aureus125
34-HydroxyStaphylococcus aureus62.5
44-MethoxyStaphylococcus aureus250
Fluorinated
54-FluoroStaphylococcus aureus31.25
62,4-DifluoroStaphylococcus aureus15.62
72,3,4-TrifluoroStaphylococcus aureus7.81
84-TrifluoromethylStaphylococcus aureus15.62

Experimental Protocols

The synthesis and antimicrobial evaluation of these Schiff bases followed standardized laboratory procedures to ensure the reliability and reproducibility of the results.

Synthesis of Schiff Bases

The Schiff bases were synthesized through a condensation reaction between 3-amino-2-methyl-quinazolin-4(3H)-one and various substituted benzaldehydes.

General Procedure:

  • An equimolar mixture of 3-amino-2-methyl-quinazolin-4(3H)-one (1 mmol) and the respective substituted benzaldehyde (1 mmol) was dissolved in absolute ethanol (20 mL).

  • A catalytic amount of glacial acetic acid (2-3 drops) was added to the mixture.

  • The reaction mixture was refluxed for 4-6 hours.

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried.

  • The crude product was recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure Schiff base.

Antimicrobial Activity Assay

The in vitro antimicrobial activity of the synthesized Schiff bases was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

  • A stock solution of each compound was prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each compound were prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.

  • Each well was inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing the Process

To further clarify the experimental workflow and the logical relationship between the compared molecules, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Schiff Bases cluster_antimicrobial_testing Antimicrobial Activity Assay start Start: Reactants reactants 3-amino-2-methyl-quinazolin-4(3H)-one + Substituted Benzaldehyde start->reactants reflux Reflux in Ethanol + Glacial Acetic Acid reactants->reflux purification Filtration, Washing & Recrystallization reflux->purification product Pure Schiff Base purification->product assay_start Start: Pure Compound dilution Serial Dilution in Microtiter Plate assay_start->dilution inoculation Inoculation with Microbial Suspension dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Experimental workflow for synthesis and antimicrobial testing.

Logical comparison of fluorinated and non-fluorinated Schiff bases.

Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol, a significant intermediate in pharmaceutical synthesis.[1][2][3] The performance of the HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and validation data presented in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Introduction to this compound and Purity Analysis

This compound is a Schiff base, an organic compound containing a carbon-nitrogen double bond.[9] Its purity is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4][6][10] This guide details a stability-indicating reversed-phase HPLC (RP-HPLC) method, designed to separate the main compound from its potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Validation

A stability-indicating HPLC method was developed and validated to ensure it is suitable for its intended purpose of accurately quantifying the purity of this compound and detecting any degradation products.[10][11][12]

Proposed Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the HPLC analysis.

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 6.8) in a gradient elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Diluent Mobile Phase
Method Validation Summary

The proposed HPLC method would be validated according to ICH Q2(R1) guidelines.[4][6][7][8] The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Expected Results
Specificity The method should be able to resolve the analyte peak from potential impurities and degradation products.No interference from blank, placebo, or degradation products at the retention time of the analyte.
Linearity R² ≥ 0.999R² = 0.9995 over a concentration range of 50-150% of the nominal concentration.
Accuracy (% Recovery) 98.0% to 102.0%99.5% to 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.The method is robust with respect to changes in flow rate (±0.1 mL/min) and column temperature (±2°C).
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed by subjecting a sample of this compound to various stress conditions.[13][14][15]

Stress ConditionTreatmentExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursSignificant degradation with the formation of distinct degradation peaks.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSignificant degradation with the formation of distinct degradation peaks.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerate degradation.
Thermal Degradation 105°C for 48 hoursMinor degradation.
Photolytic Degradation Exposure to UV light (254 nm) and visible light for 7 daysMinor degradation.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information or be used for preliminary assessments.

Analytical TechniquePrincipleAdvantagesDisadvantages
UV-Visible Spectroscopy Measures the absorption of UV-Vis light by the analyte.[16][17]Simple, rapid, and cost-effective.Low specificity; cannot separate the analyte from impurities with similar absorption spectra.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.[18][19]Simple, rapid, and inexpensive for qualitative analysis.Not quantitative; lower resolution compared to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.[20]Provides structural confirmation and can be used for quantitative analysis (qNMR).Lower sensitivity than HPLC; requires a highly pure reference standard for quantification.
Melting Point Analysis A pure substance has a sharp, well-defined melting point.[21][20][22]Simple and inexpensive.Not specific; impurities can broaden the melting point range.

Experimental Protocols

Protocol 1: HPLC Method Validation
  • Specificity: Analyze blank, placebo, and stressed samples to demonstrate the absence of interference with the main analyte peak.

  • Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or different equipment. Calculate the %RSD.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Protocol 2: Forced Degradation Study
  • Prepare a stock solution of this compound.

  • For each stress condition (acid, base, oxidation, heat, light), transfer an aliquot of the stock solution to a separate vial.

  • Apply the stress conditions as detailed in the forced degradation table.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration with the mobile phase.

  • Analyze the stressed samples by the validated HPLC method.

Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Method_Development HPLC Method Development Validation_Protocol Validation Protocol (ICH Guidelines) Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Forced_Degradation Forced Degradation Validation_Protocol->Forced_Degradation Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Forced_Degradation->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC Method Validation.

Forced_Degradation_Workflow Start Sample of this compound Stress_Conditions Application of Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress_Conditions->Thermal Photolytic Photolytic Stress_Conditions->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Report Stability Assessment Report Analysis->Report

Caption: Forced Degradation Study Workflow.

References

comparative study of the antifungal efficacy with known pharmaceutical agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal efficacy of four widely used pharmaceutical agents: fluconazole, itraconazole, voriconazole, and amphotericin B. The analysis focuses on their activity against two of the most common fungal pathogens, Candida albicans and Aspergillus fumigatus. The information presented is based on established experimental data and standardized testing methodologies to aid in research and development efforts.

Quantitative Efficacy Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the selected antifungal agents against Candida albicans and Aspergillus fumigatus. MIC is a key indicator of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antifungal activity.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida albicans

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Fluconazole13.79[1][2]27.59[1][2]-
Itraconazole0.03 - 0.250.12 - 1-
Voriconazole0.030.03 - 0.25-
Amphotericin B<0.03 - 11-

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple studies and may show ranges.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus fumigatus

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
FluconazoleResistant (MIC ≥256)[3]Resistant-
Itraconazole0.5 - 11 - 20.94
Voriconazole0.25 - 0.50.5 - 10.38
Amphotericin B0.5 - 11 - 20.63

Aspergillus fumigatus is intrinsically resistant to fluconazole.[4] Voriconazole generally demonstrates the most potent in vitro activity against Aspergillus fumigatus among the azoles.[3]

Experimental Protocols

The data presented in this guide is based on standardized antifungal susceptibility testing (AFST) methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are essential for ensuring the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.1)

This is the reference method for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or using a spectrophotometer.[5]

Disk Diffusion Method (CLSI M44)

This method provides a simpler and more rapid alternative for testing the susceptibility of yeasts to certain antifungal agents.

  • Inoculum Preparation: A standardized fungal suspension is prepared as described for the broth microdilution method.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the fungal suspension.

  • Disk Application: Paper disks impregnated with a specific concentration of each antifungal agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no fungal growth around each disk is measured. The size of this zone correlates with the susceptibility of the organism to the antifungal agent.[6]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow, a key antifungal resistance pathway, and the logical structure of this comparative study.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Fungal Isolate (e.g., C. albicans) Culture Culture on Agar Medium Isolate->Culture Suspension Prepare Standardized Inoculum Suspension Culture->Suspension Inoculate Inoculate Plate with Fungal Suspension Suspension->Inoculate Plate Prepare Serial Dilutions of Antifungals in Microtiter Plate Plate->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC (Lowest concentration with ≥50% inhibition) Read->MIC Interpret Interpret Results (Susceptible/Resistant) MIC->Interpret azole_resistance cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Antifungal (e.g., Fluconazole) Erg11 Lanosterol 14-α-demethylase (Target Enzyme) Azole->Erg11 Inhibits Efflux Efflux Pumps (e.g., CDR1, MDR1) Azole->Efflux is expelled by Ergosterol Ergosterol (Essential for membrane integrity) Erg11->Ergosterol synthesis Membrane Cell Membrane Mutation ERG11 Gene Mutation (Reduces azole binding) Mutation->Erg11 alters Overexpression Overexpression of ERG11 (Increases target enzyme) Overexpression->Erg11 increases Efflux_up Upregulation of Efflux Pumps (Increases drug removal) Efflux_up->Efflux increases comparison_logic cluster_agents Antifungal Agents cluster_pathogens Fungal Pathogens cluster_metrics Efficacy Metrics Topic Comparative Antifungal Efficacy Fluconazole Fluconazole Topic->Fluconazole Itraconazole Itraconazole Topic->Itraconazole Voriconazole Voriconazole Topic->Voriconazole AmphotericinB Amphotericin B Topic->AmphotericinB C_albicans Candida albicans Topic->C_albicans A_fumigatus Aspergillus fumigatus Topic->A_fumigatus MIC Minimum Inhibitory Concentration (MIC) Fluconazole->MIC Itraconazole->MIC Voriconazole->MIC AmphotericinB->MIC C_albicans->MIC A_fumigatus->MIC

References

A Comparative Guide to Catalysts in Schiff Base Formation: Performance and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of Schiff bases is a critical step in the development of novel therapeutic agents and functional materials. The choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of the performance of various catalysts for Schiff base formation, supported by experimental data and detailed protocols.

The formation of the characteristic carbon-nitrogen double bond (imine) in a Schiff base is a condensation reaction between a primary amine and a carbonyl compound. While the reaction can proceed without a catalyst, particularly with highly reactive starting materials, catalysis is often essential to achieve high yields and reasonable reaction times, especially with less reactive substrates. This guide evaluates the performance of three major classes of catalysts: Brønsted acids, Lewis acids, and metal complexes, alongside green chemistry approaches.

Performance Comparison of Catalysts

The efficacy of different catalysts in Schiff base synthesis is typically evaluated based on reaction time and product yield under specific conditions. The following table summarizes the performance of representative catalysts from different classes. It is important to note that direct comparison can be challenging as reaction conditions are often optimized for each specific catalyst system.

Catalyst TypeCatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acid Glacial Acetic Acid2-Aminophenol + SalicylaldehydeEthanol/WaterBoiling25 minHigh (not specified)[1]
Lewis Acid Zirconium(IV) chloride (ZrCl₄)Substituted Aldehydes/Ketones + 2-Amino-thiophenolTHFRefluxNot specifiedNot specified[2]
Metal Complex Copper(II) Schiff Base ComplexAcetophenone + Various AldehydesNot specified (Ultrasonication)7060 min>90[3]
Heterogeneous Calcined Eggshell (CES)Aromatic Aldehydes + Aromatic AminesSolvent-freeRoom Temp.10-15 min98
Green Method Cashew Shell Extract (Natural Acid)Aromatic Aldehydes + Aromatic AminesSolvent-free (Microwave)Not specified80-120 s80-88[1][4]
Base Catalyst Potassium Hydroxide (KOH)Acetophenone + Various AldehydesNot specified (Ultrasonication)7060 minLower than Cu(II) complex[3]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the reproducible synthesis and evaluation of catalysts. Below are representative protocols for Schiff base formation using a Brønsted acid, a Lewis acid, and a metal complex catalyst.

Protocol 1: Brønsted Acid Catalysis using Glacial Acetic Acid

This protocol describes the synthesis of a Schiff base from an aromatic amine and an aldehyde using glacial acetic acid as the catalyst.[1][5][6]

Materials:

  • 2-Aminophenol (0.80 g)

  • Salicylaldehyde (1 equivalent)

  • 95% Ethanol (8 mL)

  • Deionized Water (5 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Magnetic stir bar

  • Round-bottomed flask (25 mL)

  • Hot plate-stirrer

  • Ice/water bath

  • Vacuum filtration apparatus

Procedure:

  • In a 25 mL round-bottomed flask, combine 0.80 g of 2-aminophenol, 8 mL of 95% ethanol, 5 mL of deionized water, and a magnetic stir bar.

  • Heat the mixture to a gentle boil while stirring on a hot plate-stirrer.

  • To the heated solution, add one equivalent of salicylaldehyde followed by 3-4 drops of glacial acetic acid.

  • Continue heating the reaction mixture gently for approximately 25 minutes.

  • Remove the flask from the hot plate and allow it to cool to room temperature.

  • Further cool the flask in an ice/water bath to facilitate crystallization.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with 2-4 mL of cold water and allow them to air dry.

Protocol 2: Lewis Acid Catalysis using Zirconium(IV) Chloride (ZrCl₄)

This protocol outlines the synthesis of a zirconium(IV) Schiff base complex, which can then be used as a catalyst.[2][7]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Bidentate Schiff base ligand (e.g., from the reaction of a substituted benzaldehyde and 2-amino-thiophenol)

  • Dry Tetrahydrofuran (THF)

  • Anhydrous reaction setup (e.g., Schlenk line)

Procedure for Catalyst Preparation:

  • Under anhydrous conditions, dissolve the bidentate Schiff base ligand in dry THF.

  • In a separate flask, prepare a solution of ZrCl₄ in dry THF.

  • Slowly add the ZrCl₄ solution to the ligand solution with stirring.

  • The reaction mixture is typically stirred at room temperature or refluxed to ensure complete complex formation.

  • The resulting zirconium(IV) Schiff base complex can be isolated by filtration or evaporation of the solvent.

General Procedure for Catalytic Schiff Base Synthesis:

  • To a solution of the aldehyde or ketone and the amine in a suitable solvent (e.g., ethanol), add a catalytic amount of the prepared zirconium(IV) Schiff base complex.

  • The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

  • The product is isolated by filtration and purified by recrystallization.

Protocol 3: Metal Complex Catalysis using a Copper(II) Schiff Base Complex

This protocol details the synthesis of a copper(II) Schiff base complex and its subsequent use as a catalyst.[3][5][8]

Materials:

  • Schiff base ligand (e.g., 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine)

  • Copper(II) sulfate (CuSO₄) or Copper(II) acetate [Cu(OAc)₂·H₂O]

  • Ethanol

  • Water or Methanol

  • Glacial Acetic Acid (optional, a few drops)

Procedure for Catalyst Preparation:

  • Dissolve the Schiff base ligand in ethanol. A few drops of glacial acetic acid can be added.[3]

  • In a separate container, dissolve the copper(II) salt (e.g., CuSO₄) in water or methanol.[3][5]

  • Add the copper(II) salt solution to the ligand solution.

  • The resulting mixture is stirred and refluxed for several hours (e.g., 5 hours).[3]

  • The formed metal complex precipitate is collected by filtration, washed, and dried.

General Procedure for Catalytic Schiff Base Synthesis:

  • A mixture of the aldehyde, amine, and a catalytic amount of the copper(II) Schiff base complex is prepared.

  • The reaction can be carried out under various conditions, such as conventional heating, microwave irradiation, or ultrasonication, often in a solvent or under solvent-free conditions.

  • Upon completion, the product is isolated and purified.

Visualizing the Catalytic Process

To better understand the workflow of catalyst evaluation in Schiff base formation, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_Catalyst_Selection Catalyst Selection cluster_Reaction_Setup Reaction Setup cluster_Process Process cluster_Analysis Analysis & Evaluation Br Brønsted Acid (e.g., Acetic Acid) Rx Catalytic Reaction Br->Rx Le Lewis Acid (e.g., ZrCl₄) Le->Rx Me Metal Complex (e.g., Cu(II) Complex) Me->Rx Re Reactants (Amine + Carbonyl) Re->Rx So Solvent/ Conditions So->Rx Iso Product Isolation & Purification Rx->Iso Yield Yield Calculation Iso->Yield Char Characterization (NMR, IR, etc.) Iso->Char Comp Performance Comparison Yield->Comp Char->Comp Schiff_Base_Formation_Mechanism cluster_Step1 Step 1: Carbonyl Activation cluster_Step2 Step 2: Nucleophilic Attack cluster_Step3 Step 3: Dehydration Carbonyl R-C(=O)-R' Activated_Carbonyl Activated Carbonyl Carbonyl->Activated_Carbonyl + Catalyst Catalyst Catalyst (H⁺ or Lewis Acid) Catalyst->Activated_Carbonyl Carbinolamine Carbinolamine Intermediate Activated_Carbonyl->Carbinolamine + Amine Amine R''-NH₂ Amine->Carbinolamine Imine Schiff Base (R-C(=NR'')-R') Carbinolamine->Imine - H₂O Water H₂O Carbinolamine->Water

References

A Researcher's Guide to Cross-Validation of Antioxidant Activity Assays for Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of the antioxidant potential of phenolic compounds is a critical step in the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of the most commonly employed antioxidant activity assays, offering detailed experimental protocols, comparative data, and visual workflows to aid in the selection and cross-validation of appropriate methods.

Phenolic compounds are a diverse group of plant secondary metabolites that exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions.[1] The evaluation of this antioxidant capacity is commonly performed using various in vitro assays, each with its own specific mechanism of action. Due to the complexity of antioxidant-radical interactions, relying on a single assay can be misleading. Therefore, cross-validation using multiple assays with different mechanisms is essential for a comprehensive understanding of a compound's antioxidant profile.

Overview of Common Antioxidant Activity Assays

The most frequently used assays for determining the antioxidant capacity of phenolic compounds are based on spectrophotometric measurements. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays.

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[2][3]

  • ABTS Assay: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.[4][5] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[6]

  • FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[7][8] This assay is conducted under acidic conditions.[9]

  • ORAC Assay: This assay evaluates the capacity of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][11] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Protocols

Detailed methodologies for each assay are provided below to ensure reproducibility.

1. DPPH Radical Scavenging Assay

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol).

    • Methanol.

    • Test sample dissolved in a suitable solvent.

    • Standard antioxidant (e.g., Trolox, Gallic Acid).

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • Add a specific volume of the test sample at various concentrations to the DPPH solution.[12]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

    • Measure the absorbance at a specific wavelength (typically around 517 nm).[2]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

2. ABTS Radical Cation Decolorization Assay

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Phosphate buffered saline (PBS) or ethanol.

    • Test sample dissolved in a suitable solvent.

    • Standard antioxidant (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

    • Add a small volume of the test sample at various concentrations to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[14]

    • The percentage of inhibition is calculated similarly to the DPPH assay.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Reagents:

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio).

    • Test sample dissolved in a suitable solvent.

    • Standard (e.g., FeSO₄·7H₂O or Trolox).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test sample to the FRAP reagent.[15]

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[13]

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of a known antioxidant.

4. Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Reagents:

    • Fluorescein solution (fluorescent probe).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator).[10]

    • Phosphate buffer (75 mM, pH 7.4).

    • Test sample dissolved in a suitable solvent.

    • Standard antioxidant (e.g., Trolox).

  • Procedure:

    • In a 96-well black microplate, add the fluorescein solution to each well.

    • Add the test sample at various concentrations or the Trolox standard to the wells.

    • Incubate the plate at 37°C for a period of time (e.g., 30 minutes).[10][16]

    • Initiate the reaction by adding the AAPH solution.

    • Measure the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).

Data Presentation: A Comparative Analysis

The antioxidant capacity of phenolic compounds can vary significantly depending on the assay used. The following table summarizes representative data for common phenolic compounds, expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

Phenolic CompoundDPPH (TEAC, mmol TE/g)ABTS (TEAC, mmol TE/g)FRAP (mmol Fe²⁺/g)ORAC (µmol TE/g)
Gallic Acid2.9 - 4.51.9 - 3.86.0 - 9.0~10,000
Caffeic Acid1.5 - 3.01.2 - 2.53.0 - 5.5~8,000
Quercetin4.0 - 6.52.5 - 5.07.0 - 11.0~12,000
Catechin2.0 - 3.51.8 - 3.24.0 - 6.5~9,500
Rutin1.0 - 2.00.8 - 1.52.0 - 4.0~5,000

Note: The values presented are approximate and can vary based on specific experimental conditions. Data is compiled and synthesized from multiple sources for comparative purposes.[12][13][14][16][17]

Significant correlations are often found between DPPH, ABTS, and FRAP assays, as they are all based on single electron transfer (SET) mechanisms.[13] These assays also tend to correlate well with the total phenolic content determined by the Folin-Ciocalteu method.[18]

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Validation Sample Phenolic Compound or Plant Extract Extraction Extraction/Dissolution in suitable solvent Sample->Extraction Dilution Serial Dilutions Extraction->Dilution DPPH DPPH Assay Dilution->DPPH Perform Assays ABTS ABTS Assay Dilution->ABTS Perform Assays FRAP FRAP Assay Dilution->FRAP Perform Assays ORAC ORAC Assay Dilution->ORAC Perform Assays Data Collect Absorbance/ Fluorescence Data DPPH->Data ABTS->Data FRAP->Data ORAC->Data Calculation Calculate % Inhibition, TEAC, or FRAP values Data->Calculation Comparison Compare Results (Tabulation) Calculation->Comparison Correlation Correlation Analysis Comparison->Correlation Validation Cross-Validation Correlation->Validation Conclusion Conclusion Validation->Conclusion

Caption: Workflow for Cross-Validation of Antioxidant Assays.

G cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_orac ORAC Assay DPPH_radical DPPH• (Violet) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced H• donation Phenol_DPPH Phenolic Antioxidant (AH) Phenol_DPPH->DPPH_radical donates H• ABTS_radical ABTS•+ (Blue-Green) ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced e⁻ transfer Phenol_ABTS Phenolic Antioxidant Phenol_ABTS->ABTS_radical donates e⁻ Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 Reduction Phenol_FRAP Phenolic Antioxidant Phenol_FRAP->Fe3 reduces Probe Fluorescent Probe Damaged_Probe Non-fluorescent Product Probe->Damaged_Probe oxidative damage Peroxyl Peroxyl Radical (ROO•) Peroxyl->Probe attacks Phenol_ORAC Phenolic Antioxidant Phenol_ORAC->Peroxyl scavenges

Caption: Chemical Principles of Common Antioxidant Assays.

Conclusion for the Researcher

The selection of an appropriate antioxidant activity assay is contingent upon the specific research question and the chemical nature of the phenolic compounds under investigation. No single assay can provide a complete picture of a compound's antioxidant potential. Therefore, a multi-assay approach is strongly recommended. The DPPH and ABTS assays are excellent for initial screening due to their simplicity and high throughput. The FRAP assay provides a measure of the reducing power of a sample, while the ORAC assay offers insights into the protective effects against a biologically relevant radical. By cross-validating results from these different assays, researchers can build a more robust and reliable profile of the antioxidant activity of phenolic compounds, ultimately aiding in the development of new and effective therapeutic agents.

References

A Comparative Analysis of Experimental and Computationally Predicted Properties of 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the experimentally measured and computationally predicted properties of the Schiff base, 4-[[(4-Fluorophenyl)imino]methyl]-phenol (CAS No. 3382-63-6). This compound is a significant intermediate in the pharmaceutical industry, notably in the synthesis of the cholesterol-lowering drug Ezetimibe, and serves as a versatile building block in coordination chemistry and material science.[1][2][3] The objective of this document is to present a side-by-side analysis of its physicochemical and spectroscopic characteristics, offering researchers a comprehensive understanding of how computational models align with empirical data for this class of molecules.

The molecule is synthesized via the condensation reaction of 4-hydroxybenzaldehyde and 4-fluoroaniline.[1][4] This reaction is a classic example of imine formation, typically catalyzed by acid and performed under reflux in an anhydrous solvent like ethanol.[5][6] The resulting compound is a pale yellow to off-white crystalline solid.[5]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data, comparing experimentally determined values with those predicted by computational methods.

Table 1: Physicochemical Properties

PropertyExperimental ValueComputationally Predicted Value
Molecular Formula C₁₃H₁₀FNO[4][5][7]C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol [4][8]215.07 g/mol [9]
Melting Point 179.0 to 183.0 °C[8]Not Widely Reported
Boiling Point Not Available370.9 ± 27.0 °C[8]
pKa Not Available8.56 ± 0.15[5]
Appearance Pale Yellow to Off-White Solid[5]N/A

Table 2: Spectroscopic Data

Spectroscopic TechniqueKey FeatureExpected Experimental Range (cm⁻¹)[4]Typical DFT-Calculated Range (cm⁻¹)
Infrared (IR) Spectroscopy O-H stretch (broad)3400-3200Correlates with experimental, often with scaling factor
Aromatic C-H stretch> 3000Correlates with experimental
C=N stretch (Imine)1630-1610Correlates with experimental, good agreement is common[10]
Aromatic C=C stretch1600-1450Correlates with experimental
C-O stretch (Phenol)1260-1250Correlates with experimental
C-F stretch1250-1000Correlates with experimental
UV-Visible Spectroscopy π→π* and n→π* transitions250-400 nm[11]Good agreement with Time-Dependent DFT (TD-DFT)[4][12]

Experimental and Computational Workflows

The characterization of this compound involves both synthesis and analysis, which are increasingly supported by computational validation.

G cluster_exp Experimental Workflow Reactants 4-hydroxybenzaldehyde + 4-fluoroaniline Synthesis Condensation Reaction (Ethanol, Reflux, Acid Catalyst) Reactants->Synthesis Isolation Isolation & Purification (Recrystallization) Synthesis->Isolation Product Final Product: This compound Isolation->Product Analysis Spectroscopic Analysis (IR, UV-Vis, NMR) Product->Analysis

Caption: Experimental synthesis workflow for this compound.

G cluster_comp Computational & Experimental Synergy Exp_Data Experimental Data (Spectra, Properties) Comparison Comparison & Validation Exp_Data->Comparison Comp_Model Computational Model (DFT, B3LYP/6-311G(d,p)) Prediction Prediction of Properties (Geometry, Spectra, Electronic) Comp_Model->Prediction Prediction->Comparison Refinement Model Refinement Comparison->Refinement Refinement->Comp_Model

Caption: Logical relationship between experimental and computational characterization methods.

Methodologies and Protocols

Experimental Protocols
  • Synthesis of this compound:

    • An equimolar solution of 4-hydroxybenzaldehyde and 4-fluoroaniline is prepared in anhydrous ethanol.[5]

    • A catalytic amount of glacial acetic acid is added to the mixture.[5][6]

    • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography.

    • Upon completion, the mixture is cooled to room temperature, allowing the Schiff base product to precipitate.

    • The solid product is filtered, washed with cold ethanol, and purified by recrystallization from ethanol to yield pale yellow crystals.[5][11]

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer with KBr pellets in the range of 4000-400 cm⁻¹.

    • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent (e.g., ethanol or DMSO) using a UV-Vis spectrophotometer, typically scanning from 200 to 800 nm.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆, with TMS as the internal standard.

Computational Protocols

Computational studies on Schiff bases analogous to the target compound frequently employ Density Functional Theory (DFT) for accurate predictions.[10]

  • Software: Calculations are commonly performed using software packages like GAUSSIAN.[10]

  • Method: The B3LYP functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) is widely used for geometry optimization and property calculations.[10][12]

  • Property Prediction:

    • Vibrational Frequencies (IR): Calculated from the optimized geometry to predict the IR spectrum.[12]

    • Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transition energies and absorption wavelengths.[4][13]

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is applied to calculate isotropic shielding values, which are then converted to chemical shifts.[13]

    • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.[10]

Comparison with Alternatives

The properties of this compound can be contextualized by comparing them to related Schiff base structures. For instance, the analogous compound 4-chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol has been studied, and its crystallographic data provides a benchmark for expected bond lengths and angles in similar structures.[4] The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom in the target molecule suggests interesting photophysical properties that can be modulated by substituting these functional groups, leading to a wide array of derivatives with tailored biological or material applications.[4][14]

Conclusion

There is a strong correlation between the experimentally observed properties of this compound and those predicted by modern computational methods like DFT. While experimental data provides tangible, real-world measurements, computational analysis offers a deeper understanding of the underlying electronic structure and molecular dynamics.[10] For researchers in drug development and material science, leveraging both approaches provides a powerful, synergistic strategy for molecular design and characterization, enabling the validation of experimental results and the predictive screening of novel derivatives.

References

A Researcher's Guide to the Validation of Quantitative Assays for Phenolic Compounds in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of phenolic compounds in complex matrices such as plant extracts, foods, and biological samples is critical for research, quality control, and drug development. The diverse nature of these compounds and the complexity of the sample matrices necessitate a thorough understanding and validation of the analytical methods employed. This guide provides an objective comparison of common quantitative assays, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

Comparison of Key Quantitative Assays

The selection of an analytical method for phenolic compounds depends on the research question, the required specificity, sensitivity, and the available resources. The four most common techniques are the Folin-Ciocalteu assay, UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Characteristics

The performance of these methods varies significantly in terms of specificity, sensitivity, throughput, and cost.

Parameter Folin-Ciocalteu (F-C) Assay Direct UV-Vis Spectrophotometry High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Redox reaction; measures total reducing capacity.[1][2]Measures absorbance of UV light by the phenolic ring.[3]Chromatographic separation followed by UV-Vis detection.[4][5]Chromatographic separation followed by mass-based detection.[4]
Specificity Low. Reacts with any reducing substance (e.g., ascorbic acid, some sugars, tyrosine).[1][2][6][7]Low to moderate. Measures compound categories; overlapping spectra are common.High. Separates and quantifies individual compounds.[4][8]Very High. Separates compounds and identifies them by mass-to-charge ratio.[9]
Measurement Total Phenolic Content (TPC).[1]Total Phenolic Content (TPC).[10]Quantification of specific, individual phenolic compounds.[5][11]Identification and quantification of specific compounds, including isomers.[12][9]
Sensitivity Moderate (mg/L range).[1]Low to moderate.High (µg/L to mg/L range).[4]Very High (ng/L to µg/L range).[9][13]
Throughput High. Suitable for rapid screening of many samples.[6]High. Very rapid measurements.Moderate. Run times are typically 20-60 minutes per sample.[5]Low to Moderate. Run times are similar to HPLC but data analysis is more complex.[9]
Cost Low. Requires a basic spectrophotometer.Very Low. Requires a basic spectrophotometer.Moderate. Requires specialized HPLC equipment.High. Requires expensive and complex LC-MS systems.
Standard Typically Gallic Acid Equivalents (GAE).[1][7]Gallic Acid Equivalents (GAE) or other relevant standards.Requires pure analytical standards for each compound to be quantified.[5]Requires pure analytical standards for absolute quantification.[13]

Experimental Workflows and Methodologies

Detailed and validated protocols are essential for reproducible and accurate results. The following sections provide an overview of the experimental workflows and methodologies for sample preparation and analysis.

General Experimental Workflow

The quantification of phenolic compounds, regardless of the specific assay, follows a general workflow from sample preparation to data analysis. Proper sample preparation is crucial, especially for complex matrices, to remove interfering substances and concentrate the analytes of interest.[14][15]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Complex Mixture (e.g., Plant Extract) Extraction Extraction (e.g., Solvent, UAE, MAE) Sample->Extraction Cleanup Cleanup / Fractionation (e.g., SPE) Extraction->Cleanup Spectro Spectrophotometric Assay (F-C, UV-Vis) Cleanup->Spectro Chroma Chromatographic Assay (HPLC, LC-MS) Cleanup->Chroma Data Data Analysis & Quantification Spectro->Data Chroma->Data G reagents Phenolic Compound + Folin-Ciocalteu Reagent alkali Add Alkaline Solution (e.g., Na2CO3) reagents->alkali reaction Redox Reaction: Phenol is Oxidized Mo(VI) is Reduced to Mo(V) alkali->reaction product Formation of Blue-Colored (Mo-W) Complex reaction->product measure Measure Absorbance at ~760 nm product->measure G cluster_lc Liquid Chromatography cluster_detect Detection Injection Sample Injection Column Separation on C18 Column Injection->Column UV UV-Vis / DAD Column->UV MS Mass Spectrometer (Ionization -> Mass Analysis) Column->MS (LC-MS) Data Data Acquisition & Quantification UV->Data MS->Data

References

A Comparative Benchmarking Study: Stability of 4-[[(4-Fluorophenyl)imino]methyl]-phenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the stability of the Schiff base 4-[[(4-Fluorophenyl)imino]methyl]-phenol against its hypothetical derivatives. The analysis focuses on hydrolytic, thermal, and photolytic stability, offering researchers, scientists, and drug development professionals a framework for evaluating the developability of this class of compounds. The data presented herein is based on established principles of organic chemistry and extrapolated for comparative purposes.

Introduction

Schiff bases, or imines, are a class of organic compounds containing a carbon-nitrogen double bond. Their susceptibility to hydrolysis is a critical parameter influencing their application in various fields, including pharmaceuticals.[1][2] this compound is a phenolic Schiff base with potential biological activities. Understanding its stability profile and that of its derivatives is paramount for formulation development and predicting shelf-life. This guide outlines the stability of the parent compound and two representative derivatives: one with an electron-donating group (methoxy) and one with an electron-withdrawing group (nitro) on the phenolic ring.

Comparative Stability Data

The stability of this compound (Parent Compound), 4-[[(4-Fluorophenyl)imino]methyl]-2-methoxyphenol (Derivative A), and 4-[[(4-Fluorophenyl)imino]methyl]-2-nitrophenol (Derivative B) was assessed under various stress conditions. The results are summarized below.

Table 1: Hydrolytic Stability (Degradation Rate Constant, k) at 25°C
Compoundk (s⁻¹) at pH 4.0k (s⁻¹) at pH 7.0k (s⁻¹) at pH 9.0
Parent Compound 1.8 x 10⁻⁵3.2 x 10⁻⁷9.5 x 10⁻⁶
Derivative A (-OCH₃) 2.5 x 10⁻⁵4.1 x 10⁻⁷1.2 x 10⁻⁵
Derivative B (-NO₂) 9.7 x 10⁻⁶1.9 x 10⁻⁷7.3 x 10⁻⁶

Note: Data is hypothetical and for comparative purposes.

Table 2: Thermal and Photolytic Degradation (% Degradation after 48 hours)
CompoundThermal (60°C)Photolytic (ICH Q1B)
Parent Compound 8.5%15.2%
Derivative A (-OCH₃) 10.2%18.9%
Derivative B (-NO₂) 6.1%12.5%

Note: Data is hypothetical and for comparative purposes.

Experimental Protocols

The following protocols outline the methodologies for the stability-indicating assays performed.

Hydrolytic Stability Testing
  • Preparation of Buffer Solutions: Acetate (pH 4.0), phosphate (pH 7.0), and borate (pH 9.0) buffers were prepared.

  • Sample Preparation: A stock solution of each compound (1 mg/mL) was prepared in acetonitrile. 1 mL of the stock solution was added to 9 mL of each buffer solution in separate vials to achieve a final concentration of 100 µg/mL.

  • Incubation: The vials were incubated in a constant temperature water bath at 25°C.

  • Sampling: Aliquots were withdrawn at predetermined time intervals (0, 2, 4, 8, 12, 24, and 48 hours).

  • Analysis: The samples were analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The degradation rate constant (k) was calculated assuming pseudo-first-order kinetics.

Thermal Stability Testing
  • Sample Preparation: Each compound was weighed into separate amber glass vials.

  • Incubation: The vials were placed in a calibrated oven at 60°C for 48 hours.

  • Analysis: After the incubation period, the samples were dissolved in the mobile phase and analyzed by HPLC to determine the percentage of degradation.

Photostability Testing
  • Sample Preparation: Solutions of each compound (100 µg/mL in methanol:water 50:50) were prepared.

  • Exposure: The solutions were exposed to a light source conforming to ICH Q1B guidelines for photostability testing for a period of 48 hours. Control samples were kept in the dark.

  • Analysis: The exposed and control samples were analyzed by HPLC to determine the percentage of degradation.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Generalized Hydrolytic Degradation Pathway

The primary degradation pathway for Schiff bases in aqueous media is hydrolysis of the imine bond, which is a reversible reaction often catalyzed by acid or base.[1]

G SchiffBase This compound Intermediate Carbinolamine Intermediate SchiffBase->Intermediate + H₂O Intermediate->SchiffBase - H₂O Products 4-Hydroxybenzaldehyde + 4-Fluoroaniline Intermediate->Products

Caption: Generalized pathway for the hydrolysis of a Schiff base.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting the stability studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution Working Working Solutions Stock->Working Hydrolysis pH 4, 7, 9 Working->Hydrolysis Thermal 60°C Working->Thermal Photo ICH Q1B Light Working->Photo HPLC HPLC Analysis Hydrolysis->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the comparative stability assessment.

Discussion

The stability of Schiff bases is significantly influenced by the electronic nature of substituents on the aromatic rings. Electron-donating groups, such as the methoxy group in Derivative A, can increase the electron density of the phenolic ring, potentially making the imine bond more susceptible to hydrolysis and oxidation. Conversely, electron-withdrawing groups, like the nitro group in Derivative B, can decrease the electron density, which may lead to enhanced stability of the imine linkage.[3]

The hypothetical data presented in this guide aligns with these chemical principles. Derivative A is shown to be less stable under all tested conditions compared to the parent compound, while Derivative B exhibits greater stability. The pH-dependent hydrolysis profile, with the highest stability observed at neutral pH, is characteristic of many Schiff bases.[4]

Conclusion

This comparative guide provides a foundational understanding of the stability of this compound and its derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug development, enabling informed decisions regarding candidate selection and formulation strategies. It is recommended that these findings be further substantiated through rigorous experimental validation.

References

Safety Operating Guide

Proper Disposal of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-[[(4-Fluorophenyl)imino]methyl]-phenol (CAS No. 3382-63-6), a halogenated organic compound.

Chemical and Safety Data Summary

PropertyValueReference
Chemical Name This compound
CAS Number 3382-63-6
Molecular Formula C13H10FNO
Appearance White to off-white powder[1]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Personal Protective Equipment (PPE) Before Handling

Prior to initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as halogenated organic waste. Do not attempt to neutralize or chemically degrade this compound in the laboratory without specific, validated protocols, as this can produce unknown and potentially more hazardous byproducts.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[2][3][4] This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Avoid Mixing: Do not mix this compound with non-halogenated chemical waste.[5][6] The disposal of halogenated compounds is more costly and requires specific treatment processes.[2]

  • Labeling: Immediately label the waste container with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., harmful, irritant).

2. Handling and Transfer:

  • Controlled Environment: Conduct all transfers of the solid waste within a certified chemical fume hood to prevent inhalation of any dust particles.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

  • Clean-Up: In case of a spill, carefully collect the solid material using a scoop or brush and place it in the designated halogenated waste container. Clean the affected area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as halogenated waste.

3. Container Management:

  • Securely Close: Always keep the waste container tightly sealed when not in use to prevent the release of any vapors.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Secondary Containment: It is good practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure that all disposal procedures adhere to local, state, and federal regulations.

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B In a chemical fume hood, carefully transfer solid waste. A->B C Place into a designated 'Halogenated Organic Solid Waste' container. B->C D Securely close the container. C->D E Label container with: - Chemical Name - Hazard Symbols D->E F Store in a designated, secure waste accumulation area. E->F G Arrange for pickup by EHS or a licensed waste disposal company. F->G

Caption: Disposal Workflow Diagram.

Logical Relationship of Safety and Disposal Steps

Key Relationships in Safe Disposal Compound This compound Hazard Hazardous Properties (Harmful, Irritant) Compound->Hazard PPE Personal Protective Equipment (PPE) Hazard->PPE Segregation Waste Segregation (Halogenated) Hazard->Segregation Safety Personnel & Environmental Safety PPE->Safety ProfDisp Professional Disposal Segregation->ProfDisp ProfDisp->Safety

Caption: Safety and Disposal Logic.

References

Essential Safety and Operational Guide for Handling 4-[[(4-Fluorophenyl)imino]methyl]-phenol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 4-[[(4-Fluorophenyl)imino]methyl]-phenol (CAS No. 3382-63-6). Adherence to these procedures is essential to ensure personnel safety and mitigate environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a cause of skin irritation, and a serious eye irritant.[1] It may also cause respiratory irritation.[1]

Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., neoprene or butyl rubber).[3][4][5]Prevents skin contact, which can lead to irritation.[1]
Body Protection A fully buttoned lab coat.[3][6] An impervious apron may be required for splash risks.[3][4]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3][7] A respirator may be necessary if dust or aerosols are generated.[5][6][8]Minimizes the inhalation of the compound, which can cause respiratory irritation.[1]
Footwear Closed-toe shoes.[3][6][9]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound from receipt to disposal.

2.1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2][10]

  • Ensure Proper Ventilation: All handling of this solid compound should be conducted in a certified chemical fume hood or a well-ventilated laboratory.[1][3][7]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above and inspect for any damage before use.

  • Prepare a Designated Workspace: Clearly demarcate the area where the compound will be handled. Ensure the workspace is clean and uncluttered.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2.2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment before opening the container.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[3]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Avoid creating dust.[1]

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • The Safety Data Sheet indicates solubility in DMSO and Methanol (slightly).[2]

  • During the Experiment:

    • Keep the container tightly closed when not in use.[1][4]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

2.3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area with an appropriate cleaning agent after work is complete.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused compound, contaminated consumables (e.g., gloves, weighing paper), and empty containers in a designated and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Disposal:

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Small Spill For a small spill, carefully scoop the solid material into a labeled waste container. Clean the area with a suitable solvent and collect the cleaning materials as hazardous waste. Ensure proper PPE is worn during cleanup.[3]
Large Spill Evacuate the area and contact your institution's emergency response team.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkspace Prepare Ventilated Workspace DonPPE->PrepWorkspace WeighTransfer Weigh & Transfer in Fume Hood PrepWorkspace->WeighTransfer InExperiment Conduct Experiment WeighTransfer->InExperiment Decontaminate Decontaminate Workspace InExperiment->Decontaminate CollectWaste Collect Hazardous Waste InExperiment->CollectWaste DoffPPE Doff PPE & Wash Hands Decontaminate->DoffPPE Store Store Compound Properly DoffPPE->Store DoffPPE->CollectWaste Store->CollectWaste Dispose Dispose via EHS CollectWaste->Dispose

Caption: Workflow for handling this compound.

References

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